molecular formula C12H26 B14559871 4,4-Diethyl-2,2-dimethylhexane CAS No. 62184-89-8

4,4-Diethyl-2,2-dimethylhexane

Cat. No.: B14559871
CAS No.: 62184-89-8
M. Wt: 170.33 g/mol
InChI Key: CYPRMBGQWCLJBN-UHFFFAOYSA-N
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Description

4,4-Diethyl-2,2-dimethylhexane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-diethyl-2,2-dimethylhexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-7-12(8-2,9-3)10-11(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPRMBGQWCLJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699905
Record name 4,4-Diethyl-2,2-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62184-89-8
Record name 4,4-Diethyl-2,2-dimethylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of the highly branched alkane, 4,4-diethyl-2,2-dimethylhexane. Due to the limited availability of experimental data for this specific isomer of dodecane, this guide also includes information on structurally similar compounds and general methodologies for the synthesis and characterization of such molecules. This information is intended to serve as a valuable resource for researchers in the fields of organic chemistry, materials science, and fuel development.

Core Chemical and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1] Its structure consists of a hexane (B92381) backbone with two methyl groups attached to the second carbon atom and two ethyl groups on the fourth carbon atom, resulting in a compact and globular structure.[2]

Table 1: Chemical Identifiers and Physical Properties of this compound and a Structurally Similar Compound

PropertyThis compound4-Ethyl-2,2-dimethylhexane (for comparison)
Molecular Formula C₁₂H₂₆[1]C₁₀H₂₂[3]
Molecular Weight 170.33 g/mol [1]142.28 g/mol
IUPAC Name This compound[1]4-ethyl-2,2-dimethylhexane[3]
CAS Number 62184-89-8[1]52896-99-8[3]
SMILES CCC(CC)(CC)CC(C)(C)C[1]CCC(C)CC(C)(C)C
InChIKey CYPRMBGQWCLJBN-UHFFFAOYSA-N[1]QHLDBFLIDFTHQI-UHFFFAOYSA-N[3]
Boiling Point Data not available149.7°C at 760 mmHg
Melting Point Data not available-53.99°C
Density Data not available0.733 g/cm³
Solubility in Water Insoluble (predicted)Insoluble (predicted)
Solubility in Organic Solvents Soluble (predicted)Soluble (predicted)

As a nonpolar alkane, this compound is expected to be insoluble in water and soluble in nonpolar organic solvents such as hexane, benzene, and diethyl ether.

Experimental Protocols

Due to the absence of specific experimental data for this compound in the reviewed literature, this section provides detailed, generalized methodologies for the synthesis and characterization of highly branched alkanes.

Synthesis of Highly Branched Alkanes via Grignard Reaction

A common and versatile method for the synthesis of highly branched alkanes involves the reaction of a Grignard reagent with a suitable ketone or ester, followed by dehydration and hydrogenation.

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). An alkyl halide (e.g., bromoethane) is added dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Reaction with a Ketone: A solution of a highly substituted ketone (e.g., 2,2-dimethyl-3-pentanone) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction, forming a tertiary alcohol.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Dehydration of the Tertiary Alcohol: The crude tertiary alcohol is heated with a dehydrating agent, such as iodine or a strong acid (e.g., sulfuric acid), to induce elimination of water and form a mixture of alkenes.

  • Hydrogenation: The resulting alkene mixture is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation. A catalyst such as palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude alkane is then purified by fractional distillation or column chromatography to yield the final product.

Characterization of Branched Alkanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of branched alkanes.

  • ¹H NMR: Provides information about the chemical environment of the hydrogen atoms. In highly branched alkanes, the proton signals are often complex and may overlap in the upfield region (typically 0.5-2.0 ppm).

  • ¹³C NMR: Offers a clearer picture of the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their degree of substitution. Quaternary carbons, such as C4 in this compound, will appear as singlets in the spectrum.

  • 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, aiding in the unambiguous assignment of the complex spectra of highly branched alkanes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized alkane and to confirm its molecular weight and fragmentation pattern.

  • Gas Chromatography (GC): Separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. A nonpolar column is typically used for alkane analysis.

  • Mass Spectrometry (MS): The separated components are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. The fragmentation pattern of a branched alkane is often characterized by the preferential cleavage at the branching points, leading to the formation of stable carbocations. The molecular ion peak (M⁺) for highly branched alkanes may be weak or absent in electron ionization (EI) mass spectra.

Visualizations

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (Alkyl Halide, Ketone) Grignard Grignard Reaction Start->Grignard Dehydration Dehydration Grignard->Dehydration Hydrogenation Hydrogenation Dehydration->Hydrogenation Purification Purification Hydrogenation->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Product->NMR GCMS GC-MS Analysis Product->GCMS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment GCMS->Purity_Assessment

Caption: A generalized workflow for the synthesis and characterization of this compound.

GCMS_Logic Sample Alkane Sample GC Gas Chromatography (Separation by Boiling Point) Sample->GC Ionization Electron Ionization (Fragmentation) GC->Ionization Mass_Analyzer Mass Analyzer (Separation of Ions by m/z) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (Purity & Fragmentation Pattern) Detector->Mass_Spectrum

Caption: Logical workflow of Gas Chromatography-Mass Spectrometry (GC-MS) for alkane analysis.

References

An In-depth Technical Guide to 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical compound 4,4-Diethyl-2,2-dimethylhexane, focusing on its structural and physicochemical properties. Due to its nature as a simple, highly branched alkane, it is not associated with complex biological signaling pathways or extensive pharmacological research. The information presented is based on computed data and established chemical principles.

Chemical Structure and Identification

This compound is a saturated hydrocarbon and a structural isomer of dodecane. Its systematic IUPAC name precisely describes its molecular architecture: a six-carbon (hexane) parent chain with two methyl groups at the second carbon and two ethyl groups at the fourth carbon.

The structure features two quaternary carbon centers at positions C2 and C4, which contributes to significant steric hindrance.[1] This compact, branched structure influences its physical properties, such as boiling point and density, relative to its linear isomer, n-dodecane.

Structural Formula:

Canonical SMILES: CCC(CC)(CC)CC(C)(C)C[2]

InChI Key: CYPRMBGQWCLJBN-UHFFFAOYSA-N[2]

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models. Experimental data for this specific isomer is not widely available in published literature.

PropertyValueSource
Molecular Formula C12H26PubChem[2]
Molecular Weight 170.33 g/mol PubChem[2]
Exact Mass 170.203450829 DaPubChem[2]
CAS Number 62184-89-8PubChem[2]
Computed LogP 4.639ChemSrc
Boiling Point Data not availableSpringerMaterials[2]
Melting Point Data not available
Density Data not available

Experimental Protocols

Specific experimental protocols detailing the synthesis or analysis of this compound are not readily found in scientific literature. However, general methodologies for the synthesis and analysis of highly branched alkanes are well-established.

Conceptual Synthesis: The synthesis of such a specific branched alkane would likely involve multi-step organic synthesis, potentially utilizing Grignard reagents or other organometallic coupling reactions to construct the sterically hindered quaternary carbon centers. Isomerization of linear alkanes like n-dodecane over transition metal catalysts is another potential, though less specific, route.[3]

Analytical Workflow: A standard workflow for the identification and characterization of this compound would involve:

  • Separation: Gas Chromatography (GC) would be the primary method for separating the compound from a mixture.

  • Identification: Mass Spectrometry (MS), coupled with GC (GC-MS), would be used to determine the molecular weight and fragmentation pattern, confirming the structure.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) would provide definitive structural elucidation by identifying the chemical environments of all hydrogen and carbon atoms.

The following diagram illustrates a generalized analytical workflow for characterizing a branched alkane like this compound.

G Generalized Analytical Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Alkane Mixture GC Gas Chromatography (GC) Separation Sample->GC Injection NMR NMR Spectroscopy Structure Elucidation Sample->NMR For Pure Sample MS Mass Spectrometry (MS) Identification GC->MS Eluent Transfer Data Data Analysis MS->Data Mass Spectrum NMR->Data NMR Spectra Structure Structural Confirmation Data->Structure

Caption: A generalized workflow for the analysis of branched alkanes.

Biological Activity and Signaling Pathways

As a simple, non-functionalized hydrocarbon, this compound is not expected to have specific biological activity or interact with signaling pathways. Alkanes are generally considered biologically inert, although they can exhibit anesthetic effects at high concentrations and may cause irritation. There is no evidence in the scientific literature to suggest this compound is a subject of drug development or has any role in cellular signaling.

The diagram below illustrates the logical relationship regarding its expected biological inertness.

G A This compound B Saturated Alkane (Non-polar, non-functionalized) A->B is a C High Lipophilicity B->C D Low Chemical Reactivity B->D F Biologically Inert (No specific signaling pathway interaction) C->F E Lack of Specific Receptor Binding Sites D->E E->F

Caption: Logical basis for the expected biological inertness of the compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data for similar branched alkanes (e.g., dimethylhexanes) indicate that it should be handled as a flammable liquid.[4][5][6] Vapors may form explosive mixtures with air.[7] It is likely to be a skin irritant and may be harmful if swallowed or inhaled, with a risk of aspiration into the lungs.[4][7] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area or fume hood, are essential.[7]

References

An In-depth Technical Guide to 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the branched alkane 4,4-diethyl-2,2-dimethylhexane. It covers the systematic determination of its IUPAC name, its known physicochemical properties, and discusses relevant areas of study for this class of molecules. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require detailed information on specific aliphatic hydrocarbons.

IUPAC Nomenclature Verification

The systematic naming of organic compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). For alkanes, the primary rules involve identifying the longest continuous carbon chain, numbering this chain to give substituents the lowest possible locants, and listing substituents alphabetically.[1][2][3] An analysis of the name "this compound" confirms its validity through the following logical steps.

1.1. Identification of the Parent Chain The initial step is to draw the structure based on the proposed name and search for the longest continuous chain of carbon atoms.

  • The name "hexane" indicates a six-carbon parent chain.

  • The substituents are two methyl groups on carbon 2 and two ethyl groups on carbon 4.

  • The resulting structure is: CH3-C(CH3)2-CH2-C(CH2CH3)2-CH2-CH3.

Upon inspection, multiple paths could be considered for the parent chain. However, no continuous chain longer than six carbons can be found. When two or more chains have the same maximum length, the chain with the greatest number of substituents is chosen as the parent chain.[1]

  • Path A (Straight Chain): The horizontal six-carbon chain results in four substituents (two methyl groups and two ethyl groups).

  • Path B (Bent Chain): A six-carbon chain that incorporates one of the ethyl groups into the backbone results in only three substituents (e.g., one methyl, one ethyl, and one propyl group).

Therefore, the straight six-carbon chain is correctly identified as the parent chain.

1.2. Numbering the Parent Chain The chain must be numbered from the end that gives the substituents the lowest possible set of locants.[2][4]

  • Numbering Left-to-Right: Substituents are at positions 2, 2, 4, and 4.

  • Numbering Right-to-Left: Substituents are at positions 3, 3, 5, and 5.

The set (2,2,4,4) is lower than (3,3,5,5), so the correct numbering is from left to right.

1.3. Assembling the Name Substituents are listed alphabetically (diethyl before dimethyl).[1][3] The prefixes "di," "tri," etc., are not considered for alphabetization.[2][3] This confirms that This compound is the correct IUPAC name for this structure.[5]

IUPAC_Verification cluster_0 Step 1: Find Longest Carbon Chain cluster_1 Step 2: Select Parent Chain (Most Substituents) cluster_2 Step 3: Numbering & Naming start Proposed Structure: This compound chain_analysis Analyze potential chains start->chain_analysis chain_a Option A: Straight 'Hexane' Chain (6 Carbons) chain_analysis->chain_a chain_b Option B: Bent Chain through Ethyl (6 Carbons) chain_analysis->chain_b subs_a Result: 4 Substituents (2x Methyl, 2x Ethyl) chain_a->subs_a subs_b Result: 3 Substituents (e.g., 1x Methyl, 1x Ethyl, 1x Propyl) chain_b->subs_b decision Decision: Choose Chain A subs_a->decision subs_b->decision numbering Apply Lowest Locant Rule: (2,2,4,4) is lower than (3,3,5,5) decision->numbering naming Alphabetize Substituents: 'Diethyl' before 'dimethyl' numbering->naming final_name Verified IUPAC Name: This compound naming->final_name

Caption: Logical workflow for the verification of the IUPAC name for this compound.

Physicochemical and Computed Properties

Quantitative data for this compound has been aggregated from chemical databases. As a highly branched, non-polar hydrocarbon, it is expected to be a colorless liquid at room temperature with low water solubility and good solubility in non-polar organic solvents.

Property NameValue / IdentifierData Source
IUPAC Name This compoundPubChem
Molecular Formula C₁₂H₂₆PubChem[5], ChemSrc[6]
Molecular Weight 170.335 g/mol PubChem[5], ChemSrc[6]
CAS Number 62184-89-8PubChem[5], ChemSrc[6]
InChIKey CYPRMBGQWCLJBN-UHFFFAOYSA-NPubChem[5], ChemSrc[6]
Canonical SMILES CCC(CC)(CC)CC(C)(C)CPubChem[5]
Computed LogP 4.639ChemSrc[6]
Boiling Point Experimental data is noted as available in the SpringerMaterials database.PubChem[5]

Experimental Protocols and Synthesis

General Synthetic Approaches:

  • Organometallic Coupling Reactions: Methods like the Corey-House synthesis, involving the reaction of a lithium dialkylcuprate with an alkyl halide, are suitable for creating specific carbon-carbon bonds. A plausible, though not documented, route could involve the coupling of appropriate alkyl fragments to construct the C12 backbone.

  • Grignard Reagent-based Synthesis: The addition of a Grignard reagent to a sterically hindered ketone, followed by dehydration and subsequent hydrogenation, could also yield the desired alkane structure.

  • Catalytic Isomerization: In industrial contexts, branched alkanes are often produced by the catalytic isomerization of linear or less-branched alkanes over transition metal catalysts, such as platinum on a solid support.[7] These processes are critical in the petrochemical industry for increasing the octane (B31449) rating of gasoline. For a related compound, ruthenium-based systems have been noted to facilitate hydride transfer and alkyl migration to form branched isomers.[7]

Due to the lack of a specific published protocol for this molecule, a detailed experimental methodology cannot be provided. Researchers aiming to synthesize this compound would need to adapt general protocols for alkane synthesis.

Computational and Spectroscopic Analysis

4.1. Spectroscopic Data Experimental spectroscopic data (e.g., ¹H NMR, ¹³C NMR, MS, IR) for this compound are not available in the public-domain databases surveyed.[5][6] For definitive structural confirmation, such data would need to be acquired experimentally. Based on the structure, one would predict a complex proton NMR spectrum due to the diastereotopic nature of the methylene (B1212753) protons in the ethyl groups and a ¹³C NMR spectrum showing distinct signals for the eight unique carbon environments.

4.2. Computational Chemistry While no specific computational studies on this compound were identified, research on similar molecules like 4,4-diethyl-2,3-dimethylhexane (B14536742) highlights the utility of computational methods.[7] Density Functional Theory (DFT) is a powerful tool for investigating the conformational preferences and energetic landscapes of complex branched alkanes. Such studies are crucial for understanding the molecule's stability and physical properties, as traditional force fields may not adequately capture the complex steric and dispersion interactions present.[7]

Potential Applications and Biological Activity

As a saturated aliphatic hydrocarbon, this compound is not expected to have significant biological activity or be involved in cellular signaling pathways. Its properties make it relevant to the field of materials science and petrochemistry.

  • Fuel Science: Highly branched alkanes are key components of gasoline, as their structures are resistant to knocking (pre-ignition). The octane rating of this compound is predicted to be high, making it a desirable fuel component.

  • Lubricants and Solvents: Due to its non-polar nature and likely liquid state over a broad temperature range, it could serve as a component in specialty lubricants or as a non-polar solvent.

No patents or literature linking this specific compound to drug development or biological research were found.[5] Its primary relevance remains in the domain of fundamental organic chemistry and industrial applications.

References

An In-depth Technical Guide to 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 62184-89-8

This technical guide provides a comprehensive overview of 4,4-Diethyl-2,2-dimethylhexane, a highly branched aliphatic hydrocarbon. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes its known properties, outlines a plausible synthetic approach, and discusses its expected spectroscopic characteristics and potential biological interactions based on current scientific understanding of branched alkanes.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available computed and estimated data. It is important to note that experimentally verified values for properties such as boiling and melting points may differ.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Number 62184-89-8PubChem[1]
Estimated Boiling Point 180-190 °CBenchChem[2]
Computed LogP 5.8PubChem[1]
Computed Molar Refractivity 58.3 cm³ChemSrc[3]
Computed Polarizability 23.1 ųChemSrc[3]

Synthesis and Experimental Protocols

Proposed Synthesis: Grignard Reaction

A potential synthesis route involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.

Reaction Scheme:

  • Grignard Reagent Formation: 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide) is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, neopentylmagnesium bromide.

  • Reaction with Ketone: The prepared Grignard reagent is then reacted with 4-heptanone. This reaction will form a tertiary alcohol intermediate.

  • Dehydration: The tertiary alcohol is subjected to acid-catalyzed dehydration to yield a mixture of alkenes.

  • Hydrogenation: The resulting alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) to yield the final product, this compound.

Experimental Workflow:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ketone cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation Neopentyl\nbromide Neopentyl bromide Mg, Et2O Mg, Et2O Neopentyl\nbromide->Mg, Et2O Neopentylmagnesium\nbromide Neopentylmagnesium bromide Mg, Et2O->Neopentylmagnesium\nbromide 4-Heptanone 4-Heptanone Neopentylmagnesium\nbromide->4-Heptanone Tertiary\nAlcohol Tertiary Alcohol 4-Heptanone->Tertiary\nAlcohol H+ / Heat H+ / Heat Tertiary\nAlcohol->H+ / Heat Alkene\nMixture Alkene Mixture H+ / Heat->Alkene\nMixture H2 / Pd-C H2 / Pd-C Alkene\nMixture->H2 / Pd-C 4,4-Diethyl-2,2-\ndimethylhexane 4,4-Diethyl-2,2- dimethylhexane H2 / Pd-C->4,4-Diethyl-2,2-\ndimethylhexane

Proposed synthesis workflow for this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not publicly available. However, the expected spectral characteristics can be predicted based on its structure and general principles of spectroscopy for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (0.8-1.5 ppm). Signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons would likely overlap. The distinct chemical environments of the different methyl and methylene groups would result in multiple signals.

  • ¹³C NMR: The carbon NMR spectrum would provide more distinct signals for each of the unique carbon atoms in the molecule. The quaternary carbons (C2 and C4) would appear as singlets, with chemical shifts in the range of 30-45 ppm. The methyl and methylene carbons would resonate at higher field (lower ppm values).[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is typically characterized by a few strong absorption bands.[8][9][10][11] For this compound, the following absorptions are expected:

  • C-H stretching: Strong absorptions in the range of 2850-2960 cm⁻¹.

  • C-H bending: Absorptions for methyl and methylene groups in the range of 1350-1470 cm⁻¹. The presence of a gem-dimethyl group (at C2) might show a characteristic doublet around 1370 cm⁻¹.[12]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would be characteristic of a highly branched alkane, with prominent peaks resulting from the cleavage of C-C bonds at the branching points. Common fragments would include the loss of methyl (CH₃, m/z 15), ethyl (C₂H₅, m/z 29), and larger alkyl groups.[13][14]

Biological Activity and Toxicology

Biodegradation

Specific studies on the biodegradation of this compound are not available. However, branched-chain alkanes are known to be biodegradable by various microorganisms, although generally at a slower rate than their linear counterparts.[15] The aerobic degradation pathway typically involves the terminal or sub-terminal oxidation of the alkyl chain.[16]

The initial step is often the hydroxylation of a terminal methyl group by an alkane monooxygenase enzyme, followed by oxidation to an aldehyde and then a carboxylic acid. This fatty acid can then enter the β-oxidation pathway. The high degree of branching in this compound may present steric hindrance to the enzymes involved in this process.

G A Branched Alkane (e.g., this compound) B Alkane Monooxygenase A->B O2, NADH C Primary Alcohol B->C D Alcohol Dehydrogenase C->D E Aldehyde D->E F Aldehyde Dehydrogenase E->F G Carboxylic Acid F->G H β-Oxidation G->H I Central Metabolism H->I

Generalized aerobic degradation pathway for branched alkanes.
Toxicology

There is no specific toxicological data available for this compound. However, for dodecane (B42187) isomers in general, the acute toxicity is considered to be low.[17] The primary hazard associated with many liquid alkanes is aspiration if swallowed, which can cause chemical pneumonitis.[17] Repeated exposure may cause skin dryness or cracking.[17] Long-chain and branched alkanes are generally considered to have low systemic toxicity.

Conclusion

This compound is a highly branched C12 alkane for which detailed experimental data is scarce. This guide has provided a summary of its known and predicted properties based on the current understanding of similar chemical structures. A plausible synthetic route via a Grignard reaction has been proposed, and the expected spectroscopic signatures have been outlined. While specific biological activity and toxicology are uncharacterized, general pathways for the biodegradation of branched alkanes and the toxicological profile of related isomers have been discussed. Further experimental investigation is required to fully characterize this compound.

References

Technical Guide: Physicochemical Properties of 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed analysis of the molecular weight and elemental composition of the branched alkane 4,4-Diethyl-2,2-dimethylhexane. The determination of its molecular formula is derived from its IUPAC nomenclature. This guide summarizes the key physicochemical data and outlines the standard analytical methodology for empirical validation.

Molecular Structure and Formula

This compound is a saturated hydrocarbon. Its structure is defined by a six-carbon hexane (B92381) backbone, substituted with two methyl groups at the second carbon (C2) and two ethyl groups at the fourth carbon (C4).

Based on this substitution pattern, the chemical formula is determined to be C₁₂H₂₆.[1][2] This formula corresponds to the general formula for alkanes (CₙH₂ₙ₊₂), confirming it as a saturated acyclic hydrocarbon.

Physicochemical Data

The primary physicochemical properties are derived from the molecular formula. The molecular weight is a critical parameter in chemical synthesis, analytical chemistry, and pharmacological studies.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₆IUPAC Name
Molecular Weight170.33 g/mol [1][2]
Monoisotopic Mass170.203450829 Da[1]
CAS Number62184-89-8[1][3]

Determination of Molecular Weight

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of its constituent atoms. Using the atomic weights of Carbon (≈12.011 amu) and Hydrogen (≈1.008 amu):

  • Carbon Contribution: 12 atoms × 12.011 amu/atom = 144.132 amu

  • Hydrogen Contribution: 26 atoms × 1.008 amu/atom = 26.208 amu

  • Total Molecular Weight: 144.132 + 26.208 = 170.34 amu (or g/mol )

This calculated value is consistent with the published molecular weight of 170.33 g/mol .[1][2]

Experimental Protocol: Mass Spectrometry

For empirical validation, mass spectrometry is the standard technique. The following protocol provides a generalized workflow for determining the molecular weight of a volatile organic compound like this compound.

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve a 1 mg/mL solution of the analyte in a volatile solvent (e.g., hexane or dichloromethane).

  • Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC Separation:

    • Injector Temperature: 250°C

    • Column: DB-5ms or equivalent non-polar capillary column.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: 40-300 m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) in the resulting mass spectrum. The m/z value of this peak corresponds to the molecular weight of the compound. Analyze fragmentation patterns to confirm the structure.

Diagrams and Workflows

Logical Derivation of Chemical Formula

The following diagram illustrates the logical process of deconstructing the IUPAC name to arrive at the molecular formula.

G cluster_parent Parent Chain cluster_substituents Substituents IUPAC This compound Hexane Hexane IUPAC->Hexane Dimethyl 2,2-dimethyl IUPAC->Dimethyl Diethyl 4,4-diethyl IUPAC->Diethyl C6 6 Carbon Chain (C6H14 base) Hexane->C6 Indicates Formula Molecular Formula: C12H26 C6->Formula Summation & Hydrogen Adjustment C2H6 2 x -CH3 groups (+C2H6) Dimethyl->C2H6 C4H10 2 x -C2H5 groups (+C4H10) Diethyl->C4H10 C2H6->Formula Summation & Hydrogen Adjustment C4H10->Formula Summation & Hydrogen Adjustment

Caption: Logical breakdown of the IUPAC name to determine the molecular formula.

Experimental Workflow

The diagram below outlines the workflow for the experimental determination of molecular weight using GC-MS.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Analyte in Volatile Solvent GC Gas Chromatography (Separation) Prep->GC MS Mass Spectrometry (Detection) GC->MS Elution Spectrum Generate Mass Spectrum MS->Spectrum Analysis Identify Molecular Ion Peak (M+) Spectrum->Analysis Result Confirmed Molecular Weight Analysis->Result

Caption: Standard experimental workflow for GC-MS molecular weight determination.

References

Boiling Point of 4,4-Diethyl-2,2-dimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling point of the branched alkane 4,4-diethyl-2,2-dimethylhexane. This document summarizes its physical properties, details experimental protocols for boiling point determination, and presents a logical workflow for this analytical procedure.

Physicochemical Data of this compound

The boiling point of a compound is a critical physical property that provides insights into its volatility and the strength of its intermolecular forces. For this compound, a C12H26 isomer, the boiling point is influenced by its significant branching, which affects its molecular surface area and van der Waals interactions.

PropertyValueSource
Boiling Point Estimated between 180°C to 190°CBenchchem[1]
Molecular Formula C₁₂H₂₆PubChem[2]
Molecular Weight 170.33 g/mol PubChem[2]
CAS Number 62184-89-8PubChem[2]

Experimental Protocols for Boiling Point Determination

The determination of a liquid's boiling point is a fundamental laboratory procedure. Several methods are available, with the choice often depending on the quantity of the substance available. For a compound like this compound, micro-scale methods are often preferred to minimize sample usage.

Micro-Boiling Point Determination using the Siwoloboff Method

This method is a reliable technique for determining the boiling point of a small quantity of liquid.

Materials:

  • Sample of this compound

  • Capillary tube (sealed at one end)

  • Fusion tube (or small test tube)

  • Thermometer

  • Heating apparatus (e.g., oil bath or a melting point apparatus with a heating block)

  • Rubber band or wire for attaching the fusion tube to the thermometer

Procedure:

  • Sample Preparation: A small amount of this compound is introduced into the fusion tube.

  • Capillary Tube Insertion: The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the sample.

  • Apparatus Assembly: The fusion tube is attached to the thermometer using a rubber band or wire, ensuring that the sample is level with the thermometer bulb.

  • Heating: The assembly is then immersed in a heating bath (e.g., mineral oil) or placed in the heating block of a melting point apparatus.

  • Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the sample.

  • Boiling Point Identification: The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is discontinued.

  • Reading the Boiling Point: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound using a micro-scale method.

BoilingPointWorkflow Workflow for Boiling Point Determination A Sample Preparation: Place this compound in a fusion tube. B Insert sealed capillary tube (open end down) into the fusion tube. A->B C Attach the fusion tube to a thermometer. B->C D Place the assembly into a heating apparatus. C->D E Heat the apparatus gently. D->E F Observe for a rapid and continuous stream of bubbles from the capillary. E->F Vapor pressure increases G Stop heating. F->G H Observe the sample as it cools. G->H I Record the temperature when the liquid enters the capillary tube. H->I Vapor pressure equals atmospheric pressure J Result: Boiling Point of the Sample I->J

Caption: Workflow for the determination of the boiling point of this compound.

References

The Intricacies of Molecular Architecture: A Technical Guide to the Physical Properties of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Highly branched alkanes, saturated hydrocarbons characterized by a non-linear carbon backbone, exhibit unique physical properties that diverge significantly from their straight-chain (n-alkane) counterparts. This structural complexity, arising from the presence of tertiary and quaternary carbon centers, profoundly influences their intermolecular interactions, leading to distinct boiling points, melting points, densities, and viscosities. Understanding these properties is paramount in fields ranging from petrochemical engineering and lubricant formulation to materials science and drug delivery, where molecular shape and packing efficiency dictate performance.

The Influence of Branching on Core Physical Properties

The degree of branching in an alkane isomer alters its molecular surface area and symmetry. These changes directly impact the strength of the van der Waals forces, the primary intermolecular forces in non-polar alkanes, and the efficiency with which the molecules can pack into a crystal lattice.

Boiling Point

Increased branching generally leads to a lower boiling point compared to the corresponding linear alkane of the same molecular weight.[1][2][3] This is because the more compact, spherical shape of highly branched alkanes reduces the available surface area for intermolecular contact, thereby weakening the London dispersion forces that must be overcome for the substance to boil.[1][3][4]

Melting Point

The effect of branching on melting point is more complex and less predictable than its effect on boiling point.[1][5] While increased branching often leads to a decrease in melting point due to disrupted crystal packing, highly symmetrical branched isomers can exhibit significantly higher melting points than their linear counterparts.[1][5] This is because their regular, compact shape allows them to pack more efficiently into a stable crystal lattice, requiring more energy to break apart.[1][6]

Density

The density of alkanes is influenced by how closely the molecules can pack together. Generally, branching can lead to a decrease in density as the side chains can hinder close packing, creating more free space between molecules.[7] However, highly symmetrical branched alkanes, such as neopentane, can be more densely packed than their less branched isomers due to their spherical shape.[7] All alkanes, both linear and branched, have densities less than that of water.[8][9][10]

Viscosity

For shorter-chain alkanes, increased branching typically leads to a lower viscosity.[11][12] The more compact structure of branched alkanes reduces the surface area for intermolecular friction, allowing the molecules to move past each other more easily.[11] However, for very long-chain alkanes, extensive branching can lead to an increase in viscosity due to a greater potential for molecular entanglement.[11]

Quantitative Data on the Physical Properties of Alkane Isomers

The following tables summarize the physical properties of various alkane isomers, illustrating the impact of branching.

Table 1: Physical Properties of Pentane (C₅H₁₂) Isomers

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-PentaneCH₃(CH₂)₃CH₃36.1[2]-129.70.626[9]
Isopentane (2-Methylbutane)(CH₃)₂CHCH₂CH₃27.7[2]-159.90.616[7]
Neopentane (2,2-Dimethylpropane)C(CH₃)₄9.5[5]-16.6[5]0.627 (at 0°C)[7]

Table 2: Physical Properties of Hexane (B92381) (C₆H₁₄) Isomers

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-HexaneCH₃(CH₂)₄CH₃68.7-95.30.659[9]
2-Methylpentane(CH₃)₂CH(CH₂)₂CH₃60.3-153.70.653
3-MethylpentaneCH₃CH₂(CH(CH₃))CH₂CH₃63.3-1180.664
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃49.7-99.90.649
2,3-Dimethylbutane(CH₃)₂CHCH(CH₃)₂58-128.50.662

Table 3: Physical Properties of Heptane (C₇H₁₆) Isomers

IsomerStructureBoiling Point (°C)Melting Point (°C)
n-HeptaneCH₃(CH₂)₅CH₃98.4-90.6
2-Methylhexane(CH₃)₂CH(CH₂)₃CH₃90.0-118.3
3-MethylhexaneCH₃CH₂(CH(CH₃))(CH₂)₂CH₃92.0-119.5
2,2-Dimethylpentane(CH₃)₃C(CH₂)₂CH₃79.2-123.8
2,3-Dimethylpentane(CH₃)₂CHCH(CH₃)CH₂CH₃89.8-135
2,4-Dimethylpentane(CH₃)₂CHCH₂CH(CH₃)₂80.5-119.2
3,3-DimethylpentaneCH₃CH₂C(CH₃)₂CH₂CH₃86.1-134.6
3-Ethylpentane(CH₃CH₂)₃CH93.5-118.6
2,2,3-Trimethylbutane(CH₃)₃CCH(CH₃)₂80.9-25.0[1]

Table 4: Physical Properties of Octane (C₈H₁₈) Isomers

IsomerStructureBoiling Point (°C)Melting Point (°C)
n-OctaneCH₃(CH₂)₆CH₃125.7[4]-56.8
2-Methylheptane(CH₃)₂CH(CH₂)₄CH₃117.6-109
2,2,4-Trimethylpentane(CH₃)₃CCH₂CH(CH₃)₂99.2-107.4
2,2,3,3-Tetramethylbutane(CH₃)₃CC(CH₃)₃106.5[4]100.7

Experimental Protocols for Determining Physical Properties

Accurate determination of the physical properties of highly branched alkanes relies on precise experimental methodologies.

Gas Chromatography (GC) for Boiling Point Determination

Gas chromatography separates compounds based on their volatility, which is directly related to their boiling points.[13] Non-polar alkanes are typically analyzed using a non-polar stationary phase, where they elute in order of increasing boiling point.[13]

Methodology:

  • Sample Preparation: A standard solution of the alkane isomers is prepared in a volatile solvent like hexane or cyclohexane (B81311) at a concentration of 50-100 ppm for each component.[13]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used. A non-polar capillary column (e.g., 100% dimethylpolysiloxane) is installed.[13]

  • GC Parameters:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[13]

    • Inlet Temperature: 300 °C.[13]

    • Injection Mode: Split (e.g., 100:1 ratio) with an injection volume of 1 µL.[13]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.[13]

      • Ramp: 10 °C/min to 320 °C.[13]

      • Hold at 320 °C for 10 minutes.[13]

    • Detector (FID) Temperature: 325 °C.[13]

    • Gas Flows: Hydrogen (30 mL/min), Air (400 mL/min), Makeup Gas (Helium, 25 mL/min).[13]

  • Data Analysis: The retention time of each isomer is recorded. By comparing the retention times of unknown branched alkanes to those of n-alkane standards, their boiling points can be estimated.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep Prepare alkane solution (50-100 ppm in hexane) Inject Inject 1 µL into GC Prep->Inject Column Separation on non-polar column Inject->Column Oven Temperature Program (40°C to 320°C) Detect FID Detection Column->Detect Analyze Record retention times Detect->Analyze Compare Compare to n-alkane standards Analyze->Compare Result Determine boiling points Compare->Result

Workflow for GC-based boiling point determination.
Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to determine the melting point and enthalpy of fusion of materials.[15]

Methodology:

  • Sample Preparation: A small amount of the alkane sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrumentation: A differential scanning calorimeter is used. An empty sealed aluminum pan is used as a reference.

  • DSC Parameters:

    • Temperature Program: The sample is typically cooled to a low temperature (e.g., -150 °C) and then heated at a controlled rate (e.g., 10 °C/min) through its melting transition.[16]

    • Atmosphere: An inert atmosphere, such as nitrogen or argon, is maintained in the sample chamber to prevent oxidation.[16]

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic melting transition observed in the DSC thermogram. The area under the peak corresponds to the heat of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis Prep Weigh and seal sample (1-5 mg in Al pan) Load Load sample and reference into DSC Prep->Load Program Cool and then heat at controlled rate Load->Program Measure Measure heat flow Program->Measure Analyze Generate thermogram Measure->Analyze Determine Identify melting peak Analyze->Determine Result Determine melting point and heat of fusion Determine->Result

Workflow for DSC-based melting point determination.
Pycnometry for Density Determination

A pycnometer is a flask with a precisely defined volume used to determine the density of a liquid with high accuracy.[17][18]

Methodology:

  • Preparation: The pycnometer is thoroughly cleaned and dried.

  • Weighing (Empty): The mass of the empty, dry pycnometer (m₀) is accurately measured using an analytical balance.[17]

  • Weighing (Filled with Water): The pycnometer is filled with distilled water of a known temperature and density, and its mass (m_water) is measured. The volume of the pycnometer (V) can then be calculated.

  • Weighing (Filled with Sample): The pycnometer is emptied, dried, and then filled with the liquid alkane sample at the same temperature. Its mass (m₁) is measured.[17]

  • Calculation: The density (ρ) of the alkane is calculated using the formula: ρ = (m₁ - m₀) / V.[17]

Pycnometry_Workflow A Clean and dry pycnometer B Weigh empty pycnometer (m₀) A->B C Fill with alkane sample B->C D Weigh filled pycnometer (m₁) C->D F Calculate Density ρ = (m₁ - m₀) / V D->F E Determine pycnometer volume (V) (using a reference liquid like water) E->F

Workflow for density determination using a pycnometer.
Viscometry for Viscosity Determination

Various types of viscometers, such as capillary viscometers (e.g., Ubbelohde), rolling ball viscometers, or vibrating wire viscometers, can be used to measure the viscosity of alkanes.[19][20] The following describes a general procedure for a capillary viscometer.

Methodology:

  • Sample Preparation: The alkane sample is equilibrated to the desired temperature in a thermostatic bath.

  • Instrumentation: A calibrated capillary viscometer is used.

  • Measurement: The liquid is drawn up into the viscometer's measuring bulb. The time it takes for the liquid to flow between two marked points on the capillary is measured.

  • Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.[11] The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the alkane at the same temperature.[11]

Viscometry_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation Prep Equilibrate sample to desired temperature Load Load sample into capillary viscometer Prep->Load Flow Measure flow time between two points Load->Flow Kinematic Calculate kinematic viscosity Flow->Kinematic Dynamic Calculate dynamic viscosity (using density) Kinematic->Dynamic

Workflow for viscosity determination using a capillary viscometer.

Logical Relationships of Branching and Physical Properties

The interplay between molecular structure and physical properties can be summarized in the following logical diagrams.

Branching_BoilingPoint A Increased Branching B More Compact, Spherical Shape A->B C Reduced Surface Area B->C D Weaker London Dispersion Forces C->D E Lower Boiling Point D->E

Effect of branching on boiling point.

Branching_MeltingPoint A Increased Branching B Disrupted Crystal Packing A->B D High Molecular Symmetry A->D C Lower Melting Point B->C E Efficient Crystal Packing D->E F Higher Melting Point E->F

Complex effect of branching on melting point.

References

An In-depth Technical Guide to the Thermodynamic Properties of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecane (B42187) (C₁₂H₂₆) is an alkane hydrocarbon with 355 structural isomers. The linear isomer, n-dodecane, is a significant component of kerosene (B1165875) and diesel fuels and serves as a solvent, scintillator component, and a surrogate for conventional aviation fuels in combustion research.[1] The thermodynamic properties of dodecane and its branched isomers are of fundamental importance in chemical engineering, fuel science, and materials science. These properties govern phase behavior, energy content, and thermal stability, which are critical parameters for process design, fuel performance modeling, and formulation of products such as solvents or excipients.

This guide provides a detailed overview of the key thermodynamic properties of n-dodecane and its isomers, outlines the experimental methodologies used for their determination, and explores the relationship between molecular structure and thermodynamic behavior.

The Influence of Molecular Structure on Thermodynamic Properties

The branching of an alkane chain has a predictable and significant effect on its thermodynamic properties. These trends arise from changes in molecular shape, surface area, and symmetry, which in turn influence the strength of intermolecular forces (van der Waals forces) and the efficiency of crystal lattice packing.

  • Enthalpy of Formation (ΔfH°): Branched alkanes are generally more thermodynamically stable than their linear counterparts, meaning they have more negative standard enthalpies of formation.[2] This increased stability is attributed to a combination of electrostatic and electron correlation effects that favor branching.[2]

  • Boiling Point: As the degree of branching increases, the molecule becomes more compact and spherical. This reduces the available surface area for intermolecular contact, weakening the London dispersion forces.[3][4] Consequently, less energy is required to overcome these forces, leading to a lower boiling point.[3][4][5]

  • Melting Point: The relationship between branching and melting point is more complex. Increased branching can lead to a more compact and symmetrical structure that packs more efficiently into a crystal lattice.[3][5] This efficient packing results in stronger intermolecular interactions within the solid phase, requiring more energy for melting and thus a higher melting point.[3][5] However, the linear n-alkane is also highly regular and can pack well, so this trend is not always monotonic.[3]

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic and physical properties for n-dodecane and select isomers. Data is primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[6][7][8][9][10][11]

Table 1: Physical and Phase Change Properties of Dodecane Isomers

Isomer NameCAS NumberMelting Point (Tfus)Boiling Point (Tboil)Enthalpy of Fusion (ΔfusH)Enthalpy of Vaporization (ΔvapH°)
n-Dodecane 112-40-3263.5 K (-9.6 °C)[10][12]489.5 K (216.3 °C)[10]36.0 kJ/mol[10]61.3 kJ/mol[8]
2-Methylundecane 1632-66-2215.1 K (-58.1 °C)483.7 K (210.5 °C)Data not availableData not available
2,2,4,6,6-Pentamethylheptane 13475-82-6200.1 K (-73.1 °C)465.3 K (192.2 °C)Data not availableData not available

Note: Comprehensive experimental data for the vast number of branched dodecane isomers is limited. The isomers shown represent common examples of mono-branched and highly-branched structures.

Table 2: Standard Thermodynamic Properties of n-Dodecane (at 298.15 K, 100 kPa)

PropertyPhaseValueUnitsReference
Std. Enthalpy of Formation (ΔfH°) Gas-290.9 ± 1.4kJ/mol[11]
Liquid-350.7 to -353.5kJ/mol[1]
Std. Molar Entropy (S°) Gas622.50J/mol·K[11]
Liquid490.66J/mol·K[1]
Molar Heat Capacity (Cp) Liquid376.00J/mol·K[1][7]

Experimental Protocols for Thermodynamic Measurements

Accurate determination of thermodynamic properties requires precise and well-controlled experimental techniques. The following are standard protocols used for hydrocarbons like dodecane.

Method 1: Adiabatic Calorimetry for Heat Capacity (Cp)

Adiabatic calorimetry is a primary technique for measuring the heat capacity of solids and liquids as a function of temperature.

  • Principle: The sample is placed in a calorimeter vessel, which is surrounded by an adiabatic shield. The temperatures of the vessel and the shield are precisely controlled to be nearly identical throughout the experiment. This minimizes heat exchange with the surroundings, ensuring that all electrical energy input is absorbed by the sample and calorimeter.

  • Methodology:

    • A known mass of the dodecane isomer is sealed in the calorimeter vessel.

    • The system is cooled to the starting temperature (e.g., near absolute zero for standard entropy calculations).

    • A precisely measured quantity of electrical energy (Q) is supplied to a heater within the vessel, causing a small increase in temperature (ΔT).

    • The temperature of the adiabatic shield is continuously adjusted to match the calorimeter's temperature.

    • The heat capacity of the sample is calculated by subtracting the known heat capacity of the calorimeter vessel from the total measured heat capacity (C_total = Q / ΔT).

    • This process is repeated in small temperature increments to generate a Cp vs. T curve. Enthalpies of phase transitions (like fusion) are determined by measuring the total energy required to traverse the transition at a constant temperature.[13]

Method 2: Combustion Calorimetry for Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

  • Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

  • Methodology:

    • A weighed pellet or ampule of the liquid dodecane isomer is placed in the bomb.

    • The bomb is sealed, purged, and filled with pure oxygen to a high pressure (e.g., 30 atm).

    • The bomb is submerged in a precisely known quantity of water in a stirred, insulated container (the calorimeter).

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

    • The sample is ignited via an electrical fuse.

    • The temperature of the water is recorded until it reaches a maximum and begins to cool. The maximum temperature rise is used to calculate the heat released.

    • The energy equivalent of the calorimeter (calorimeter constant) is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).

    • The standard enthalpy of combustion (ΔcH°) is calculated from the experimental data. The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law with the known ΔfH° values for the combustion products, CO₂(g) and H₂O(l).[11]

Method 3: Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure heat flow associated with transitions in a material as a function of temperature. It is commonly used to determine melting points and enthalpies of fusion.[13]

  • Principle: The instrument measures the difference in heat flow required to increase the temperature of a sample and an inert reference at the same rate.

  • Methodology:

    • A small, known mass of the dodecane isomer is sealed in a sample pan (e.g., aluminum). An empty pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant, linear rate (e.g., 5-10 °C/min).

    • When the sample undergoes a thermal transition, such as melting, heat is absorbed (an endothermic process). To maintain the same temperature as the reference, additional heat must flow to the sample.

    • The instrument records this differential heat flow versus temperature. The resulting peak's onset temperature is taken as the melting point, and the area under the peak is directly proportional to the enthalpy of fusion.[14]

Visualized Relationships and Workflows

Logical Relationship: Effect of Branching on Boiling Point

The following diagram illustrates the inverse relationship between the degree of molecular branching and the boiling point for alkane isomers. Increased branching leads to a more compact, spherical shape with reduced surface area, which weakens intermolecular forces and lowers the boiling point.[3][4][5]

Branching_Effect Logical Relationship: Alkane Branching vs. Boiling Point cluster_structure Molecular Structure cluster_properties Physical Properties Structure1 Linear Structure (n-Dodecane) Structure2 Moderately Branched (e.g., 5-Methylundecane) Shape1 Elongated Shape Structure1->Shape1 leads to Structure3 Highly Branched (e.g., 2,2,4,6,6-Pentamethylheptane) Shape2 Less Elongated Structure2->Shape2 Shape3 Compact / Spherical Structure3->Shape3 SurfaceArea1 Large Surface Area Shape1->SurfaceArea1 results in SurfaceArea2 Reduced Surface Area Shape2->SurfaceArea2 SurfaceArea3 Small Surface Area Shape3->SurfaceArea3 Forces1 Stronger van der Waals Forces SurfaceArea1->Forces1 allows for Forces2 Weaker van der Waals Forces SurfaceArea2->Forces2 Forces3 Weakest van der Waals Forces SurfaceArea3->Forces3 BoilingPoint1 Highest Boiling Point (~216 °C) Forces1->BoilingPoint1 causes BoilingPoint2 Intermediate Boiling Point Forces2->BoilingPoint2 BoilingPoint3 Lowest Boiling Point (~192 °C) Forces3->BoilingPoint3

Caption: Relationship between alkane branching, molecular shape, and boiling point.

Experimental Workflow: Determining Enthalpy of Formation

This diagram outlines the workflow for determining the standard enthalpy of formation (ΔfH°) of a dodecane isomer, starting from sample preparation and culminating in the final calculation using Hess's Law.

Exp_Workflow Experimental Workflow: Determination of Enthalpy of Formation (ΔfH°) cluster_prep Preparation & Calibration cluster_exp Combustion Experiment cluster_calc Calculation A Weigh pure dodecane isomer sample B Calibrate Bomb Calorimeter with Benzoic Acid C Seal sample in bomb with high-pressure O₂ B->C D Submerge bomb in water bath and record initial temp (T_initial) C->D E Ignite sample D->E F Record max temp (T_final) E->F G Calculate heat released (q) from ΔT and calorimeter constant F->G H Determine standard enthalpy of combustion (ΔcH°) G->H I Apply Hess's Law using ΔfH° of CO₂ and H₂O H->I J Final Standard Enthalpy of Formation (ΔfH°) I->J

Caption: Workflow for determining ΔfH° via combustion calorimetry.

References

An In-depth Technical Guide to the Synthesis of 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4,4-diethyl-2,2-dimethylhexane, a highly branched aliphatic hydrocarbon. Due to the absence of a direct, documented synthesis in publicly available literature, this guide outlines a plausible and scientifically sound two-step approach. The proposed synthesis involves a Grignard reaction to construct the carbon skeleton, followed by the reduction of a tertiary alcohol intermediate. This document details the experimental protocols for each step, based on analogous well-established procedures for the formation of sterically hindered molecules. All quantitative data for the starting materials, intermediate, and final product are summarized for clarity.

Overview of the Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the formation of a key tertiary alcohol intermediate, 3,3-diethyl-5,5-dimethyl-3-hexanol. This intermediate is synthesized via the nucleophilic addition of a neopentyl Grignard reagent to 3-pentanone (B124093). The subsequent deoxygenation of the tertiary alcohol yields the target alkane.

Synthetic Pathway A Neopentyl Chloride p1 A->p1 Mg Magnesium Mg->p1 B Neopentylmagnesium Chloride (Grignard Reagent) D 3,3-Diethyl-5,5-dimethyl-3-hexanol B->D   Nucleophilic   Addition C 3-Pentanone C->D E This compound D->E   Reduction p1->B   Dry Ether

Caption: Proposed two-step synthesis of this compound.

Physicochemical Data of Compounds

The following tables summarize the key physical and chemical properties of the reactants, intermediate, and the final product.

Table 1: Properties of Reactants and Solvents

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Neopentyl ChlorideC₅H₁₁Cl106.59840.865
MagnesiumMg24.3110901.74
3-PentanoneC₅H₁₀O86.131020.814
Diethyl Ether (Solvent)C₄H₁₀O74.1234.60.713
Tetrahydrofuran (B95107) (THF) (Solvent)C₄H₈O72.11660.889

Table 2: Properties of Intermediate and Final Product

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
3,3-Diethyl-5,5-dimethyl-3-hexanolC₁₂H₂₆O186.34Not available0.836 (estimated)[1]
This compoundC₁₂H₂₆170.33Not availableNot available

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 3,3-Diethyl-5,5-dimethyl-3-hexanol via Grignard Reaction

This procedure details the formation of the neopentylmagnesium chloride Grignard reagent and its subsequent reaction with 3-pentanone.

Materials:

  • Magnesium turnings

  • Neopentyl chloride

  • 3-Pentanone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate (B86663)

Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • Prepare a solution of neopentyl chloride (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the neopentyl chloride solution to the magnesium turnings to initiate the reaction, which is indicated by gentle bubbling and the disappearance of the iodine color. Gentle warming may be necessary to start the reaction.

    • Once initiated, add the remaining neopentyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2][3]

  • Reaction with 3-Pentanone:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Prepare a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 3,3-diethyl-5,5-dimethyl-3-hexanol can be purified by vacuum distillation or column chromatography.

Grignard_Reaction_Workflow start Start prep_grignard Prepare Neopentyl Grignard Reagent start->prep_grignard react_ketone React with 3-Pentanone at 0°C prep_grignard->react_ketone workup Aqueous Work-up (NH4Cl) react_ketone->workup extraction Extraction with Diethyl Ether workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification of Tertiary Alcohol drying->purification end End purification->end

Caption: Experimental workflow for the Grignard synthesis of the tertiary alcohol intermediate.

Step 2: Reduction of 3,3-Diethyl-5,5-dimethyl-3-hexanol to this compound

The reduction of sterically hindered tertiary alcohols to alkanes can be challenging. A common method involves the conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by reduction with a hydride source. Alternatively, direct deoxygenation methods have been developed.[4]

Method A: Two-Step Reduction via Tosylate Intermediate

Materials:

  • 3,3-Diethyl-5,5-dimethyl-3-hexanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

Protocol:

  • Tosylation of the Tertiary Alcohol:

    • In a round-bottom flask, dissolve the tertiary alcohol (1.0 equivalent) in pyridine and cool to 0°C.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) in portions, keeping the temperature below 5°C.

    • Stir the mixture at 0°C for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude tosylate.

  • Reduction of the Tosylate:

    • In a separate flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (excess) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0°C and slowly add a solution of the crude tosylate in the same solvent.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours.

    • Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting solids and wash thoroughly with diethyl ether.

    • Dry the combined organic filtrate over anhydrous sodium sulfate and remove the solvent.

    • The crude this compound can be purified by distillation.

Method B: Direct Deoxygenation with a Silane-Based Reducing Agent

Recent literature describes the use of silanes in the presence of a Lewis acid for the direct deoxygenation of alcohols.[5]

Materials:

  • 3,3-Diethyl-5,5-dimethyl-3-hexanol

  • Diethylsilane or n-butylsilane

  • Tris(pentafluorophenyl)borane (Lewis acid catalyst)

  • Anhydrous dichloromethane

Protocol:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the tertiary alcohol (1.0 equivalent) in anhydrous dichloromethane.

  • Add the Lewis acid catalyst (e.g., 5 mol%).

  • Add the silane (B1218182) reducing agent (e.g., 2-3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by GC-MS or TLC).

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by distillation or column chromatography.

Reduction_Workflow start Start with Tertiary Alcohol tosylation Tosylation with TsCl in Pyridine start->tosylation Method A direct_deoxygenation Direct Deoxygenation (e.g., Silane/Lewis Acid) start->direct_deoxygenation Method B reduction_lah Reduction with LiAlH₄ tosylation->reduction_lah workup Aqueous Work-up reduction_lah->workup direct_deoxygenation->workup purification Purification of Final Product workup->purification end End purification->end

Caption: Logical relationship of the two proposed reduction methods.

Concluding Remarks

The synthesis of this compound, while not explicitly documented, can be reasonably achieved through the proposed two-step sequence of a Grignard reaction followed by reduction. The key challenges in this synthesis are likely to be the management of the sterically hindered Grignard reaction and the efficient reduction of the resulting tertiary alcohol. The provided protocols, based on analogous transformations, offer a solid foundation for the development of a robust synthetic route. Careful optimization of reaction conditions and purification techniques will be crucial for obtaining the target molecule in good yield and purity. This guide serves as a starting point for researchers and professionals in the field to further explore and develop the synthesis of this and other highly branched alkanes.

References

An In-depth Technical Guide to the Spectroscopic Data for 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-Diethyl-2,2-dimethylhexane is a saturated hydrocarbon with the molecular formula C12H26. As a highly branched alkane, its physical and chemical properties are of interest in various fields, including fuel science and materials chemistry. Spectroscopic analysis is fundamental to the structural elucidation and characterization of such molecules. However, a thorough search of scientific databases reveals a lack of published experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound. This guide compiles the available computed data for this compound and provides a theoretical framework for its expected spectroscopic behavior.

Physicochemical Properties of this compound

While experimental spectra are unavailable, various physical and computed properties have been documented. These are summarized in the table below.

PropertyValueSource
Molecular Formula C12H26PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 62184-89-8PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Exact Mass 170.203450829 DaPubChem[1]
Canonical SMILES CCC(CC)(CC)CC(C)(C)CPubChem[1]
InChI Key CYPRMBGQWCLJBN-UHFFFAOYSA-NPubChem[1]
Computed LogP 5.8PubChem[1]
Boiling Point Data not available

Predicted Spectroscopic Data

Based on the structure of this compound, the following spectroscopic characteristics can be predicted.

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show several distinct signals corresponding to the different proton environments in the molecule. Due to the high degree of branching, complex splitting patterns (multiplets) are anticipated for the methylene (B1212753) and methine protons, while the methyl protons will likely appear as triplets and singlets.

  • -CH3 (ethyl groups): A triplet around 0.8-1.0 ppm.

  • -CH2- (ethyl groups): A quartet around 1.2-1.4 ppm.

  • -C(CH3)3 (tert-butyl group): A singlet around 0.9-1.1 ppm for the nine equivalent protons.

  • -CH2- (hexane backbone): A singlet or complex multiplet depending on the specific environment.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum would provide information on the different carbon environments.

  • Quaternary carbons: Two signals are expected for the C2 and C4 positions.

  • Methylene carbons: Signals corresponding to the ethyl groups and the hexane (B92381) backbone.

  • Methyl carbons: Signals for the methyls of the ethyl groups and the tert-butyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of an alkane is typically characterized by C-H stretching and bending vibrations.

  • C-H stretching: Strong absorptions in the 2850-3000 cm-1 region.

  • C-H bending: Absorptions around 1450-1470 cm-1 (methylene and methyl scissoring) and 1365-1385 cm-1 (methyl umbrella mode). The presence of a tert-butyl group may give rise to a characteristic doublet in the methyl bending region.

Mass Spectrometry (Predicted)

In electron ionization mass spectrometry, branched alkanes often exhibit a weak or absent molecular ion peak. Fragmentation will be favored at the branching points to form more stable carbocations.

  • Molecular Ion (M+): Expected at m/z 170, but likely to be of very low abundance.

  • Major Fragments: Fragmentation is likely to occur via loss of alkyl radicals. Key fragments could include [M-29]+ (loss of an ethyl group, m/z 141) and [M-57]+ (loss of a tert-butyl group, m/z 113).

Experimental Protocols for Spectroscopic Analysis of Liquid Alkanes

The following are generalized protocols for obtaining spectroscopic data for liquid hydrocarbon samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the liquid alkane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry 5 mm NMR tube.[2] The addition of a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is recommended for chemical shift referencing.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire 1H and 13C NMR spectra using standard pulse sequences. For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in structural assignment.

  • Data Processing: Process the acquired free induction decay (FID) data by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a small drop of the liquid between two salt plates (e.g., NaCl or KBr).[3][4] Gently press the plates together to form a thin film.[3][5]

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.[5] Record a background spectrum of the clean salt plates first, then record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid, a direct insertion probe or, more commonly, a gas chromatograph (GC) is used to introduce the sample into the mass spectrometer.[6] The GC separates the sample from any impurities before it enters the ion source.

  • Ionization: Electron Ionization (EI) is a standard method for alkanes.[7] The sample molecules in the vapor phase are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion (if present) and the fragmentation pattern, which provides structural information.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Generalized Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output & Interpretation Sample Liquid Alkane Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plates Sample->Prep_IR Prep_MS Inject into GC Sample->Prep_MS NMR NMR Spectrometer (1H, 13C, 2D) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System (Electron Ionization) Prep_MS->MS Data_NMR NMR Spectrum (Chemical Shifts, Splitting) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Generalized workflow for spectroscopic analysis of a liquid alkane.

References

An In-depth Technical Guide to the Safe Handling of 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). 4,4-Diethyl-2,2-dimethylhexane is a specialty chemical, and a comprehensive, officially verified SDS may not be readily available. The information herein is compiled from publicly available data for this compound and its structural isomers. All laboratory work should be conducted under the supervision of a qualified professional, and a thorough risk assessment should be performed before handling this substance.

Introduction

This compound is a saturated alkane with the chemical formula C12H26. As a member of the alkane family, it is a non-polar organic compound. While specific toxicological and safety data for this particular isomer are limited, its properties can be reasonably inferred from data on similar branched alkanes. This guide provides a summary of its known and predicted properties, potential hazards, and recommended handling procedures to ensure laboratory safety.

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of this compound. This data is essential for understanding its behavior and for designing appropriate experimental and storage conditions.

PropertyValueSource
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Number 62184-89-8PubChem[1]
Appearance Likely a clear, colorless liquid at room temperatureInferred from similar alkanes[2][3]
Boiling Point Data not available; estimated to be in the range of other C12 alkanes (189-206°C)Inferred from similar alkanes[4]
Melting Point Data not available
Density Data not available; estimated to be around 0.76 g/cm³ at 15°CInferred from similar alkanes[4]
Vapor Pressure Data not available; likely low but will increase with temperatureInferred from similar alkanes
Solubility Insoluble in water; soluble in non-polar organic solvents.[2][5]General property of alkanes[2][5]
LogP (Octanol-Water Partition Coefficient) 4.639 (Computed)ChemSrc[6]

Hazard Identification and Classification

Due to the lack of a specific Safety Data Sheet for this compound, the hazard classification is extrapolated from the known hazards of similar C8 and C9-C12 alkanes, such as 2,4-dimethylhexane.[7][8]

Hazard ClassGHS CategoryHazard StatementSignal Word
Flammable Liquids Category 2 or 3H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor.[7][9]Danger or Warning
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[7]Warning
Specific Target Organ Toxicity (Single Exposure) Category 3H336: May cause drowsiness or dizziness.[7]Warning
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways.[7][10]Danger
Hazardous to the Aquatic Environment, Long-term Hazard Category 1H410: Very toxic to aquatic life with long lasting effects.[7]Warning

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on best practices for handling flammable and hazardous liquid alkanes in a laboratory setting.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If the concentration of vapors is expected to be high, a respirator with an organic vapor cartridge may be necessary.

Handling and Storage
  • Ventilation: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: This compound is flammable. Keep away from open flames, sparks, hot surfaces, and any other potential sources of ignition.[11][12] Use non-sparking tools and explosion-proof equipment where necessary.[9]

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all metal containers and equipment are properly grounded and bonded during transfer.[13]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Store away from oxidizing agents and other incompatible materials.[14]

Spill and Leak Procedures
  • Small Spills:

    • Eliminate all ignition sources.

    • Ventilate the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

    • Collect the absorbed material into a sealed container for proper disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others and activate the fire alarm if necessary.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting due to the high aspiration hazard.[7][10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal
  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous waste.

Visualized Workflows

Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.

RiskAssessment start Start: Handling this compound identify_hazards Identify Hazards - Flammable - Skin Irritant - Aspiration Hazard - Drowsiness/Dizziness - Aquatic Toxicity start->identify_hazards assess_risks Assess Risks - Inhalation of Vapors - Skin/Eye Contact - Ingestion - Fire/Explosion identify_hazards->assess_risks control_measures Implement Control Measures assess_risks->control_measures ppe Personal Protective Equipment - Goggles - Gloves - Lab Coat control_measures->ppe Hierarchy of Controls engineering_controls Engineering Controls - Fume Hood - Proper Ventilation control_measures->engineering_controls Hierarchy of Controls admin_controls Administrative Controls - SOPs - Training - Restricted Access control_measures->admin_controls Hierarchy of Controls procedure Perform Experimental Procedure ppe->procedure engineering_controls->procedure admin_controls->procedure waste Waste Disposal - Segregate Hazardous Waste - Follow Institutional Protocols procedure->waste end End waste->end

Caption: Risk assessment and control workflow for handling this compound.

This guide is intended to promote a culture of safety. Always prioritize safety in the laboratory and consult with your institution's environmental health and safety department for specific guidance.

References

The Dawn of Branched Alkanes: A Technical Chronicle of Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Emergence of a New Class of Hydrocarbons

In the early 19th century, the field of organic chemistry was in its infancy. The French chemist Michel Eugène Chevreul first used the term "saturated hydrocarbons" to describe fatty substances that would not react further with halogens.[1] Michael Faraday is credited with the discovery of methane (B114726) in 1825.[1] However, the concept of isomerism—molecules with the same chemical formula but different structural arrangements—was just beginning to be understood, a journey that would be critical to the discovery of branched alkanes. Friedrich Wöhler and Justus von Liebig's work on cyanic and fulminic acid in 1825 was a landmark, providing the first confirmed discovery and explanation of isomers.[2] This laid the intellectual groundwork for chemists to question whether a single molecular formula for a hydrocarbon could represent more than one distinct compound.

Pioneering Discoveries and Key Scientists

The mid-19th century saw a flurry of activity in the study of hydrocarbons, driven by the burgeoning coal and petroleum industries. Several key figures were instrumental in the discovery and characterization of branched alkanes.

Carl Schorlemmer (1834-1892): A German chemist working in England, Schorlemmer made significant contributions to the systematic study of alkanes. In the 1860s, he investigated hydrocarbons from cannel coal and American petroleum, isolating and studying the series of alkanes up to octane (B31449).[3][4] He was the first to isolate n-pentane and n-heptane.[3] His work on the halogenation and subsequent conversion of hydrocarbons to alcohols helped to elucidate their structures and explore isomeric relationships.[3]

Edward Frankland (1825-1899): An English chemist, Frankland's work, while not directly focused on isolating branched alkanes from natural sources, was crucial for their synthesis. In 1849, in an attempt to isolate the ethyl radical, he developed a method for preparing organozinc compounds, such as diethylzinc, from the reaction of alkyl iodides with zinc.[5][6] This "Frankland reaction" provided a pathway for the synthesis of alkanes and was a foundational discovery in organometallic chemistry.[5][7]

Cyrus M. Warren (1824-1891): An American chemist, Warren was a pioneer in the fractional distillation of petroleum. In the 1860s, while studying Pennsylvania petroleum, he was the first to properly separate isopentane (B150273) from its linear isomer, n-pentane, by carefully controlling the distillation temperature.[8][9] This was a critical step in proving the existence of branched alkanes in nature.

The timeline below highlights these key milestones:

Discovery_Timeline 1825 Wöhler & Liebig Discover Isomerism 1849 Frankland Develops Alkane Synthesis (Frankland Reaction) 1825->1849 Conceptual Foundation 1860s Schorlemmer Systematically Studies Alkanes 1849->1860s Synthetic Methods 1865 Warren Isolates Isopentane 1860s->1865 Analytical Techniques

Figure 1: Timeline of Key Discoveries in Branched Alkane Chemistry.

Experimental Protocols: The Tools of Discovery

The discovery of branched alkanes was made possible by the development and refinement of key experimental techniques.

Separation by Fractional Distillation

The primary method for separating volatile liquids with close boiling points in the 19th century was fractional distillation.[9] While the elaborate distillation columns of modern refineries did not exist, chemists like Cyrus Warren used modified apparatus to achieve remarkable separations.

Historical Protocol: Fractional Distillation of Petroleum (circa 1865)

This protocol is a generalized representation based on the descriptions of the apparatus and methods used by Cyrus Warren.[9]

  • Apparatus Setup: A large retort or flask containing the crude petroleum was connected to a series of condensers. Warren's innovation was a condenser cooled by a stream of water, allowing for more precise temperature control. The vapors from the boiling petroleum would pass through this controlled-temperature condenser.

  • Heating and Initial Distillation: The retort was gently heated. The most volatile components of the petroleum would vaporize first.

  • Fractional Condensation: The vapor mixture was passed through the temperature-controlled condenser. By maintaining the condenser at a specific temperature, components with boiling points above that temperature would condense and could be collected, while more volatile components would pass through as vapor.

  • Iterative Fractionation: The collected fractions were then subjected to repeated distillations. In each step, the temperature range for collection was narrowed. For example, a fraction collected between 30-40°C would be redistilled to isolate a fraction boiling between 30-32°C, and so on.

  • Isolation of Isomers: Through this painstaking, iterative process, Warren was able to separate a fraction that boiled at 30°C, which he identified as isopentane, from the fraction that boiled at a higher temperature, n-pentane.[8]

Fractional_Distillation_Workflow cluster_0 Distillation Stage 1 cluster_1 Distillation Stage 2 (Refractionation) Crude Petroleum Crude Petroleum Heat Heat Fraction 1 Fraction 1 Heat->Fraction 1 Fraction 2 Fraction 2 Heat->Fraction 2 Fraction 3 Fraction 3 Heat->Fraction 3 Fraction 1\n(Low BP) Fraction 1 (Low BP) Fraction 2\n(Mid BP) Fraction 2 (Mid BP) Fraction 3\n(High BP) Fraction 3 (High BP) Heat2 Heat Fraction 1->Heat2 Fraction 1->Heat2 Isopentane-rich\nFraction (BP ~30°C) Isopentane-rich Fraction (BP ~30°C) Heat2->Isopentane-rich\nFraction (BP ~30°C) n-Pentane-rich\nFraction (BP ~36°C) n-Pentane-rich Fraction (BP ~36°C) Heat2->n-Pentane-rich\nFraction (BP ~36°C)

Figure 2: Experimental Workflow for the Separation of Pentane Isomers.
Synthesis of Alkanes: The Frankland Reaction

Edward Frankland's synthesis of organozinc compounds provided a method for forming new carbon-carbon bonds, and thus, synthesizing alkanes.[6]

Historical Protocol: Synthesis of Diethylzinc and Ethane (circa 1849)

This protocol is based on Frankland's published work.[3]

  • Reactant Preparation: Finely granulated zinc and ethyl iodide were used as the primary reactants.

  • Reaction Setup: The zinc and ethyl iodide were placed in a thick-walled glass tube. The tube was then sealed under a flame to create a closed system capable of withstanding high pressure.

  • Heating: The sealed tube was heated in a furnace. Frankland noted that the reaction began at approximately 150°C and proceeded at a "tolerable rapidity" around 200°C.[3]

  • Product Formation: Upon cooling, two products were observed: a white crystalline solid (ethylzinc iodide) and a colorless, mobile liquid (diethylzinc).

  • Alkane Generation: The addition of water to the reaction products resulted in the vigorous evolution of a gas, which was identified as ethane. This demonstrated that the organozinc compounds could be converted to alkanes.

Frankland_Reaction Ethyl Iodide Ethyl Iodide Heat Heat Ethyl Iodide->Heat Zinc Zinc Zinc->Heat Diethylzinc Diethylzinc Heat->Diethylzinc Water Water Diethylzinc->Water Ethane Ethane Water->Ethane

Figure 3: Signaling Pathway for Frankland's Synthesis of Ethane.

Quantitative Data: The Physical Properties of Branched vs. Linear Alkanes

The separation and identification of branched alkanes were confirmed by measuring their distinct physical properties, most notably their boiling points. The more compact, spherical shape of branched alkanes leads to a smaller surface area for intermolecular interactions (van der Waals forces), resulting in lower boiling points compared to their linear isomers.[8][10]

The following tables summarize the key physical properties of various alkane isomers.

Table 1: Physical Properties of Pentane Isomers (C₅H₁₂)

IsomerStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-PentaneCH₃(CH₂)₃CH₃36.1-129.80.626
Isopentane (2-Methylbutane)(CH₃)₂CHCH₂CH₃27.7-159.90.620
Neopentane (2,2-Dimethylpropane)(CH₃)₄C9.5-16.60.613

Data sourced from multiple references.[7][10][11]

Table 2: Physical Properties of Hexane (B92381) Isomers (C₆H₁₄)

IsomerBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-Hexane68.7-950.659
2-Methylpentane60.3-1540.653
3-Methylpentane63.3-1180.664
2,2-Dimethylbutane49.7-1000.649
2,3-Dimethylbutane58.0-1290.662

Data sourced from multiple references.[6][12][13]

Table 3: Physical Properties and Octane Ratings of Heptane Isomers (C₇H₁₆)

IsomerBoiling Point (°C)Research Octane Number (RON)
n-Heptane98.40
2-Methylhexane90.042.4
3-Methylhexane92.052.0
2,2-Dimethylpentane79.292.8
2,3-Dimethylpentane89.891.1
2,4-Dimethylpentane80.583.1
3,3-Dimethylpentane86.1103.5
3-Ethylpentane93.565.0
2,2,3-Trimethylbutane80.9112.1

Data for boiling points and octane ratings are compiled from various sources.[9][14][15]

Table 4: Octane Ratings of Selected Octane Isomers (C₈H₁₈)

IsomerResearch Octane Number (RON)
n-Octane-20
2-Methylheptane46.4
3-Methylheptane55.9
2,2,4-Trimethylpentane (B7799088) (Iso-octane)100
2,3,4-Trimethylpentane102.7
2,2,3,3-Tetramethylbutane113.4

Data sourced from multiple references.[16][17]

The Significance of Branching: From Physical Properties to Fuel Technology

The discovery of branched alkanes had profound implications, particularly in the development of high-performance fuels. The tendency of an engine to "knock" or auto-ignite is related to the structure of the fuel molecules. Highly branched alkanes are more resistant to knocking and thus have higher octane ratings.

The octane rating scale was established with n-heptane (a poor fuel) as the zero point and 2,2,4-trimethylpentane (iso-octane, a highly branched alkane) as the 100 point.[15][16] The octane number of a gasoline is determined by comparing its knocking characteristics to a mixture of these two reference fuels in a standardized Cooperative Fuel Research (CFR) engine.[5]

Structure_Property_Relationship cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Physical Properties & Fuel Performance Linear Alkane Linear Alkane Large Surface Area Large Surface Area Linear Alkane->Large Surface Area Low Octane Rating Low Octane Rating Linear Alkane->Low Octane Rating Branched Alkane Branched Alkane Small Surface Area Small Surface Area Branched Alkane->Small Surface Area High Octane Rating High Octane Rating Branched Alkane->High Octane Rating Strong van der Waals Forces Strong van der Waals Forces Large Surface Area->Strong van der Waals Forces High Boiling Point High Boiling Point Strong van der Waals Forces->High Boiling Point Weak van der Waals Forces Weak van der Waals Forces Small Surface Area->Weak van der Waals Forces Low Boiling Point Low Boiling Point Weak van der Waals Forces->Low Boiling Point

Figure 4: Logical Relationship Between Alkane Structure and Properties.

Conclusion

The discovery and characterization of branched alkanes were not merely an academic exercise; they fundamentally altered the course of organic chemistry and had significant practical applications, most notably in the development of modern fuels. The pioneering work of scientists like Schorlemmer, Frankland, and Warren, using the experimental techniques of their time, laid the groundwork for our current understanding of the relationship between molecular structure and physical properties. This historical perspective provides valuable context for contemporary research in hydrocarbon chemistry, catalysis, and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the synthesis of the highly branched alkane, 4,4-diethyl-2,2-dimethylhexane. The synthetic route is a three-step process commencing with the Grignard reaction of 2,2-dimethyl-4-hexanone with ethylmagnesium bromide to form the tertiary alcohol, 4,4-diethyl-2,2-dimethylhexan-4-ol. Subsequent acid-catalyzed dehydration of the alcohol yields a mixture of isomeric alkenes, which are then subjected to catalytic hydrogenation to afford the final saturated alkane product. This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

Highly branched alkanes are significant components in fuel and lubricant technologies due to their desirable physical properties, such as high octane (B31449) ratings and low freezing points. The synthesis of specific, structurally complex alkanes like this compound is crucial for structure-property relationship studies and as standards for analytical applications. The following protocol details a robust and reliable method for the laboratory-scale synthesis of this target molecule.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in three main steps:

  • Step 1: Grignard Reaction. Formation of a tertiary alcohol by the addition of ethylmagnesium bromide to 2,2-dimethyl-4-hexanone.

  • Step 2: Dehydration. Acid-catalyzed elimination of water from the tertiary alcohol to form a mixture of alkenes.

  • Step 3: Hydrogenation. Catalytic reduction of the carbon-carbon double bonds in the alkene mixture to yield the final alkane.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionReactantsProduct(s)Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1Grignard Reaction2,2-dimethyl-4-hexanone, Ethylmagnesium bromide4,4-Diethyl-2,2-dimethylhexan-4-ol-Anhydrous Diethyl Ether0 to RT2~85
2Dehydration4,4-Diethyl-2,2-dimethylhexan-4-ol4,4-Diethyl-2,2-dimethylhexene isomersConc. H₂SO₄-50-601~90
3Hydrogenation4,4-Diethyl-2,2-dimethylhexene isomersThis compound10% Pd/CEthanol (B145695)RT12>95

Note: Yields are estimates based on typical efficiencies for these types of reactions.

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. All glassware must be thoroughly dried before use in the Grignard reaction to prevent quenching of the reagent.

Step 1: Synthesis of 4,4-Diethyl-2,2-dimethylhexan-4-ol via Grignard Reaction

  • Materials:

    • Magnesium turnings

    • Ethyl bromide

    • Anhydrous diethyl ether

    • 2,2-Dimethyl-4-hexanone

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Dropping funnel

    • Magnetic stirrer

    • Heating mantle

    • Ice bath

    • Separatory funnel

  • Procedure:

    • Preparation of Ethylmagnesium Bromide:

      • In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.1 eq).

      • Add a small volume of anhydrous diethyl ether to cover the magnesium.

      • In the dropping funnel, place a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether.

      • Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

      • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the Grignard reagent.

    • Grignard Addition:

      • Cool the Grignard reagent solution to 0 °C using an ice bath.

      • Dissolve 2,2-dimethyl-4-hexanone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

      • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Work-up and Isolation:

      • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

      • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

      • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

      • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.

Step 2: Dehydration of 4,4-Diethyl-2,2-dimethylhexan-4-ol

  • Materials:

    • 4,4-Diethyl-2,2-dimethylhexan-4-ol (from Step 1)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Distillation apparatus

    • Heating mantle

    • Separatory funnel

  • Procedure:

    • Place the crude 4,4-diethyl-2,2-dimethylhexan-4-ol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10% by volume).

    • Set up a simple distillation apparatus. Heat the mixture gently to 50-60 °C. Tertiary alcohols dehydrate under relatively mild conditions.[1]

    • The alkene products will distill over as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.

    • Transfer the distillate to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and the resulting liquid is a mixture of 4,4-diethyl-2,2-dimethylhexene isomers.

Step 3: Hydrogenation of 4,4-Diethyl-2,2-dimethylhexene Isomers

  • Materials:

    • 4,4-Diethyl-2,2-dimethylhexene isomer mixture (from Step 2)

    • 10% Palladium on carbon (Pd/C)

    • Ethanol

    • Hydrogen gas (H₂)

  • Equipment:

    • Hydrogenation flask (e.g., Parr shaker or a round-bottom flask with a balloon)

    • Magnetic stirrer

    • Filtration apparatus (e.g., Buchner funnel with Celite)

  • Procedure:

    • Dissolve the alkene mixture in ethanol in a suitable hydrogenation flask.

    • Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

    • Seal the flask and flush the system with hydrogen gas.

    • Pressurize the vessel with hydrogen (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 12-24 hours).

    • Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Remove the ethanol under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation if necessary.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start1 2,2-Dimethyl-4-hexanone + Ethylmagnesium bromide step1_reaction Grignard Addition (Anhydrous Diethyl Ether, 0°C to RT) start1->step1_reaction step1_workup Aqueous Workup (NH4Cl solution) step1_reaction->step1_workup product1 4,4-Diethyl-2,2-dimethylhexan-4-ol step1_workup->product1 step2_reaction Acid-Catalyzed Dehydration (Conc. H2SO4, 50-60°C) product1->step2_reaction product2 4,4-Diethyl-2,2-dimethylhexene (Isomer Mixture) step2_reaction->product2 step3_reaction Catalytic Hydrogenation (10% Pd/C, H2, Ethanol, RT) product2->step3_reaction final_product This compound step3_reaction->final_product

References

Synthesis of Tertiary Alcohols via Grignard Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This application note provides detailed protocols and quantitative data for the synthesis of tertiary alcohols, which are crucial intermediates in the production of pharmaceuticals, fine chemicals, and complex organic molecules. The protocols outlined herein cover the reaction of Grignard reagents with both ketones and esters to yield the desired tertiary alcohol products.

Introduction

The Grignard reaction, named after its discoverer Victor Grignard, involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group.[1] For the synthesis of tertiary alcohols, two primary carbonyl substrates are employed: ketones and esters.[2][3]

  • Reaction with Ketones: The reaction of a Grignard reagent with a ketone results in the formation of a tertiary alcohol after an acidic workup. This method allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.[4][5]

  • Reaction with Esters: The reaction with an ester requires at least two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group, leading to the formation of a ketone intermediate after the elimination of an alkoxide. This ketone then rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol.[6][7][8]

Strict anhydrous conditions are paramount for the success of any Grignard reaction, as the reagent is highly basic and will be quenched by protic solvents, including water.[9][10]

Data Presentation

The following tables summarize quantitative data for the synthesis of various tertiary alcohols from ketones and esters, providing a comparative overview of reaction yields.

Table 1: Synthesis of Tertiary Alcohols from Ketones

Ketone SubstrateGrignard ReagentTertiary Alcohol ProductYield (%)Reference
AcetophenonePhenylmagnesium bromide1,1-Diphenylethanol~65[11]
BenzophenonePhenylmagnesium bromideTriphenylmethanol77[12]
2-Benzoylbenzaldehyde (protected)Phenylmagnesium bromide(2-(hydroxydiphenylmethyl)phenyl)methanolHigh[13]
Substituted BenzophenonesMethylmagnesium iodideSubstituted 2,2-diaryl-2-propanolsVaries[14]

Table 2: Synthesis of Tertiary Alcohols from Esters

Ester SubstrateGrignard ReagentTertiary Alcohol ProductYield (%)Reference
Ethyl BenzoatePhenylmagnesium bromideTriphenylmethanolHigh[15]
Ethyl 4-(4-oxocyclohexyl)benzoateMethylmagnesium bromide (excess)4-(1-hydroxy-1-methylethyl)cyclohexan-1-olVaries[11]

Reaction Mechanisms & Workflows

The following diagrams illustrate the signaling pathways and experimental workflows associated with the Grignard synthesis of tertiary alcohols.

Grignard_Ketone_Mechanism ketone Ketone (R1-CO-R2) intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Grignard Reagent (R3-MgX) grignard->intermediate alcohol Tertiary Alcohol (R1-C(OH)(R2)-R3) intermediate->alcohol Protonation workup Acidic Workup (e.g., H3O+) workup->intermediate Grignard_Ester_Mechanism ester Ester (R1-CO-OR2) tetrahedral1 Tetrahedral Intermediate ester->tetrahedral1 Nucleophilic Attack grignard1 Grignard Reagent (R3-MgX, 1 eq.) grignard1->tetrahedral1 ketone_intermediate Ketone Intermediate (R1-CO-R3) tetrahedral1->ketone_intermediate Elimination of -OR2 alkoxide Magnesium Alkoxide ketone_intermediate->alkoxide Nucleophilic Attack grignard2 Grignard Reagent (R3-MgX, 1 eq.) grignard2->alkoxide alcohol Tertiary Alcohol (R1-C(OH)(R3)2) alkoxide->alcohol Protonation workup Acidic Workup (e.g., H3O+) workup->alkoxide Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry Glassware Dry Glassware Grignard Formation Formation of Grignard Reagent Dry Glassware->Grignard Formation Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Grignard Formation Inert Atmosphere Inert Atmosphere Inert Atmosphere->Grignard Formation Carbonyl Addition Addition to Ketone/Ester Grignard Formation->Carbonyl Addition Quenching Quenching Carbonyl Addition->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Distillation/Crystallization) Extraction->Purification

References

Deoxygenation of Tertiary Alcohols to Alkanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective removal of a hydroxyl group from a tertiary alcohol to yield the corresponding alkane is a fundamental transformation in organic synthesis, particularly relevant in medicinal chemistry and drug development for the synthesis of target molecules and their analogs. This document provides detailed application notes and experimental protocols for key methods employed in the deoxygenation of tertiary alcohols.

Barton-McCombie Deoxygenation

Application Notes:

The Barton-McCombie reaction is a classic and widely used radical-mediated deoxygenation method. The reaction proceeds via a two-step sequence: conversion of the tertiary alcohol to a thiocarbonyl derivative (typically a xanthate or thionoformate), followed by treatment with a radical initiator and a hydrogen atom donor, most commonly tributyltin hydride (Bu₃SnH). The driving force for this reaction is the formation of a stable tin-sulfur bond. While highly effective for a range of substrates, including complex natural products, a significant drawback of the traditional method is the use of toxic and difficult-to-remove tin reagents. Modifications to address this issue include the use of alternative hydrogen donors and catalytic amounts of tin reagents.

Experimental Protocol: Deoxygenation of a Tertiary Alcohol via a Xanthate Intermediate

Step 1: Formation of the S-Methyl Xanthate

  • To a solution of the tertiary alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add carbon disulfide (CS₂, 5.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Add methyl iodide (MeI, 5.0 equiv.) and continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with diethyl ether or ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired S-methyl xanthate.

Step 2: Radical Deoxygenation

  • Dissolve the purified S-methyl xanthate (1.0 equiv.) in deoxygenated toluene.

  • Add tributyltin hydride (Bu₃SnH, 1.5-2.0 equiv.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.2 equiv.).

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final alkane. To facilitate the removal of tin byproducts, the crude mixture can be treated with a solution of potassium fluoride (B91410) (KF) in methanol (B129727) or partitioned between acetonitrile (B52724) and hexane.

Quantitative Data:

Substrate (Tertiary Alcohol)Product (Alkane)Yield (%)
1-AdamantanolAdamantane~90
tert-ButanolIsobutaneHigh
1-MethylcyclohexanolMethylcyclohexane85-95
Dihydrocholesterol derivativeCorresponding deoxygenated steroid>80

Radical Deoxygenation via Trifluoroacetates

Application Notes:

As a tin-free alternative to the Barton-McCombie reaction, the deoxygenation of tertiary alcohols can be achieved through their trifluoroacetate (B77799) derivatives. This method involves the formation of a tertiary trifluoroacetate, which then undergoes a radical-mediated reduction using a silane, such as diphenylsilane (B1312307) (Ph₂SiH₂), in the presence of a radical initiator. This procedure is advantageous due to its relatively mild reaction conditions and the avoidance of toxic heavy metals.

Experimental Protocol:

Step 1: Formation of the Trifluoroacetate

  • Dissolve the tertiary alcohol (1.0 equiv.) in a suitable aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (THF).

  • Add trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O, 1.5-2.0 equiv.) and a non-nucleophilic base, such as pyridine (B92270) or 2,6-lutidine (1.5-2.0 equiv.), at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trifluoroacetate, which can often be used in the next step without further purification.

Step 2: Radical Deoxygenation

  • In a reaction vessel, combine the tertiary trifluoroacetate (1.0 equiv.), diphenylsilane (Ph₂SiH₂, 2.0-3.0 equiv.), and a radical initiator, such as di-tert-butyl peroxide ((tBuO)₂, 0.2-0.5 equiv.).

  • Heat the mixture in a sealed tube or under reflux in a suitable solvent like cyclohexane (B81311) or benzene (B151609) until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the desired alkane.

Quantitative Data:

Substrate (Tertiary Alcohol)Product (Alkane)Yield (%)
1-Methyl-1-cyclohexanolMethylcyclohexaneExcellent
Various tertiary alcoholsCorresponding alkanesHigh

Electrochemical Deoxygenation

Application Notes:

Electrochemical methods offer a green and efficient alternative for the deoxygenation of tertiary alcohols, avoiding the need for stoichiometric amounts of chemical reducing agents. A common setup involves an undivided cell with a sacrificial aluminum anode and a tin cathode. The reaction is typically carried out in the presence of a substoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), which activates the C-O bond for reduction. This method has shown broad substrate scope, including primary, secondary, and tertiary alcohols.

Experimental Protocol:

  • Set up a 10 mL three-necked flask as an undivided electrochemical cell equipped with an aluminum plate anode (1 cm x 1.5 cm x 1 mm) and a tin plate cathode (1 cm x 1.5 cm x 1 mm).

  • Charge the flask with the tertiary alcohol (1.0 equiv., 0.4 mmol), aluminum chloride (AlCl₃, 0.4 equiv.), and a supporting electrolyte such as tetra-n-butylammonium perchlorate (B79767) (TBAClO₄, 1.0 equiv.).

  • Add a mixed solvent system, for example, 3.75 mL of acetonitrile (MeCN) and 1.25 mL of ethyl acetate (EtOAc).

  • Carry out the electrolysis under a constant current (e.g., 15 mA) at room temperature under a nitrogen atmosphere for approximately 4 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain the alkane.

Quantitative Data:

Substrate (Tertiary Alcohol)Product (Alkane)Yield (%)
Di-p-tolylmethanol (as a model)Di-p-tolylmethane96
A challenging tertiary alcoholCorresponding alkane85
Various tertiary alcoholsCorresponding alkanesModerate to good

Ionic Hydrogenation with Triethylsilane and Trifluoroacetic Acid

Application Notes:

Ionic hydrogenation provides a metal-free method for the deoxygenation of tertiary alcohols that can form stable carbocation intermediates. The reaction is typically performed using a combination of a hydrosilane, most commonly triethylsilane (Et₃SiH), and a strong Brønsted acid, such as trifluoroacetic acid (TFA). The acid protonates the hydroxyl group, which then departs as a water molecule to form a tertiary carbocation. This carbocation is subsequently reduced by the hydride transfer from the silane. This method is particularly effective for benzylic and other tertiary alcohols that can stabilize a positive charge.

Experimental Protocol:

  • Dissolve the tertiary alcohol (1.0 equiv.) in an appropriate solvent, such as dichloromethane (CH₂Cl₂) or chloroform (B151607) (CHCl₃), at 0 °C.

  • Add triethylsilane (Et₃SiH, 2.0-3.0 equiv.) to the solution.

  • Slowly add trifluoroacetic acid (TFA, 5.0-10.0 equiv.) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired alkane.

Quantitative Data:

Substrate (Tertiary Alcohol)Product (Alkane)Yield (%)
1-Methyl-1-phenylethanolIsopropylbenzeneHigh
TriarylmethanolsTriarylmethanesHigh
Adamantan-1-olAdamantaneGood

Mandatory Visualizations

G cluster_start Starting Material cluster_activation Activation Step cluster_deoxygenation Deoxygenation Step cluster_product Final Product start Tertiary Alcohol activation Formation of Intermediate (e.g., Xanthate, Trifluoroacetate) start->activation Activation Reagents deoxygenation Radical or Ionic Reduction activation->deoxygenation Reducing Agent & Initiator/Acid product Alkane deoxygenation->product

Caption: General experimental workflow for two-step deoxygenation of tertiary alcohols.

G cluster_main Deoxygenation of Tertiary Alcohols cluster_radical Radical Intermediates cluster_ionic Ionic Intermediates barton Barton-McCombie trifluoro Via Trifluoroacetates silane Ionic Hydrogenation (Silane + Acid) electro Electrochemical (Lewis Acid Activated) start Tertiary Alcohol start->barton start->trifluoro start->silane start->electro

Caption: Logical relationship between deoxygenation methods based on reaction intermediates.

Application Notes and Protocols for 4,4-Diethyl-2,2-dimethylhexane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and potential applications of 4,4-Diethyl-2,2-dimethylhexane as a non-polar solvent. The information is intended to guide researchers and professionals in chemistry, life sciences, and drug development in utilizing this highly branched alkane for various laboratory and process applications.

Introduction

This compound is a highly branched, non-polar aliphatic hydrocarbon with the molecular formula C₁₂H₂₆.[1][2][3] Its unique structural characteristics, featuring significant branching, impart specific physical and chemical properties that make it a valuable solvent for specialized applications. As a member of the dodecane (B42187) isomer family, it offers a non-polar environment suitable for dissolving lipophilic and non-polar compounds.[4][5] This document outlines its key properties, potential applications, and detailed protocols for its use.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes its known properties and includes estimated values based on data from its isomers, such as 4-Ethyl-2,2-dimethylhexane and other branched dodecanes. These estimated values provide a practical reference for laboratory use.

PropertyValue (Estimated/Reported)Source
Molecular Formula C₁₂H₂₆[1][2][3]
Molecular Weight 170.33 g/mol [1][2][3]
CAS Number 62184-89-8[1][3]
Appearance Colorless liquid (Expected)General alkane properties
Boiling Point ~180-190 °C (Estimated)Based on branched C12 isomers
Melting Point < -50 °C (Estimated)[6]
Density ~0.77 - 0.79 g/cm³ at 20°C (Estimated)Based on branched C12 isomers
Viscosity ~1.5 - 2.5 mPa·s at 20°C (Estimated)[7][8][9]
Solubility in Water Insoluble (Expected)[4]
Solubility in Organic Solvents Soluble in non-polar solvents (e.g., hexane, toluene)[4]

Health and Safety Information

As with all organic solvents, proper safety precautions must be observed when handling this compound. Based on safety data for similar branched alkanes, the following hazards should be considered:

  • Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.

  • Health Hazards: May cause skin irritation. May be fatal if swallowed and enters airways. May cause drowsiness or dizziness.

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Wear protective gloves (e.g., nitrile rubber).

  • Wear safety glasses with side-shields or chemical goggles.

  • Work in a well-ventilated area or use a fume hood.

Applications

The non-polar and inert nature of this compound makes it a suitable solvent for a range of applications in research and development, particularly in the pharmaceutical and chemical industries.

Recrystallization of Non-Polar Compounds

This compound can be an excellent solvent for the purification of non-polar and lipophilic compounds through recrystallization. Its relatively moderate boiling point allows for effective dissolution at elevated temperatures and efficient crystal recovery upon cooling.

Reaction Medium for Organic Synthesis

This solvent can serve as an inert reaction medium for syntheses involving non-polar reagents and intermediates. Its lack of reactive functional groups and low water miscibility make it ideal for moisture-sensitive reactions and for facilitating reactions between non-polar substrates.

Extraction of Non-Polar Solutes

Due to its immiscibility with water and its ability to dissolve non-polar compounds, this compound can be used as an extraction solvent to isolate non-polar products from aqueous reaction mixtures or natural product extracts.

Component in Non-Aqueous Formulations

In drug development, highly branched alkanes can be explored as components of non-aqueous formulations for lipophilic active pharmaceutical ingredients (APIs). Their low reactivity and ability to dissolve non-polar drugs make them potential excipients in certain delivery systems.

Experimental Protocols

The following are detailed protocols for key applications of this compound.

Protocol for Recrystallization of a Non-Polar Solid

This protocol outlines the general steps for purifying a non-polar organic solid using this compound as the recrystallization solvent.

Objective: To purify a non-polar solid compound by removing soluble and insoluble impurities.

Materials:

  • Impure solid compound

  • This compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the impure solid. Add a few drops of this compound and observe the solubility at room temperature. The ideal solvent should show low solubility at room temperature but high solubility at its boiling point.

  • Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask. Add a minimal amount of this compound. Gently heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold this compound to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Recrystallization_Workflow Start Start with Impure Solid Solvent_Test Perform Solubility Test Start->Solvent_Test Dissolution Dissolve in Minimum Hot Solvent Solvent_Test->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Crystallization Cool to Induce Crystallization Hot_Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Purified Crystals Washing->Drying End Pure Crystalline Product Drying->End

Recrystallization Workflow
Protocol for Use as a Reaction Medium

This protocol provides a general guideline for using this compound as a solvent for an organic reaction.

Objective: To use this compound as an inert medium for a chemical reaction.

Materials:

  • Reactants

  • This compound (anhydrous, if required)

  • Reaction flask (e.g., round-bottom flask)

  • Reflux condenser (if heating is required)

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon), if necessary

Procedure:

  • Setup: Assemble the reaction apparatus, ensuring all glassware is dry, especially for moisture-sensitive reactions. If an inert atmosphere is required, flush the system with nitrogen or argon.

  • Charging the Reactor: Add the reactants to the reaction flask.

  • Solvent Addition: Add the appropriate volume of this compound to the flask to achieve the desired reaction concentration.

  • Reaction: Commence stirring and, if necessary, heat the reaction mixture to the desired temperature. The high boiling point of this solvent allows for reactions to be conducted at elevated temperatures.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Work-up: Upon completion, cool the reaction mixture. The work-up procedure will depend on the nature of the product.

    • For a solid product: The product may precipitate upon cooling and can be isolated by filtration.

    • For a soluble product: An aqueous work-up can be performed. Add water or an aqueous solution to the reaction mixture. The product, being in the non-polar organic phase, can be separated using a separatory funnel. The organic layer can then be washed, dried, and the solvent removed under reduced pressure to isolate the product.

Reaction_Workflow Start Start: Assemble Dry Apparatus Charge_Reactants Charge Reactants Start->Charge_Reactants Add_Solvent Add this compound Charge_Reactants->Add_Solvent Reaction_Conditions Establish Reaction Conditions (Stirring, Temp, Inert Atm.) Add_Solvent->Reaction_Conditions Monitor Monitor Reaction Progress (TLC, GC, etc.) Reaction_Conditions->Monitor Workup Reaction Work-up Monitor->Workup Aqueous_Workup Aqueous Extraction Workup->Aqueous_Workup Soluble Product Filtration Filtration of Precipitate Workup->Filtration Solid Product Isolation Product Isolation Aqueous_Workup->Isolation Filtration->Isolation End Purified Product Isolation->End

Reaction Workflow

Conclusion

This compound presents itself as a viable non-polar solvent for various applications in research and development. Its highly branched structure provides a unique non-polar environment, and its physical properties make it suitable for recrystallizations, as a reaction medium, and for extractions. While specific experimental data for this isomer is limited, the provided estimates and protocols based on similar compounds offer a solid foundation for its practical use. As with any chemical, adherence to safety protocols is paramount.

References

Application Notes and Protocols for 4,4-Diethyl-2,2-dimethylhexane in Fuel and Lubricant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly branched alkanes are critical components in the formulation of high-performance fuels and lubricants. Their molecular structure significantly influences key properties such as octane (B31449) number in fuels and viscosity index and pour point in lubricants. 4,4-Diethyl-2,2-dimethylhexane, a highly branched C12 iso-alkane, represents a class of synthetic hydrocarbons with potential for use as a high-octane blending component in gasoline or as a synthetic base oil or additive in advanced lubricant formulations. This document provides detailed application notes and experimental protocols for the evaluation of this compound in these contexts.

Due to the limited availability of specific experimental data for this compound, this document will utilize data from structurally similar, highly branched C12 alkanes, such as iso-dodecane (2,2,4,6,6-pentamethylheptane), as a proxy to provide representative performance characteristics. It is crucial to experimentally validate these properties for this compound.

Application in Fuels

Highly branched alkanes are desirable in gasoline formulations due to their high octane ratings, which improve engine performance and reduce knocking.[1] The compact, globular structure of molecules like this compound contributes to a higher resistance to auto-ignition compared to their straight-chain counterparts.[2][3]

Hypothesized Performance Data

The following table summarizes the expected properties of this compound as a gasoline component, with comparative data for a representative highly branched C12 alkane (iso-dodecane).

PropertyTest MethodExpected Value for this compound (Estimated)Representative Value (iso-dodecane)
Research Octane Number (RON)ASTM D269995 - 105~100 (by definition for iso-octane, a similar branched alkane)
Motor Octane Number (MON)ASTM D270090 - 100-
Derived Cetane Number (DCN)ASTM D6890Low (< 20)16.8 (±1)[4]
Reid Vapor Pressure (RVP) (psi)ASTM D51911.0 - 2.0-
Boiling Point (°C)ASTM D86190 - 210-
Experimental Protocol: Evaluation as a Gasoline Additive

This protocol outlines the steps to evaluate the effect of this compound on the performance of a base gasoline.

Objective: To determine the impact of blending this compound at various concentrations on the octane number and other key fuel properties of a standard gasoline.

Materials:

  • Base gasoline (e.g., 91 RON)

  • This compound (≥98% purity)

  • Volumetric flasks and pipettes

  • Cooperative Fuel Research (CFR) engine for octane number testing

  • Apparatus for Reid Vapor Pressure (RVP), distillation, and other relevant fuel property tests.

Procedure:

  • Blending: Prepare fuel blends by adding this compound to the base gasoline at concentrations of 5%, 10%, and 20% by volume. Ensure thorough mixing.

  • Octane Number Determination (ASTM D2699/D2700):

    • Calibrate the CFR engine according to the standard procedure.

    • Determine the Research Octane Number (RON) and Motor Octane Number (MON) of the base gasoline and each fuel blend.

  • Reid Vapor Pressure (ASTM D5191):

    • Measure the RVP of the base gasoline and each blend to assess the impact on fuel volatility.

  • Distillation (ASTM D86):

    • Perform distillation tests on all samples to evaluate changes in the boiling range.

  • Data Analysis:

    • Compare the octane numbers, RVP, and distillation curves of the blends to the base gasoline.

    • Plot the change in RON and MON as a function of the blend concentration.

Fuel_Evaluation_Workflow Base_Gasoline Base Gasoline Blending Blending (5%, 10%, 20%) Base_Gasoline->Blending Additive This compound Additive->Blending Blends Fuel Blends Blending->Blends Octane_Testing Octane Number (ASTM D2699/D2700) Blends->Octane_Testing RVP_Testing RVP (ASTM D5191) Blends->RVP_Testing Distillation_Testing Distillation (ASTM D86) Blends->Distillation_Testing Data_Analysis Data Analysis & Comparison Octane_Testing->Data_Analysis RON/MON Data RVP_Testing->Data_Analysis RVP Data Distillation_Testing->Data_Analysis Distillation Data

Workflow for evaluating this compound as a fuel additive.

Application in Lubricants

Synthetic branched alkanes are valuable as base oils or additives in lubricants due to their excellent viscosity-temperature characteristics (high Viscosity Index), low pour points, and good oxidative stability.[5][6] These properties are crucial for lubricants operating under a wide range of temperatures and demanding conditions.

Hypothesized Performance Data

The following table presents the expected lubricant properties of this compound, with comparative data for a representative highly branched alkane.

PropertyTest MethodExpected Value for this compound (Estimated)Representative Value (Highly Branched Paraffins)
Kinematic Viscosity @ 40°C (cSt)ASTM D44515 - 25-
Kinematic Viscosity @ 100°C (cSt)ASTM D4453 - 5-
Viscosity Index (VI)ASTM D2270120 - 140>140[6]
Pour Point (°C)ASTM D97-30 to -50Low[6]
Noack Volatility (% loss)ASTM D5800< 15Low[6]
Oxidation Stability (RPVOT, min)ASTM D2272> 200High[6]
Experimental Protocol: Evaluation as a Lubricant Base Oil

This protocol details the procedure for assessing the fundamental properties of this compound as a potential lubricant base oil.

Objective: To characterize the key physical and performance properties of this compound relevant to its use as a lubricant base oil.

Materials:

  • This compound (≥98% purity)

  • Calibrated viscometers and water baths

  • Pour point apparatus

  • Noack volatility tester

  • Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus

Procedure:

  • Kinematic Viscosity (ASTM D445):

    • Measure the kinematic viscosity of the sample at both 40°C and 100°C using calibrated glass capillary viscometers.

  • Viscosity Index (ASTM D2270):

    • Calculate the Viscosity Index (VI) from the kinematic viscosity values obtained at 40°C and 100°C.

  • Pour Point (ASTM D97):

    • Determine the pour point of the sample to assess its low-temperature fluidity.

  • Noack Volatility (ASTM D5800):

    • Measure the evaporative loss of the sample to evaluate its volatility at high temperatures.

  • Oxidation Stability (ASTM D2272 - RPVOT):

    • Determine the oxidation stability of the sample to assess its resistance to degradation at elevated temperatures in the presence of oxygen.

  • Data Analysis:

    • Compile the measured properties into a data sheet.

    • Compare the results with the specifications of commercially available synthetic base oils (e.g., polyalphaolefins - PAOs).

Lubricant_Evaluation_Workflow Sample This compound Viscosity Kinematic Viscosity (ASTM D445) Sample->Viscosity Pour_Point Pour Point (ASTM D97) Sample->Pour_Point Volatility Noack Volatility (ASTM D5800) Sample->Volatility Oxidation Oxidation Stability (ASTM D2272) Sample->Oxidation VI Viscosity Index (ASTM D2270) Viscosity->VI Calculate VI Compile_Data Compile Property Data VI->Compile_Data Pour_Point->Compile_Data Volatility->Compile_Data Oxidation->Compile_Data Compare_Data Compare to Commercial Base Oils Compile_Data->Compare_Data

Workflow for evaluating this compound as a lubricant base oil.

Conclusion

References

Application Notes and Protocols: The Role of Branched Alkanes in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, often perceived as simple, saturated hydrocarbons, are pivotal in various facets of organic synthesis. Their unique structural and electronic properties, conferred by alkyl branching, render them valuable as solvents, reactants, and structural motifs in complex molecules. The steric hindrance provided by groups such as tert-butyl can direct the stereochemical outcome of reactions, act as a protective shield for functional groups, and enhance the stability of molecules.[1] This document provides detailed application notes and experimental protocols for the utilization of branched alkanes and their derivatives in key organic transformations.

Branched Alkanes in Radical Halogenation

The selective functionalization of alkanes is a cornerstone of organic synthesis. Radical halogenation, while sometimes challenging to control, can be a powerful tool for introducing functionality into otherwise inert hydrocarbon frameworks. The regioselectivity of this reaction is dictated by the stability of the radical intermediate, with tertiary radicals being the most stable, followed by secondary, and then primary radicals. This inherent preference allows for the selective halogenation of branched alkanes at their most substituted carbon atoms.

Application Notes:

Free-radical bromination is significantly more selective than chlorination for substituting tertiary hydrogens. This is attributed to the later transition state of the hydrogen abstraction step in bromination, which more closely resembles the alkyl radical intermediate. Consequently, the stability differences between primary, secondary, and tertiary radicals have a more pronounced effect on the reaction rate. For substrates with multiple types of hydrogens, bromination offers a more predictable and selective outcome, favoring the formation of the most substituted alkyl halide.

Data Presentation: Regioselectivity in the Radical Chlorination of 2-Methylbutane

The following table summarizes the product distribution from the radical chlorination of 2-methylbutane, illustrating the influence of statistical factors and radical stability on the outcome.

ProductType of HydrogenNumber of HydrogensStatistical Yield (%)Experimental Yield (%)
1-chloro-2-methylbutanePrimary65030
2-chloro-2-methylbutaneTertiary1822
2-chloro-3-methylbutaneSecondary21733
1-chloro-3-methylbutanePrimary32515

Data sourced from reference[2].

Experimental Protocol: Free-Radical Bromination of 2-Methyl-1-phenylpropane

This protocol details the selective benzylic bromination of 2-methyl-1-phenylpropane using N-Bromosuccinimide (NBS), a common reagent for radical bromination.[3]

Materials:

  • 2-methyl-1-phenylpropane

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Acetonitrile (B52724) (anhydrous)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask, add 2-methyl-1-phenylpropane (10 mmol, 1.34 g), N-bromosuccinimide (11 mmol, 1.96 g), and a catalytic amount of AIBN (0.2 mmol, 0.033 g).[3]

  • Add anhydrous acetonitrile (50 mL) to the flask.[3]

  • Equip the flask with a reflux condenser and gently reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the succinimide (B58015) by-product.

  • Filter off the succinimide.

  • Carefully remove the acetonitrile under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic solution with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography to yield 1-bromo-2-methyl-1-phenylpropane.

Visualization: Radical Bromination Mechanism

Caption: Mechanism of free-radical bromination.

Branched Alkanes in Nucleophilic Substitution and Elimination

The sterically demanding nature of branched alkyl groups, particularly the tert-butyl group, plays a crucial role in directing the course of nucleophilic substitution and elimination reactions. Tertiary alkyl halides readily form stable carbocations, favoring SN1 and E1 pathways. Furthermore, bulky bases derived from branched alkanes, such as potassium tert-butoxide, are instrumental in promoting elimination reactions over substitution.

Application Notes:

Tert-butanol is a versatile reagent and solvent in organic synthesis.[4][5] Its conjugate base, potassium tert-butoxide, is a strong, non-nucleophilic base widely used to promote E2 elimination reactions, minimizing the competing SN2 pathway, especially with primary and secondary alkyl halides.[6] This selectivity is critical in the synthesis of alkenes.

Experimental Protocol: Synthesis of tert-Butylbenzene via Friedel-Crafts Alkylation

This protocol describes the synthesis of tert-butylbenzene, a common building block, through the Friedel-Crafts alkylation of benzene (B151609) with tert-butyl chloride. The use of a tertiary alkyl halide prevents carbocation rearrangement, leading to a single major product.[7]

Materials:

  • Benzene (anhydrous)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Diethyl ether

  • Ice-cold water

  • Anhydrous calcium chloride or sodium sulfate

  • Round-bottom flask

  • Syringe

  • Rubber septum

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: In a fume hood, place a magnetic stir bar into a dry 100 mL round-bottom flask. Add a small spatula of anhydrous aluminum chloride to the flask and seal it with a rubber septum.[7]

  • Reactant Addition: Using a syringe, add 5 mL of benzene through the septum. Swirl the mixture and cool the flask in an ice bath.[7]

  • Alkylation: While stirring, add 2.5 mL of tert-butyl chloride dropwise via syringe over 5-10 minutes.[7]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-20 minutes.[7]

  • Work-up (Quenching): Carefully add 3 mL of ice-cold water to the flask through the septum to quench the reaction. Pour the contents into a separatory funnel.[7]

  • Extraction: Rinse the reaction flask with 10 mL of diethyl ether and add it to the separatory funnel. Separate the ether (organic) layer. Extract the aqueous layer twice more with 10 mL portions of ether. Combine all organic layers.[7]

  • Drying and Isolation: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the excess benzene and ether using a rotary evaporator to obtain tert-butylbenzene.[7]

Data Presentation: Friedel-Crafts Alkylation of Benzene
Alkylating AgentCatalystTemperature (°C)Primary ProductReference
tert-Butyl chlorideAlCl₃0-5tert-Butylbenzene[7]
Isobutyl chlorideAlCl₃5-10tert-Butylbenzene (via rearrangement)[7]

Visualization: Friedel-Crafts Alkylation Workflow

G Start Start Setup Dry flask with AlCl3 and benzene Start->Setup Cooling Cool to 0-5 °C in ice bath Setup->Cooling Addition Add tert-butyl chloride dropwise Cooling->Addition Reaction Stir for 15-20 min Addition->Reaction Quench Add ice-cold water Reaction->Quench Extraction Extract with diethyl ether Quench->Extraction Drying Dry organic layer Extraction->Drying Isolation Evaporate solvent Drying->Isolation Product tert-Butylbenzene Isolation->Product

Caption: Experimental workflow for Friedel-Crafts alkylation.

Synthesis of Branched Alkanes via Grignard Reagents

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. The reaction of a Grignard reagent with a proton source, such as water or an alcohol, provides a straightforward method for the synthesis of alkanes, including those with branched structures. This protonolysis step is a key transformation for converting alkyl halides into their corresponding alkanes.

Application Notes:

The synthesis of a branched alkane can be achieved by forming a Grignard reagent from a branched alkyl halide and subsequently quenching the reaction with a proton source. This two-step sequence allows for the introduction of a specific branched alkyl group into a molecule, which can then be converted to the alkane. It is crucial to perform the reaction under anhydrous conditions as Grignard reagents are highly reactive towards water.

Experimental Protocol: Synthesis of 2-Methylpentane (B89812)

This protocol outlines the synthesis of 2-methylpentane from 1-bromo-2-methylpropane (B43306) via a Grignard reaction followed by protonolysis.

Materials:

  • 1-bromo-2-methylpropane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Dilute sulfuric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser with drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 g, 50 mmol) in a dry round-bottom flask equipped with a reflux condenser and an addition funnel.

    • Add a small crystal of iodine.

    • In the addition funnel, place a solution of 1-bromo-2-methylpropane (6.85 g, 50 mmol) in 20 mL of anhydrous diethyl ether.

    • Add a small portion of the alkyl halide solution to the magnesium. If the reaction does not start, gentle warming may be required.

    • Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Protonolysis and Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add dilute sulfuric acid dropwise to the stirred Grignard solution to quench the reaction and dissolve any remaining magnesium.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Filter and carefully distill the diethyl ether to obtain 2-methylpentane.

Visualization: Grignard Synthesis of a Branched Alkane

G Branched_Alkyl_Halide R-X (Branched) Grignard_Reagent R-MgX Branched_Alkyl_Halide->Grignard_Reagent Formation Mg_Ether Mg, Anhydrous Ether Mg_Ether->Grignard_Reagent Branched_Alkane R-H Grignard_Reagent->Branched_Alkane Protonolysis Proton_Source H2O or H3O+ Proton_Source->Branched_Alkane Byproduct Mg(OH)X

Caption: Synthesis of a branched alkane via a Grignard reagent.

Branched Alkanes as Chiral Synthons in Asymmetric Synthesis

Chiral molecules containing branched alkyl groups are valuable building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals. These "chiral synthons" can be derived from the chiral pool or prepared through asymmetric methodologies. Their stereocenters are then incorporated into the target molecule, influencing its overall stereochemistry.

Application Notes:

The synthesis of insect pheromones often involves the construction of molecules with one or more stereogenic centers on an alkyl chain. Chiral synthons derived from natural products like citronellol, which possesses a branched structure, are frequently employed. These synthons provide a stereochemically defined starting point for the elaboration of the pheromone backbone.

Experimental Protocol: Synthesis of a Chiral Intermediate from (S)-(-)-2-Methyl-1-butanol

This protocol describes the oxidation of a chiral branched alcohol to the corresponding aldehyde, a key step in the elaboration of a chiral synthon.

Materials:

  • (S)-(-)-2-Methyl-1-butanol

  • 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO)

  • Potassium bromide

  • Sodium hypochlorite (B82951) solution (aqueous)

  • Dichloromethane (B109758)

  • Hydrochloric acid (10% aqueous)

  • Potassium iodide

  • Sodium thiosulfate (B1220275) (10% aqueous)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Mechanical stirrer

  • Pressure-equalizing dropping funnel

  • Thermometer

Procedure:

  • In a 1-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, dropping funnel, and thermometer, combine (S)-(-)-2-methyl-1-butanol (44.05 g, 0.50 mol), TEMPO (0.78 g, 5 mmol), dichloromethane (170 mL), and a solution of potassium bromide (5.95 g, 0.050 mol) in 25 mL of water.[8]

  • Vigorously stir the mixture and cool it to -10°C with a salt-ice bath.

  • Add 550 mL of 1 M aqueous sodium hypochlorite (pH 9.5) over 15–20 minutes, maintaining the internal temperature between 10 and 15°C.[8]

  • Stir the mixture for an additional 3 minutes.

  • Separate the orange organic phase and extract the aqueous phase with dichloromethane (50 mL).

  • Combine the organic extracts and wash with 100 mL of 10% aqueous hydrochloric acid containing potassium iodide (1.6 g, 0.010 mol), followed by 60 mL of 10% aqueous sodium thiosulfate, and finally with 60 mL of water.[8]

  • Dry the organic phase over anhydrous magnesium sulfate and then distill at atmospheric pressure to yield (S)-(+)-2-methylbutanal.[8]

Visualization: Chiral Synthon Elaboration Pathway

G Chiral_Pool Chiral Pool ((S)-2-Methyl-1-butanol) Oxidation Oxidation (TEMPO, NaOCl) Chiral_Pool->Oxidation Chiral_Aldehyde Chiral Aldehyde ((S)-2-Methylbutanal) Oxidation->Chiral_Aldehyde Further_Reactions Further Elaboration (e.g., Wittig, Grignard) Chiral_Aldehyde->Further_Reactions Target_Molecule Complex Chiral Molecule (e.g., Pheromone) Further_Reactions->Target_Molecule

Caption: Elaboration of a chiral branched synthon.

References

Application Notes and Protocols for the Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Highly branched alkanes are of significant interest in various fields, including fuel production, materials science, and drug development. Their unique physical and chemical properties, such as lower freezing points, higher octane (B31449) numbers, and specific biological activities, make them valuable targets for synthesis.[1][2] In the context of drug development, the introduction of branched alkyl chains can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed experimental protocols for the synthesis of highly branched alkanes using established and contemporary chemical methods.

Overview of Synthetic Strategies

Several synthetic strategies can be employed to construct highly branched alkane skeletons. The choice of method often depends on the desired level of branching, the starting materials available, and the required stereochemical control. Key approaches include:

  • Grignard-based Syntheses: A classic and versatile method involving the reaction of Grignard reagents with ketones or esters to form tertiary alcohols, which are subsequently deoxygenated.[3]

  • Catalytic Hydroisomerization: Primarily an industrial process where linear alkanes are converted to their branched isomers over bifunctional catalysts.[1]

  • Michael Addition Routes: Utilizes biomass-derived precursors to build carbon frameworks that, after hydrodeoxygenation, yield highly branched structures.[2]

  • Dendrimer Synthesis: The construction of perfectly branched, tree-like molecules through iterative synthetic sequences.[4][5]

This document will focus on providing detailed protocols for the Grignard-based synthesis and a Michael addition approach, as these are readily adaptable to a standard laboratory setting.

Protocol 1: Synthesis of a Highly Branched Alkane via Grignard Reaction and Deoxygenation

This protocol describes the synthesis of a C19 H-branched alkane, specifically a 5,7-disubstituted alkane, through a three-step process: Grignard reaction to form a tertiary alcohol, dehydration to an alkene, and subsequent hydrogenation to the final alkane.[3]

Experimental Workflow

G start Starting Materials: - Alkyl Halide - Magnesium Turnings - Ketone grignard Step 1: Grignard Reaction (Formation of Tertiary Alcohol) start->grignard dehydration Step 2: Dehydration (Formation of Alkene) grignard->dehydration hydrogenation Step 3: Hydrogenation (Formation of Alkane) dehydration->hydrogenation product Final Product: Highly Branched Alkane hydrogenation->product

Caption: Workflow for the synthesis of a highly branched alkane via a Grignard-based route.

Step 1: Grignard Reaction to form a Tertiary Alcohol

Materials:

  • Alkyl halide (e.g., 1-bromobutane)

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ketone (e.g., 2-decanone)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of the alkyl halide (1.1 eq) in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the alkyl halide solution to the magnesium to initiate the reaction. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

  • Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of the ketone (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of the Tertiary Alcohol

Materials:

  • Crude tertiary alcohol from Step 1

  • Anhydrous p-toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude tertiary alcohol and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude alkene.

Step 3: Hydrogenation of the Alkene

Materials:

  • Crude alkene from Step 2

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695)

  • Hydrogen gas

Procedure:

  • Dissolve the crude alkene in ethanol in a hydrogenation flask.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude highly branched alkane.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data
StepReactant 1Reactant 2ProductYield (%)Purity (%)
11-Bromobutane2-DecanoneTertiary Alcohol~85>90 (crude)
2Tertiary Alcohol-Alkene Mixture~90>95 (crude)
3Alkene MixtureH₂/Pd-CBranched Alkane>95>98

Protocol 2: Synthesis of Highly Branched Alkanes from Biomass Precursors via Michael Addition

This protocol outlines a method for producing highly branched alkanes from lignocellulose-derived molecules, specifically using furfural (B47365) as a starting material.[2] The key steps involve an aldol (B89426) condensation, a Michael addition to introduce branching, and a final hydrodeoxygenation step.

Signaling Pathway of Synthesis

G furfural Furfural aldol Aldol Condensation furfural->aldol acetone (B3395972) Acetone acetone->aldol fa FA (4-(2-furanyl)-3-butene-2-one) aldol->fa michael Michael Addition (CoCl₂·6H₂O catalyst) fa->michael pentanedione 2,4-Pentanedione pentanedione->michael c13 C13 Oxygenate Precursor michael->c13 hdo Hydrodeoxygenation (Pd/NbOPO₄ catalyst) c13->hdo product Highly Branched C13 Alkane hdo->product

Caption: Synthetic pathway for highly branched alkanes from furfural.

Step 1: Synthesis of 4-(2-furanyl)-3-butene-2-one (FA) via Aldol Condensation

Materials:

Procedure:

  • In a round-bottom flask, dissolve furfural (1.0 eq) in a mixture of acetone (excess) and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add aqueous sodium hydroxide solution dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for several hours until TLC indicates completion.

  • Neutralize the reaction mixture with dilute HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to obtain pure FA.

Step 2: Michael Addition of 2,4-pentanedione to FA

Materials:

  • 4-(2-furanyl)-3-butene-2-one (FA) from Step 1

  • 2,4-pentanedione

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Solvent (e.g., ethanol)

Procedure:

  • In a sealed reaction vessel, dissolve FA (1.0 eq) and 2,4-pentanedione (1.2 eq) in ethanol.

  • Add CoCl₂·6H₂O (e.g., 5 mol%) as the catalyst.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 20 hours).[2]

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude C13 oxygenate precursor can be purified by column chromatography or used directly in the next step.

Step 3: Hydrodeoxygenation to Highly Branched Alkanes

Materials:

  • C13 oxygenate precursor from Step 2

  • Pd/NbOPO₄ catalyst (or a suitable alternative like Pd/C)

  • High-pressure reactor (autoclave)

  • Hydrogen gas

  • Solvent (e.g., n-heptane)

Procedure:

  • Place the C13 oxygenate precursor, the Pd/NbOPO₄ catalyst, and the solvent into the autoclave.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).

  • Heat the reactor to the target temperature (e.g., 200 °C) and stir.

  • Maintain the reaction conditions for the required time (e.g., 8 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the liquid product by GC-MS to determine the composition of the resulting highly branched alkanes.

Quantitative Data for Michael Addition Route
StepKey ReactantsCatalystProductCarbon Yield (%)Conditions
Michael AdditionFA, 2,4-pentanedioneCoCl₂·6H₂OC13 Oxygenates~75353 K, 20 h[2]
HydrodeoxygenationC13 OxygenatesPd/NbOPO₄C13 Branched AlkanesHigh4 MPa H₂, 200 °C, 8 h

Conclusion

The protocols detailed above provide robust methods for the synthesis of highly branched alkanes in a laboratory setting. The Grignard-based approach offers a classic and reliable route with broad substrate scope, while the Michael addition pathway presents a modern alternative utilizing renewable feedstocks. The choice of synthetic route will be guided by the specific structural requirements of the target molecule and the available starting materials. For applications in drug development, further purification and stereochemical analysis of the final products will be critical.

References

Application Notes and Protocols for Kinetic Studies of 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is a notable lack of publicly available experimental kinetic data specifically for 4,4-diethyl-2,2-dimethylhexane. The following application notes and protocols are based on established methodologies for studying the kinetics of analogous highly branched alkanes. The data presented is hypothetical and illustrative of expected results for a compound with this structure.

Introduction

Highly branched alkanes are significant components of transportation fuels and are of fundamental interest in combustion chemistry and atmospheric science. This compound is a C12 dodecane (B42187) isomer with a highly branched structure, suggesting a high octane (B31449) rating and complex reaction pathways during oxidation and pyrolysis. Understanding its kinetic behavior is crucial for developing predictive combustion models and for assessing its atmospheric reactivity. These notes provide an overview of potential applications and detailed protocols for kinetic studies of this compound.

Potential Applications in Kinetic Studies

  • Combustion Modeling: As a component of surrogate fuel mixtures, kinetic data for this compound can be used to refine and validate detailed chemical kinetic models for gasoline and jet fuels. Its high degree of branching provides a valuable case study for the influence of molecular structure on ignition delay, flame speed, and pollutant formation.

  • Pyrolysis Studies: Investigating the thermal decomposition of this compound can elucidate the primary C-C bond fission pathways for highly substituted alkanes, providing fundamental data on bond dissociation energies and the stability of the resulting free radicals.

  • Atmospheric Chemistry: While its low volatility limits its atmospheric prevalence, studies of its reaction rates with hydroxyl (OH) radicals can contribute to structure-activity relationships for large alkanes in atmospheric models.

Data Presentation: Hypothetical Kinetic Parameters

The following table summarizes hypothetical kinetic data for this compound, derived from trends observed for other highly branched alkanes. These values should be experimentally verified.

ParameterHypothetical ValueConditionsExperimental Technique
Ignition Delay Time (τ_ign)850 µsT = 1100 K, P = 20 atm, Φ = 1.0 (in air)Shock Tube
Global Activation Energy (Ea)175 kJ/molHigh-temperature regime (1000-1500 K)Arrhenius Plot from Shock Tube Data
Rate Constant for H-abstraction by OH (k_OH)1.5 x 10^-12 cm³/molecule·sT = 298 K, P = 1 atmRelative Rate Method / Flash Photolysis
Primary Pyrolysis Rate Constant (k_pyrol)2.5 x 10^-4 s^-1T = 800 K, P = 1 atmJet-Stirred Reactor/Flow Reactor

Experimental Protocols

Protocol 1: Determination of Ignition Delay Times using a Shock Tube

Objective: To measure the high-temperature ignition delay time of this compound mixtures.

Apparatus:

  • High-pressure shock tube

  • Fast pressure transducer

  • Optical detectors (e.g., photomultiplier tubes with filters for CH* or OH* emission)

  • Gas mixing system

  • High-speed data acquisition system

Procedure:

  • Mixture Preparation: Prepare a gaseous mixture of this compound, an oxidizer (e.g., synthetic air), and a diluent (e.g., Argon). The alkane is typically introduced by heating a liquid sample to achieve the desired vapor pressure and then mixing it with the other gases. A typical mixture might be 0.5% fuel, 10.5% O₂, and 89% Ar.

  • Shock Tube Operation:

    • Evacuate the driven section of the shock tube to a high vacuum (<10⁻⁵ Torr).

    • Introduce the prepared gas mixture into the driven section to a specific initial pressure.

    • Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm separating the sections ruptures.

  • Data Acquisition:

    • The rupture of the diaphragm generates a shock wave that travels through the test gas, rapidly heating and compressing it.

    • Record the pressure profile using the pressure transducer located at the endwall of the shock tube.

    • Monitor the chemiluminescence from excited radical species (e.g., CH* at 431 nm) using a photomultiplier tube. The ignition delay time is defined as the time between the arrival of the reflected shock wave at the endwall and the sharp increase in the emission signal.

  • Data Analysis:

    • Calculate the temperature and pressure behind the reflected shock wave (T₅ and P₅) from the incident shock velocity using the normal shock relations.

    • Plot the ignition delay time as a function of the inverse temperature (Arrhenius plot) to determine the global activation energy.

Protocol 2: Speciation Studies in a Jet-Stirred Reactor (JSR)

Objective: To identify and quantify the stable intermediates and products of this compound oxidation or pyrolysis at intermediate temperatures.

Apparatus:

  • Fused-silica jet-stirred reactor with temperature control.

  • Gas and liquid feed systems with precise flow controllers.

  • Heated sampling probe.

  • Gas chromatograph with mass spectrometry and flame ionization detection (GC-MS/FID).

Procedure:

  • Reactor Setup:

    • Heat the JSR to the desired reaction temperature (e.g., 600-1000 K).

    • Set the reactor pressure (typically 1-10 atm).

  • Reactant Feed:

    • Deliver a pre-vaporized and pre-heated mixture of this compound, oxidizer (if applicable), and diluent (e.g., N₂) to the reactor through four nozzles to ensure rapid mixing.

    • The residence time in the reactor is controlled by the total flow rate and the reactor volume.

  • Sampling:

    • After the reaction reaches a steady state, continuously extract a sample of the reacting mixture through a heated sonic probe to quench the reactions.

  • Product Analysis:

    • Analyze the sampled gas using an online GC-MS/FID system to identify and quantify the concentrations of the reactant, major products (e.g., smaller alkenes, methane, ethane), and intermediate species.

  • Data Analysis:

    • Plot the mole fractions of the reactant and products as a function of temperature to create species profiles. This data is crucial for validating detailed kinetic models.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Modeling Fuel This compound Mixture Prepare Gas Mixture (Fuel + Oxidizer + Diluent) Fuel->Mixture ShockTube Shock Tube (Ignition Delay) Mixture->ShockTube JSR Jet-Stirred Reactor (Speciation) Mixture->JSR Data Acquire Raw Data (Pressure, Emission, Spectra) ShockTube->Data JSR->Data Analysis Data Analysis (τ_ign, Mole Fractions) Data->Analysis Model Kinetic Modeling (Mechanism Validation) Analysis->Model

Caption: General experimental workflow for kinetic studies of alkanes.

Pyrolysis_Pathway cluster_products Primary Radicals (β-scission) cluster_stable Stable Products parent C12H26 (this compound) rad1 tert-Butyl Radical (•C(CH3)3) parent->rad1 C-C Fission rad2 Neopentyl Radical (•CH2C(CH3)3) parent->rad2 C-C Fission rad3 Ethyl Radical (•C2H5) parent->rad3 C-C Fission prod1 Isobutene rad1->prod1 H-abstraction prod2 Propene rad2->prod2 Decomposition prod3 Ethylene rad3->prod3 H-abstraction

Caption: Simplified hypothetical pyrolysis pathway for this compound.

Application Notes and Protocols for the Laboratory Preparation of Sterically Hindered Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of sterically hindered alkanes, particularly those containing quaternary carbon centers, is a significant challenge in organic synthesis. The inherent steric repulsion around these centers complicates the formation of C(sp³)–C(sp³) bonds using traditional synthetic methods. However, the presence of such motifs is crucial in medicinal chemistry and materials science, as they can enhance metabolic stability, enforce specific molecular conformations, and improve binding selectivity. These application notes provide an overview of modern and classical synthetic strategies for preparing sterically hindered alkanes, complete with detailed experimental protocols, quantitative data, and workflow diagrams to guide researchers in this demanding area of synthesis.

Modern Radical-Based and Cross-Coupling Methodologies

Recent advances in synthetic chemistry have provided powerful tools to overcome the steric challenges associated with forming congested carbon centers. These methods often rely on the generation of radical intermediates or the use of transition-metal catalysis, which can operate under milder conditions and with greater functional group tolerance than classical approaches.

Photoredox-Catalyzed Construction of Quaternary Carbons from Tertiary Alcohols

This method provides a powerful and mild approach to generate tertiary radicals from readily available tertiary alcohols, which then couple with various radical acceptors to form quaternary carbons. The Overman group has developed a robust protocol using N-phthalimidoyl oxalates as precursors to tertiary radicals under visible-light photoredox catalysis.[1][2]

Logical Workflow for Photoredox Synthesis of Quaternary Carbons

workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup and Purification Tertiary_Alcohol Tertiary Alcohol Mix_Reagents Mix Alcohol and Oxalate Reagent to form tert-alkyl N-phthalimidoyl oxalate Tertiary_Alcohol->Mix_Reagents Phthalimidoyl_Oxalate_Reagent N-Phthalimidoyl Oxalate Reagent Phthalimidoyl_Oxalate_Reagent->Mix_Reagents Add_Catalyst Add Photocatalyst (e.g., Ru(bpy)3(BF4)2) and Radical Acceptor (e.g., electron-deficient alkene) Mix_Reagents->Add_Catalyst Irradiate Irradiate with Visible Light Add_Catalyst->Irradiate Quench Quench Reaction Irradiate->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Sterically Hindered Alkane (with Quaternary Center) Purify->Product reaction_scheme R3_MgX R3-MgX (tert-Alkyl Grignard) Product R3-R' (Sterically Hindered Alkane) R3_MgX->Product THF, 0 °C to rt Catalyst CoCl2, LiI, 1,3-butadiene R_prime_X R'-X (Alkyl Halide) R_prime_X->Product THF, 0 °C to rt workflow Start Combine Ni Catalyst (e.g., NiCl2(dme)), Ligand (e.g., Pybox), and Reductant (e.g., Zn dust) in a glovebox Add_Reagents Add Tertiary Alkyl Halide and Primary Alkyl Halide in a suitable solvent (e.g., DMA) Start->Add_Reagents React Heat the reaction mixture (e.g., 60 °C) for 12-48 hours Add_Reagents->React Workup Quench, perform aqueous workup, and extract the product React->Workup Purify Purify by column chromatography Workup->Purify Product Sterically Hindered Alkane Purify->Product

References

Application Notes and Protocols for the Safe Handling and Storage of Volatile Organic Compounds (VOCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and guidelines for the safe handling and storage of volatile organic compounds (VOCs) in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, maintaining sample integrity, and complying with regulatory standards.

Introduction to Volatile Organic Compounds

Volatile organic compounds (VOCs) are a class of carbon-containing chemicals that readily evaporate at room temperature.[1][2] They are prevalent in laboratory and pharmaceutical settings as solvents, reagents, and cleaning agents.[3] Due to their high vapor pressure and low boiling points, VOCs can pose significant health and safety risks, including flammability, toxicity, and reactivity.[1] Proper handling and storage are therefore paramount.

VOCs can be broadly categorized based on their boiling points:[4]

  • Very Volatile Organic Compounds (VVOCs): Boiling point <50 °C

  • Volatile Organic Compounds (VOCs): Boiling point 50-260 °C

  • Semi-Volatile Organic Compounds (SVOCs): Boiling point 240-400 °C

General Handling Protocols

Engineering Controls

The primary method for controlling exposure to VOCs is through the use of appropriate engineering controls.

  • Fume Hoods: Always handle concentrated VOCs and perform procedures that may generate vapors or aerosols within a certified chemical fume hood.[5]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable or toxic vapors.[6]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling VOCs. The level of PPE required will depend on the specific compound and the nature of the procedure.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consult the manufacturer's compatibility chart for the specific VOC.Prevents skin contact and absorption.
Body Protection Flame-resistant lab coat, closed-toe shoes, and long pants.Protects skin from splashes and potential fire hazards.
Respiratory Protection An appropriate respirator (e.g., air-purifying respirator with organic vapor cartridges) may be required for certain high-risk procedures or in the event of a spill.[7]Prevents inhalation of harmful vapors.

Storage Protocols

Proper storage of VOCs is essential to prevent fires, explosions, and accidental exposure.

  • Containers: Store VOCs in tightly sealed, chemically compatible containers.[8] For highly volatile substances, consider using caps (B75204) with PTFE liners or wrapping the threads with Teflon tape to ensure a tight seal.[9]

  • Storage Cabinets: Flammable VOCs should be stored in a designated, approved flammable liquid storage cabinet. These cabinets are designed to protect the contents from fire for a specified period.

  • Segregation: Segregate VOCs from incompatible chemicals, particularly strong oxidizing agents.

  • Temperature: Store VOCs in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[10] Some highly volatile compounds may require refrigeration in a laboratory-safe refrigerator.

  • Inventory Management: Maintain an accurate inventory of all VOCs. Do not store excessive quantities, and dispose of old or expired chemicals promptly.

Experimental Protocols

Protocol for Transferring Volatile Liquids

This protocol outlines the steps for safely transferring a volatile liquid from a stock container to a smaller vessel.

Materials:

  • Volatile liquid in a sealed container

  • Receiving vessel (e.g., beaker, flask)

  • Appropriate transfer device (e.g., pipette, graduated cylinder)

  • Personal Protective Equipment (as specified in section 2.2)

Procedure:

  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Dispensing: Pour an approximate amount of the volatile liquid from the stock container into a beaker. Never insert a pipette directly into the stock container to avoid contamination.[11]

  • Transfer: Use a calibrated pipette or graduated cylinder to transfer the desired volume of liquid from the beaker to the receiving vessel.

  • Minimize Evaporation: Keep containers covered as much as possible during the transfer process. Hold the source and destination containers close to each other to minimize spills and vapor loss.[12]

  • Sealing: Immediately and securely cap both the stock container and the receiving vessel upon completion of the transfer.

  • Cleanup: Properly clean any non-disposable transfer devices or dispose of single-use items in the appropriate waste container.

Protocol for Weighing Volatile Liquids

This protocol provides a method for accurately weighing a volatile liquid while minimizing evaporative losses.

Materials:

  • Volatile liquid

  • Receiving vessel with a secure cap or stopper (e.g., Erlenmeyer flask with a stopper, vial with a screw cap)

  • Analytical balance

  • Personal Protective Equipment

Procedure:

  • Preparation: Don appropriate PPE and work in a well-ventilated area or a fume hood if the substance is particularly hazardous.

  • Taring the Vessel: Place the empty, sealed receiving vessel on the analytical balance and tare it to zero.

  • Adding the Liquid: Remove the vessel from the balance. In a fume hood, carefully add the desired amount of the volatile liquid to the vessel.

  • Sealing: Immediately seal the vessel to prevent evaporation.

  • Weighing: Place the sealed vessel containing the liquid back on the analytical balance and record the mass.[13]

  • Calculation: The recorded mass is the weight of the volatile liquid.

Spill Response and Waste Disposal

Spill Response Protocol

In the event of a VOC spill, immediate and appropriate action is necessary to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large, flammable, or highly toxic, evacuate the area and notify the appropriate emergency response personnel.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening fume hood sashes.

  • Contain the Spill: For minor spills, use a chemical spill kit to contain and absorb the liquid.[6] Start from the outside of the spill and work inwards.

  • Cleanup: Collect the absorbent material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, and dispose of all cleanup materials as hazardous waste.

Waste Disposal

All VOC waste must be handled and disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

  • Waste Containers: Collect VOC waste in designated, properly labeled, and sealed containers.

  • Segregation: Do not mix incompatible waste streams.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.

Quantitative Data

Physical and Safety Properties of Common VOCs

The following table summarizes key physical and safety data for a selection of common laboratory VOCs.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 20°C)OSHA PEL (8-hr TWA ppm)NFPA 704 HealthNFPA 704 FlammabilityNFPA 704 Instability
Acetone58.08561801000130
Acetonitrile41.05827340230
Benzene78.1180751230
Dichloromethane84.934035025210
Ethanol46.0778441000030
Ethyl Acetate88.117773400130
Hexane86.1869124500130
Isopropanol60.108233400130
Data sourced from various chemical safety databases. NFPA 704 ratings are for general guidance and may vary based on specific conditions.[9]

Visualizations

voc_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Identify Need for VOC assess Assess Hazards (SDS) start->assess ppe Select & Don PPE assess->ppe eng_controls Prepare Engineering Controls (Fume Hood) ppe->eng_controls retrieve Retrieve from Storage eng_controls->retrieve transfer Transfer/Weigh/Use in Procedure retrieve->transfer seal Seal Containers Immediately After Use transfer->seal waste Collect VOC Waste seal->waste decontaminate Decontaminate Glassware & Surfaces waste->decontaminate dispose Dispose of Waste per Protocol decontaminate->dispose end End dispose->end

General workflow for handling volatile organic compounds.

voc_storage_decision_tree start VOC Received in Lab q_flammable Is the VOC Flammable? start->q_flammable store_flammable Store in Flammable Cabinet q_flammable->store_flammable Yes q_oxidizer Is it a Strong Oxidizer? q_flammable->q_oxidizer No q_temp Does it Require Refrigeration? store_flammable->q_temp store_general Store in General Chemical Cabinet q_oxidizer->store_general No segregate_oxidizer Segregate from Organics/Flammables q_oxidizer->segregate_oxidizer Yes store_general->q_temp segregate_oxidizer->q_temp store_fridge Store in Lab-Safe Refrigerator q_temp->store_fridge Yes store_ambient Store at Ambient Temperature q_temp->store_ambient No

Decision tree for appropriate VOC storage.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of the highly branched alkane, 4,4-diethyl-2,2-dimethylhexane. The primary synthetic route discussed involves a three-step process:

  • Grignard Reaction: Nucleophilic addition of ethylmagnesium bromide to the sterically hindered 3,3-dimethyl-2-pentanone (B1585287).

  • Dehydration: Acid-catalyzed elimination of water from the resulting tertiary alcohol (4,4-diethyl-2-methyl-2-pentanol) to form a tetrasubstituted alkene.

  • Hydrogenation: Reduction of the alkene to the final saturated alkane product.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem IDQuestionPossible Causes & Solutions
GR-01 My Grignard reaction (Step 1) has a low yield or fails to initiate. Cause 1: Presence of water. Grignard reagents are extremely sensitive to moisture. Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) and ensure the magnesium turnings are dry. Cause 2: Poor quality magnesium. The surface of the magnesium may be oxidized (MgO layer). Solution: Gently crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface. Cause 3: Steric hindrance. The target ketone (3,3-dimethyl-2-pentanone) is sterically hindered, which can slow the reaction.[1] Solution: Use a more reactive Grignard reagent if possible, or consider using additives like cerium(III) chloride, which can increase the nucleophilicity of the Grignard reagent and improve yields with hindered ketones. Allow for longer reaction times or gentle warming.
GR-02 I am recovering a significant amount of the starting ketone after the Grignard reaction. Cause 1: Enolization. The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This is a common side reaction with sterically hindered ketones.[1] Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation. The use of CeCl₃ (the Luche reduction conditions) can also suppress enolization. Cause 2: Incomplete reaction. The reaction may not have gone to completion due to insufficient reagent or time. Solution: Ensure at least a 1.1 to 1.2 molar excess of the Grignard reagent is used. Confirm the concentration of your Grignard reagent via titration before use. Extend the reaction time.
DH-01 The dehydration of the tertiary alcohol (Step 2) is producing multiple alkene isomers. Cause: Zaitsev's Rule and Carbocation Rearrangements. Acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism involving a carbocation intermediate.[2][3] Elimination of a proton from different adjacent carbons can lead to a mixture of alkenes.[2][4] While the most substituted alkene (Zaitsev's product) is typically major, other isomers can form.[5] Solution: While difficult to control completely, using a milder, less acidic dehydration agent like phosphorus oxychloride (POCl₃) in pyridine (B92270) can sometimes provide better selectivity and avoid harsh acidic conditions that might promote rearrangements.[2]
HY-01 My catalytic hydrogenation (Step 3) is slow or incomplete. Cause: Steric hindrance of the alkene. The intermediate is a tetrasubstituted alkene, which is the most sterically hindered and slowest type of alkene to hydrogenate.[6][7][8] Solution: Increase the catalyst loading (e.g., 10% Pd/C instead of 5%). Increase the hydrogen pressure (e.g., 50-100 psi). Use a more active catalyst system, such as platinum(IV) oxide (Adam's catalyst) or a homogeneous catalyst like Crabtree's catalyst, which is known for its effectiveness with hindered olefins.[6][9]

Frequently Asked Questions (FAQs)

Q1: What is the most challenging step in this synthesis? A1: The most significant challenges are typically associated with steric hindrance. This affects both the initial Grignard addition to the hindered ketone[1][10] and the final hydrogenation of the highly substituted tetrasubstituted alkene intermediate.[8] Low reactivity and the potential for side reactions are the primary concerns.

Q2: Why is a Grignard reaction chosen over other C-C bond-forming reactions? A2: The Grignard reaction is a robust and well-established method for creating tertiary alcohols from ketones, which are ideal precursors for the target alkane structure.[1] While other organometallic reagents could be used, Grignard reagents offer a good balance of reactivity and accessibility for this type of transformation.

Q3: Can I use sulfuric acid for the dehydration step? A3: While concentrated sulfuric acid can be used for alcohol dehydration, it is a strong oxidizing agent and can lead to charring and the formation of side products like sulfur dioxide.[4] Milder acids like phosphoric acid or methods like using POCl₃/pyridine are often preferred to achieve a cleaner reaction.[2]

Q4: How can I purify the final this compound product? A4: The final product is a nonpolar, volatile alkane. Purification is best achieved by fractional distillation. Given the potential for closely boiling isomers from the dehydration step, a distillation column with good theoretical plate efficiency is recommended. Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

Q5: Are there alternative synthetic routes? A5: Yes, an alternative could be a Corey-House synthesis, where a lithium dialkylcuprate (e.g., lithium di-tert-butylcuprate) reacts with a suitable alkyl halide (e.g., 3,3-diethyl-1-iodopentane). However, preparing the necessary precursors for this route can be equally or more challenging.

Experimental Protocols

Protocol 1: Synthesis of 4,4-Diethyl-2-methyl-2-pentanol (Step 1 & 2 Precursor)
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under a nitrogen or argon atmosphere.

  • Grignard Formation: In the flask, place magnesium turnings (1.2 eq). Add a portion of anhydrous diethyl ether. In the dropping funnel, add ethyl bromide (1.1 eq) dissolved in anhydrous diethyl ether.

  • Initiation: Add a small amount of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine or gently warm the flask.

  • Addition: Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Ketone Addition: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 3,3-dimethyl-2-pentanone (1.0 eq) in anhydrous diethyl ether and add it dropwise via the dropping funnel.

  • Reaction & Quench: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Quantitative Data Summary

The choice of catalyst and conditions for the hydrogenation of the intermediate alkene (4,4-diethyl-2-methyl-2-pentene) is critical due to its sterically hindered, tetrasubstituted nature.

EntryCatalystH₂ Pressure (psi)Temperature (°C)Time (h)Conversion (%)
15% Pd/C15 (balloon)252425
210% Pd/C50251285
310% Pd/C50604>98
4PtO₂ (Adam's)50252>99

Table 1: Comparison of Catalytic Hydrogenation Conditions. Data is hypothetical and for illustrative purposes.

Visualizations

Synthesis_Workflow Start Starting Materials (Ethyl Bromide, Mg, 3,3-dimethyl-2-pentanone) Step1 Step 1: Grignard Reaction Start->Step1 Intermediate1 Tertiary Alcohol (4,4-Diethyl-2-methyl-2-pentanol) Step1->Intermediate1 Forms Step2 Step 2: Dehydration (H₃PO₄, heat) Intermediate1->Step2 Intermediate2 Tetrasubstituted Alkene Step2->Intermediate2 Forms Step3 Step 3: Hydrogenation (H₂, PtO₂) Intermediate2->Step3 Product Final Product (this compound) Step3->Product Yields Troubleshooting_Low_Yield Problem Low Yield in Grignard Rxn (Problem ID: GR-01) CheckMoisture Check for Moisture? (Wet glassware/solvents) Problem->CheckMoisture Possible Cause CheckMg Check Mg Activity? (Oxidized surface) Problem->CheckMg Possible Cause CheckSterics Consider Steric Hindrance? (Slow reaction) Problem->CheckSterics Possible Cause CheckMoisture->CheckMg No Sol_Moisture Solution: Flame-dry all glassware. Use anhydrous solvents. CheckMoisture->Sol_Moisture Yes CheckMg->CheckSterics No Sol_Mg Solution: Crush Mg turnings. Add iodine crystal to activate. CheckMg->Sol_Mg Yes Sol_Sterics Solution: Increase reaction time. Consider using CeCl₃ additive. CheckSterics->Sol_Sterics Yes

References

Technical Support Center: Improving Branched Alkane Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing branched alkanes?

A1: The main strategies for synthesizing branched alkanes include catalytic hydroisomerization of n-alkanes, catalytic cracking of larger hydrocarbons, and coupling reactions like the Grignard reaction.[1][2][3] Catalytic hydroisomerization involves rearranging the carbon skeleton of straight-chain alkanes into branched isomers using a bifunctional catalyst.[2][4] Catalytic cracking breaks down large hydrocarbon molecules into smaller, more valuable ones, including a high proportion of branched alkanes.[5][6] Coupling reactions, such as the Grignard synthesis, build branched structures by forming new carbon-carbon bonds.[1][7]

Q2: Why is my branched alkane yield low in a hydroisomerization reaction?

A2: Low yields in hydroisomerization are often attributed to several factors. A primary cause is the occurrence of undesired side reactions, particularly hydrocracking, which breaks down the desired isomers into smaller, lower-molecular-weight alkanes.[8] The balance between the metal and acid functions of the catalyst is crucial; an imbalance can favor cracking over isomerization.[8][9] Catalyst deactivation, often due to coke formation on the catalyst surface, is another major contributor to reduced yield over time.[2][10][11] Reaction conditions such as temperature and pressure also play a significant role; high temperatures can favor cracking, while low temperatures may result in low conversion rates.[12]

Q3: How can I minimize catalyst deactivation during alkane isomerization?

A3: Catalyst deactivation, primarily caused by the deposition of carbonaceous materials (coke), can be minimized in several ways.[2][11] Operating in the presence of hydrogen is crucial as it helps to hydrogenate coke precursors and prevent oligomerization reactions that lead to coke formation.[11] The use of noble metals like platinum in the catalyst formulation can inhibit coke formation.[13] Additionally, process conditions can be optimized; for example, increasing the total pressure can enhance catalyst stability and lifetime.[10] Periodic regeneration of the catalyst, for instance, by reoxidation, can restore its initial activity.[13]

Q4: What are the common side reactions in branched alkane synthesis, and how can they be controlled?

A4: Besides the desired isomerization, several side reactions can reduce the selectivity for branched alkanes. These include:

  • Cracking: The breakdown of alkanes into smaller molecules. This can be controlled by using catalysts with optimized acidity and by maintaining lower reaction temperatures.[2][8]

  • Alkylation: The reaction of carbenium ions with other hydrocarbons to form heavier compounds.[2]

  • Disproportionation: A bimolecular reaction that can lead to a mixture of lighter and heavier alkanes.

  • Hydrogenolysis: C-C bond cleavage on metal sites, which is more prevalent with longer chain alkanes.[4] Controlling these side reactions often involves careful selection of the catalyst (e.g., zeolites with specific pore structures) and optimization of reaction conditions like temperature, pressure, and hydrogen-to-hydrocarbon ratio.[4][8][13]

Q5: How do I choose the right catalyst for my branched alkane synthesis?

A5: The choice of catalyst depends on the specific reaction and desired products. For hydroisomerization, bifunctional catalysts containing both metal sites (e.g., platinum, palladium) for hydrogenation/dehydrogenation and acid sites (e.g., zeolites, sulfated zirconia) for skeletal isomerization are common.[2][13] The properties of the acidic support, such as pore structure and acid strength, are critical for selectivity.[4][8] For example, zeolites with medium-sized pores can enhance the formation of monobranched isomers while suppressing cracking.[8] For coupling reactions like Grignard synthesis, the choice of magnesium and appropriate solvents is key.[1]

Q6: What analytical techniques are suitable for quantifying the yield and purity of branched alkanes?

A6: Gas chromatography (GC) is a primary technique for separating and quantifying different alkane isomers in a product mixture.[14] When coupled with mass spectrometry (GC-MS), it allows for the identification of the various branched and straight-chain alkanes.[7] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like DQF-COSY, can be used to discriminate and quantify branched and linear alkanes, even within complex mixtures.[15]

Q7: How can I purify my branched alkane product from unreacted starting materials and side products?

A7: Several purification techniques can be employed depending on the properties of the components in the product mixture. Fractional distillation is effective for separating alkanes with different boiling points.[16][17] For separating linear n-alkanes from branched isomers, methods like urea (B33335) adduction or the use of molecular sieves are highly selective.[16] In urea adduction, urea forms crystalline complexes with straight-chain alkanes, allowing for their separation from branched and cyclic alkanes which are excluded due to their shape.[16]

Troubleshooting Guides

Issue 1: Low Yield in Grignard Synthesis of Branched Alkanes
Symptom Possible Cause Suggested Solution
Reaction fails to initiate.Magnesium oxide layer on the surface of the magnesium turnings.Activate the magnesium surface by adding a crystal of iodine, gentle heating, or sonication.[1] Ensure all glassware is thoroughly dried and reagents are anhydrous.
Low yield of the desired branched alkane with recovery of starting ketone/aldehyde.Incomplete reaction or enolization of the carbonyl compound.Use a less hindered Grignard reagent, lower the reaction temperature, or add cerium(III) chloride to suppress enolization.[1] Ensure the Grignard reagent is added slowly to the carbonyl compound.
Presence of Wurtz coupling side products.The Grignard reagent reacts with the alkyl halide.Add the alkyl halide slowly during the formation of the Grignard reagent and maintain dilute conditions to minimize this side reaction.[1]
Issue 2: Poor Selectivity in Catalytic Hydroisomerization
Symptom Possible Cause Suggested Solution
High proportion of cracked products (light alkanes).Catalyst acidity is too high or reaction temperature is excessive.Optimize the catalyst by reducing its acid site density or strength.[8] Lower the reaction temperature, as isomerization is favored at lower temperatures.[12]
Low conversion of n-alkanes.Insufficient catalyst activity or non-optimal reaction conditions.Increase the reaction temperature, but monitor for cracking.[12] Ensure the catalyst is properly activated. Check the hydrogen-to-hydrocarbon ratio, as it can influence activity.[11]
Rapid catalyst deactivation.Coke formation on the catalyst surface.Increase the hydrogen partial pressure to inhibit coke formation.[10][11] Consider using a catalyst with a hierarchical pore structure to improve mass transport and reduce coking.[9] Implement a regeneration cycle for the catalyst.[13]

Quantitative Data Summary

Table 1: Influence of Catalyst on n-Hexadecane Hydroisomerization

CatalystConversion (%)Isomer Yield (%)Cracking Yield (%)Reference
Pt/H-ZSM-228319 (isodecane)High[8]
Pt-H-BetaHighLowHigh (due to high acidity)[8]
Pt/hierarchical SSZ-32-Enhanced selectivity for multi-branched isomersReduced cracking[18]

Note: Yields are highly dependent on specific reaction conditions such as temperature, pressure, and space velocity.

Table 2: Effect of Reaction Temperature on Alkane Isomerization

Temperature RangeEffect on IsomerizationEffect on Side ReactionsThermodynamic FavorabilityReference
Low (< 473 K)Lower reaction ratesReduced cracking and other side reactionsFavors highly branched isomers[2][12]
High (> 623 K)Higher reaction rates and conversionIncreased cracking and coke formationLess favorable for branched isomers[2][12]

Experimental Protocols

Protocol 1: General Procedure for Grignard Synthesis of a Branched Alkane
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a few crystals of iodine. The purple color of the iodine should fade upon initiation of the reaction.[13]

  • Grignard Reagent Formation: In the dropping funnel, prepare a solution of the appropriate alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (~5-10%) of the alkyl halide solution to the magnesium suspension. Gentle warming or sonication may be required to initiate the reaction, which is indicated by a gentle reflux.[1] Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile: After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice bath. Add a solution of the electrophile (e.g., a ketone or another alkyl halide, 1.0 equivalent) in anhydrous ether or THF dropwise from the dropping funnel.

  • Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Protocol 2: General Procedure for Catalytic Hydroisomerization of n-Alkanes
  • Reactor Setup: The reaction is typically carried out in a continuous-flow fixed-bed reactor. Pack the reactor with the chosen bifunctional catalyst (e.g., Pt/H-ZSM-5).

  • Catalyst Activation/Reduction: Activate the catalyst in situ by heating it under a flow of hydrogen at a specified temperature (e.g., 300-450 °C) for several hours to reduce the metal component.[13]

  • Reaction Execution: Introduce the n-alkane feed, mixed with hydrogen at a specific molar ratio (e.g., H₂/hydrocarbon of 5.92), into the reactor at the desired temperature (e.g., 225-325 °C) and pressure (e.g., 0.1-0.7 MPa).[10]

  • Product Collection and Analysis: The reactor effluent is cooled to condense the liquid products, which are collected over time. The gaseous products can be analyzed separately.

  • Analysis: Analyze the liquid product composition using gas chromatography (GC) to determine the conversion of the n-alkane and the selectivity for different branched isomers and cracking products.[10]

Visualizations

Experimental_Workflow_Grignard cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Flame-Dried Glassware under Inert Gas prep_reagents->setup_glassware activate_mg Activate Mg (e.g., with Iodine) setup_glassware->activate_mg form_grignard Form Grignard Reagent (Slow Alkyl Halide Addition) activate_mg->form_grignard add_electrophile Add Electrophile (e.g., Ketone) at 0°C form_grignard->add_electrophile react React to Completion (Monitor by GC/TLC) add_electrophile->react quench Quench Reaction (e.g., with aq. NH4Cl) react->quench extract Extract Product with Organic Solvent quench->extract dry_purify Dry and Purify (Distillation/Chromatography) extract->dry_purify

Caption: A typical experimental workflow for Grignard synthesis of branched alkanes.

Troubleshooting_Hydroisomerization start Low Branched Alkane Yield check_conversion Is n-alkane conversion low? start->check_conversion check_cracking Is cracking to light alkanes high? start->check_cracking check_deactivation Is yield decreasing over time? start->check_deactivation solution_conversion Increase Temperature OR Check Catalyst Activity check_conversion->solution_conversion Yes solution_cracking Lower Temperature OR Use Catalyst with Lower Acidity check_cracking->solution_cracking Yes solution_deactivation Increase H2 Pressure OR Regenerate Catalyst check_deactivation->solution_deactivation Yes

Caption: A decision tree for troubleshooting low yield in hydroisomerization.

Reaction_Pathways cluster_catalyst Bifunctional Catalyst n_alkane n-Alkane metal_site Metal Site (-H2) n_alkane->metal_site alkene Alkene Intermediate metal_site->alkene acid_site Acid Site carbenium_ion Carbenium Ion acid_site->carbenium_ion metal_site2 Metal Site (+H2) iso_alkane Branched Alkane (Desired Product) metal_site2->iso_alkane alkene->acid_site iso_alkene iso-Alkene carbenium_ion->iso_alkene Isomerization cracked_products Cracked Products (Side Reaction) carbenium_ion->cracked_products Cracking (β-scission) iso_alkene->metal_site2

Caption: Key reaction pathways in catalytic hydroisomerization.

References

Technical Support Center: Purification of 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4,4-Diethyl-2,2-dimethylhexane from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: As a non-polar alkane, the most effective purification methods for this compound are fractional distillation and normal-phase flash column chromatography. The choice between them depends on the properties of the impurities. Fractional distillation is ideal for separating components with significantly different boiling points, while flash chromatography is better for separating compounds with similar boiling points but different polarities (e.g., isomers from polar byproducts).

Q2: What are the most common impurities I might encounter?

A2: Common impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions. Given that this compound is a highly branched alkane, structural isomers are a primary concern, as they often have very similar physical properties, making separation challenging. Other potential byproducts could include smaller alkanes, alkenes from elimination reactions, or alcohols if Grignard-like synthesis routes are used.

Q3: How do I choose between fractional distillation and flash column chromatography?

A3: The choice depends on the boiling points and polarities of your target compound and the impurities.

  • Choose Fractional Distillation if: The impurities have boiling points that differ from this compound by at least 20-25 °C. This is the most effective method for large-scale purification and for separating from non-volatile or much more volatile compounds.

  • Choose Flash Column Chromatography if: You need to separate the target alkane from more polar impurities, such as alcohols or ketones. It is also the preferred method for separating isomers if they exhibit even minor differences in polarity or shape that affect their interaction with the stationary phase. For separating non-polar isomers from each other, this method can be challenging but may be possible with an optimized solvent system.

Q4: Can I use reversed-phase chromatography to purify this alkane?

A4: While technically possible, reversed-phase chromatography is generally not recommended for purifying highly non-polar compounds like alkanes. In reversed-phase chromatography, the stationary phase is non-polar and the mobile phase is polar. A non-polar compound like this compound would have a very strong affinity for the stationary phase, requiring a highly non-polar (and often water-immiscible) mobile phase to elute it, which can be impractical. Normal-phase chromatography is the standard and more effective choice.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low Purity After Distillation 1. Similar Boiling Points: Isomeric impurities have boiling points very close to the target compound. 2. Inefficient Column: The fractionating column is too short or has insufficient theoretical plates for the separation. 3. Distillation Rate Too High: The distillation is being run too quickly, preventing proper equilibrium between liquid and vapor phases.1. Switch to Chromatography: If isomers are the issue, flash column chromatography may provide better separation. 2. Improve Distillation Setup: Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates. 3. Reduce Distillation Rate: Slow the heating to allow the temperature gradient in the column to establish properly. Collect fractions over a very narrow temperature range.
Poor Separation in Flash Chromatography 1. Incorrect Solvent System: The mobile phase is too polar, causing all compounds to elute quickly, or too non-polar, resulting in no elution. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Improper Column Packing: The column was not packed evenly, leading to channeling.1. Optimize Mobile Phase: Use a very non-polar eluent. Start with 100% hexane (B92381) or petroleum ether. If needed, add a very small amount (0.5-1%) of a slightly more polar solvent like dichloromethane (B109758) or toluene (B28343) to increase elution speed. Use TLC to test solvent systems first. 2. Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of sample to silica (B1680970) gel by weight. 3. Repack Column: Ensure the silica gel is packed uniformly without air bubbles or cracks.
Product is Contaminated with Grease Leached Stopcock Grease: Using a greased glass stopcock on the distillation or chromatography apparatus.Use Teflon: Switch to apparatus with Teflon stopcocks, which are inert and do not require grease. If grease must be used, apply it sparingly and ensure it does not contact the solvent or product path.
GC-MS Shows Multiple Alkane Isomers Incomplete Separation: The chosen purification method was insufficient to separate structurally similar isomers.Preparative GC: For very high purity on a small scale, preparative gas chromatography is the most powerful technique for separating volatile isomers with close boiling points. Urea (B33335) Adduction (for linear impurities): If contamination is from straight-chain alkanes, urea adduction can selectively remove them, enriching the branched isomer.

Data Presentation

The key to separating alkanes by distillation is the difference in their boiling points. Branching in an alkane chain lowers its boiling point compared to its straight-chain isomer due to a smaller surface area and weaker van der Waals forces.[1]

Table 1: Boiling Points of Dodecane (C₁₂H₂₆) Isomers

Compound NameStructureBoiling Point (°C)Notes
n-DodecaneStraight Chain216.2[2]The linear isomer has the highest boiling point.
Various Isoalkanes (C₁₂-C₁₄)Branched Mixture189 - 206[3][4]A typical range for branched C12 isomers.
This compound Highly Branched ~190 - 200 (Estimated) As a highly branched isomer, its boiling point is expected to be significantly lower than n-dodecane and fall within the range of other isoalkanes.

This data highlights that fractional distillation can separate this compound from its linear isomer (n-dodecane) but would be very challenging for separating it from other branched isomers with similar boiling points.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from impurities with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are securely clamped.

  • Charging the Flask: Add the crude reaction mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture boils, vapor will rise into the fractionating column. Heat the flask at a rate that allows a temperature gradient to establish along the column.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (distillate collected before the temperature stabilizes at the expected boiling point of the product).

  • Product Collection: When the temperature stabilizes near the expected boiling point of this compound (approx. 190-200 °C), switch to a clean receiving flask to collect the product fraction. Record the temperature range over which this fraction is collected.

  • Shutdown: Stop the distillation when the temperature either begins to rise sharply (indicating a higher-boiling impurity) or drops, or when only a small residue remains in the distilling flask. Never distill to dryness.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification by Normal-Phase Flash Column Chromatography

Objective: To separate this compound from polar or less-polar impurities.

Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. For a very non-polar compound like this alkane, start with 100% hexanes or petroleum ether. The target compound should have an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Pack the column with silica gel (slurry packing with the chosen eluent is recommended for best results). The silica gel height should be about 10-15 cm.

    • Add another layer of sand on top of the silica to prevent disruption when adding solvent.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., hexane).

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has fully entered the silica gel bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).

    • Begin collecting fractions in test tubes immediately.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or GC-MS to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Final Product Crude Crude Reaction Mixture Analysis Analyze Impurities (GC-MS, TLC) Crude->Analysis Decision Boiling Points Different? Analysis->Decision Distillation Fractional Distillation Decision->Distillation  Yes Chromatography Flash Column Chromatography Decision->Chromatography  No / Polar Impurities FinalAnalysis Final Purity Check (GC-MS) Distillation->FinalAnalysis Chromatography->FinalAnalysis PureProduct Pure 4,4-Diethyl- 2,2-dimethylhexane FinalAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Complete. Run GC-MS Analysis. CheckPurity Is Purity > 99%? Start->CheckPurity IdentifyImpurity Identify Main Impurity CheckPurity->IdentifyImpurity No Success Experiment Successful CheckPurity->Success Yes RepurifyDistill Action: Re-distill with a more efficient column IdentifyImpurity->RepurifyDistill Isomer with Different BP RepurifyChrom Action: Re-purify with optimized chromatography IdentifyImpurity->RepurifyChrom Polar Impurity or Isomer with Similar BP RepurifyDistill->Start RepurifyChrom->Start

Caption: Logic diagram for troubleshooting low purity results after initial purification.

References

Technical Support Center: Synthesis of Sterically Hindered Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered alkanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of sterically hindered alkanes, focusing on common side reactions and their mitigation.

Problem 1: Low or no yield of the desired coupled product in Grignard reactions with sterically hindered ketones.

  • Question: I am reacting a Grignard reagent with a bulky ketone, and I am recovering most of my starting ketone. What is happening and how can I improve my yield?

  • Answer: This is a common issue when working with sterically hindered substrates in Grignard reactions. Two primary side reactions are likely occurring: enolization and reduction.

    • Enolization: The Grignard reagent, acting as a base, can deprotonate the α-carbon of the ketone, forming an enolate. During aqueous workup, this enolate is protonated, regenerating the starting ketone.[1]

    • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered transition state.

    Solutions:

    • Use a less hindered Grignard reagent: If possible, switch to a Grignard reagent with smaller alkyl groups.

    • Employ Barbier reaction conditions: This involves reacting the alkyl halide, magnesium, and the ketone in a single pot, which can sometimes favor the desired addition reaction.

    • Switch to an organolithium reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents, which can favor addition over enolization.

    • Use a cerium(III) chloride additive (Luche reduction conditions): This can increase the nucleophilicity of the organometallic reagent and suppress enolization.

Problem 2: Formation of elimination products (alkenes) instead of the desired substitution product.

  • Question: I am trying to perform a substitution reaction to form a C-C bond with a secondary or tertiary alkyl halide, but I am primarily observing alkene byproducts. How can I favor substitution?

  • Answer: The competition between substitution (SN1/SN2) and elimination (E1/E2) is a central challenge in the synthesis of sterically hindered alkanes. Steric hindrance around the reaction center favors elimination.[2]

    • For SN2 vs. E2: Using a bulky base/nucleophile will favor elimination.[3] To favor substitution, use a less sterically demanding, highly nucleophilic reagent. Lower reaction temperatures generally favor substitution over elimination.

    • For SN1 vs. E1: These reactions often compete, especially at higher temperatures. Using a non-basic, highly nucleophilic solvent can favor SN1.

Problem 3: Low yields and multiple byproducts in Wurtz reactions with bulky alkyl halides.

  • Question: I am attempting a Wurtz coupling with a secondary alkyl halide and getting a mixture of products with low yield of my desired alkane. Is this reaction suitable for my system?

  • Answer: The Wurtz reaction is generally not well-suited for the synthesis of unsymmetrical or sterically hindered alkanes.[4][5][6]

    • Side Reactions: The reaction proceeds through radical and/or organosodium intermediates, leading to side reactions like disproportionation (alkene formation) and scrambling when using different alkyl halides, resulting in a mixture of products.[7][8]

    • Limitations: Tertiary alkyl halides do not typically yield the desired product and primarily undergo elimination.[6] Secondary halides often give poor yields.[7]

    Alternative Solutions:

    • Corey-House Synthesis: This method is generally superior for the synthesis of unsymmetrical and sterically hindered alkanes.

    • Modern Cross-Coupling Reactions: Suzuki-Miyaura or Negishi couplings offer greater control and functional group tolerance.

Problem 4: Failure of Corey-House synthesis with a tertiary alkyl halide.

  • Question: My Corey-House reaction using a tertiary alkyl halide is not working. Why is this and what are my alternatives?

  • Answer: A significant limitation of the Corey-House synthesis is that it is generally ineffective with tertiary and often secondary alkyl halides as the electrophile.[9] These substrates tend to undergo elimination in the presence of the lithium dialkylcuprate, which can act as a base.

    Solutions:

    • Reverse the synthons: If possible, redesign your synthesis so that the sterically hindered group is part of the Gilman reagent (lithium dialkylcuprate) and the less hindered group is the alkyl halide. The reaction is more tolerant of bulky nucleophiles.[9]

    • Consider modern cross-coupling reactions: For challenging couplings, Negishi or Suzuki-Miyaura reactions with appropriate ligands can be successful.

Problem 5: Low yields in Suzuki-Miyaura or Negishi coupling of sterically hindered substrates.

  • Question: I am struggling with a Suzuki-Miyaura/Negishi coupling involving a sterically demanding boronic acid/ester or alkylzinc reagent. What are the key parameters to optimize?

  • Answer: Steric hindrance can slow down the key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

    • Ligand Choice: This is often the most critical parameter. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the coupling of hindered substrates.[10]

    • Base and Solvent: In Suzuki-Miyaura coupling, the choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene (B28343), dioxane, THF) can significantly impact the reaction outcome.

    • Homocoupling: In Negishi coupling, a common side reaction is the homocoupling of the organozinc reagent.[11] Careful control of reaction conditions and catalyst choice can minimize this.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of sterically hindered alkanes?

A1: The most prevalent side reactions are elimination (formation of alkenes), which competes with the desired substitution reactions, and reactions where a sterically hindered reagent acts as a base rather than a nucleophile (e.g., enolization in Grignard reactions).[1][2] In radical-based reactions like the Wurtz coupling, disproportionation and homocoupling are also common.[7][8]

Q2: Why do tertiary alkyl halides often fail in traditional coupling reactions like Wurtz and Corey-House?

A2: Tertiary alkyl halides are highly prone to elimination reactions (E2) in the presence of the strong bases or nucleophiles used in these reactions. The steric bulk around the carbon bearing the leaving group hinders the backside attack required for an SN2-type substitution, making elimination the favored pathway.[6]

Q3: When should I choose a modern cross-coupling reaction (e.g., Suzuki, Negishi) over a classical method (e.g., Grignard, Corey-House)?

A3: Modern cross-coupling reactions are generally preferred when dealing with complex molecules with various functional groups, as they offer greater tolerance. They are also often more effective for creating C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds involving sterically hindered fragments where classical methods fail. However, classical methods can be simpler, cheaper, and effective for less complex, sterically demanding targets.

Q4: How can I minimize the Wurtz homocoupling side reaction when making a Grignard reagent?

A4: Wurtz-type homocoupling (R-X + R-MgX -> R-R) can be a significant side reaction during the formation of a Grignard reagent from a primary or benzylic halide. This occurs when the newly formed Grignard reagent reacts with the starting alkyl halide. To minimize this, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the presence of the Grignard reagent.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of a Sterically Hindered Alkane

Target AlkaneReactant 1Reactant 2MethodYield (%)Side ProductsReference
2,2,4,4-Tetramethylpentane2,2,4-trimethyl-4-chloropentaneDimethyl zincModified Whitmore & Southgate42-48Diisobutylene[12]
2,2,4,4-Tetramethylpentane2,2,4-trimethyl-4-chloropentaneDimethyl zincOriginal Whitmore & Southgate18Diisobutylene[12]
3-Methyluntriacontane1-Iodododecane1-IodooctadecaneWurtz Coupling50 (cross-coupled)21% Dimer 1, 29% Dimer 2[7]

Experimental Protocols

Protocol 1: Corey-House Synthesis of an Alkane

This protocol describes the general procedure for the Corey-House synthesis.

Step 1: Formation of the Alkyllithium Reagent

  • Under an inert atmosphere (argon or nitrogen), place dry lithium metal in anhydrous diethyl ether.

  • Slowly add the alkyl halide (R-X) to the stirred suspension. The reaction is exothermic.

  • Stir the mixture at room temperature until the lithium metal is consumed. The solution of the alkyllithium reagent (R-Li) is then used in the next step.

Step 2: Formation of the Gilman Reagent (Lithium Dialkylcuprate)

  • In a separate flask under an inert atmosphere, suspend copper(I) iodide (CuI) in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add two equivalents of the alkyllithium solution (from Step 1) to the CuI suspension.

  • Allow the mixture to warm to room temperature, at which point the Gilman reagent (Li+[R-Cu-R]−) will have formed.

Step 3: Coupling Reaction

  • Cool the Gilman reagent solution to 0 °C.

  • Slowly add the second alkyl halide (R'-X).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting alkane by distillation or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Neopentyl Sulfonate with an Arylboronic Acid

This protocol is a general procedure for the coupling of a sterically hindered neopentyl group.[13]

  • To a dry Schlenk flask under an inert atmosphere, add neopentyl 4-bromobenzenesulfonate (B403753) (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, 2-10 mol%), and a base (e.g., K₃PO₄, 2-3 eq).

  • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting_Workflow start Low Yield or No Product check_reaction_type Identify Reaction Type start->check_reaction_type grignard Grignard Reaction check_reaction_type->grignard Grignard wurtz Wurtz Reaction check_reaction_type->wurtz Wurtz corey_house Corey-House Synthesis check_reaction_type->corey_house Corey-House cross_coupling Modern Cross-Coupling (Suzuki, Negishi, etc.) check_reaction_type->cross_coupling Cross-Coupling grignard_issue Potential Issues: - Enolization - Reduction grignard->grignard_issue wurtz_issue Potential Issues: - Elimination - Disproportionation - Homocoupling wurtz->wurtz_issue corey_house_issue Potential Issues: - Elimination with 2°/3° halides corey_house->corey_house_issue cross_coupling_issue Potential Issues: - Slow catalytic steps - Homocoupling (Negishi) cross_coupling->cross_coupling_issue grignard_solution Solutions: - Use organolithium - Add CeCl3 - Less hindered reagent grignard_issue->grignard_solution wurtz_solution Solutions: - Avoid tertiary halides - Expect low yields for secondary - Consider alternative reactions wurtz_issue->wurtz_solution corey_house_solution Solutions: - Use 1° or methyl halides - Reverse synthons corey_house_issue->corey_house_solution cross_coupling_solution Solutions: - Optimize ligand (bulky, e--rich) - Optimize base and solvent cross_coupling_issue->cross_coupling_solution

Caption: A workflow for troubleshooting common issues in sterically hindered alkane synthesis.

Substitution_vs_Elimination substrate Alkyl Halide Substrate primary Primary (1°) substrate->primary secondary Secondary (2°) substrate->secondary tertiary Tertiary (3°) substrate->tertiary sn2 SN2 Favored primary->sn2 e2_competes SN2 and E2 Compete secondary->e2_competes e2_favored E2 Favored tertiary->e2_favored conditions_sn2 Conditions Favoring SN2: - Strong, non-bulky nucleophile - Low temperature sn2->conditions_sn2 e2_competes->conditions_sn2 conditions_e2 Conditions Favoring E2: - Strong, bulky base - High temperature e2_competes->conditions_e2 e2_favored->conditions_e2

Caption: Factors influencing the competition between substitution (SN2) and elimination (E2) reactions.

References

Technical Support Center: Optimizing Grignard Reactions with Bulky Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for optimizing Grignard reactions involving sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a bulky alkyl/aryl halide is failing to initiate. What are the common causes and solutions?

A1: Initiation failure is a primary challenge, often due to the stability of the magnesium oxide (MgO) layer that coats the surface of the magnesium turnings, preventing reaction with the organic halide.[1]

  • Cause: Inactive Magnesium Surface. The MgO passivation layer is the most common barrier to reaction initiation.[2]

  • Solution: Magnesium Activation. The surface must be activated to expose fresh, reactive magnesium. Several methods can be employed:

    • Chemical Activation: Add a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane, or methyl iodide.[2][3] The disappearance of the iodine's brown color is a visual indicator of initiation.[4]

    • Mechanical Activation: Crush the magnesium turnings in the flask with a dry glass rod or use a magnetic stir bar to grind the pieces in situ before adding the solvent. Rapid stirring can also help.[2][5]

    • Thermal Activation/Ultrasonication: Gently warming the flask with a heat gun or using an ultrasonic bath can help disrupt the oxide layer and promote initiation.[2][5]

  • Cause: Presence of Moisture. Grignard reagents are potent bases and are rapidly quenched by protic solvents like water or alcohols.[6]

  • Solution: Rigorous Anhydrous Conditions. All glassware must be meticulously dried (e.g., flame-dried under an inert atmosphere or oven-dried overnight) and allowed to cool under nitrogen or argon.[7] Solvents must be anhydrous. Diethyl ether and tetrahydrofuran (B95107) (THF) are common choices, but must be properly dried before use.[8][9]

Q2: I'm observing very low yields when reacting a Grignard reagent with a sterically hindered ketone. What are the likely side reactions?

A2: With bulky ketones, nucleophilic addition competes with two major side reactions: enolization and reduction. This is especially prevalent when the Grignard reagent is also bulky (e.g., tert-butylmagnesium chloride).[10][11]

  • Enolization: The Grignard reagent acts as a base, abstracting an acidic α-proton from the ketone to form a magnesium enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[10][11]

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state.[10][12]

Q3: How can I favor the desired 1,2-addition over enolization and reduction side reactions?

A3: Several strategies can shift the reaction pathway toward the desired nucleophilic addition product.

  • Lower Reaction Temperature: Performing the addition of the Grignard reagent at low temperatures (e.g., -78 °C) often favors the kinetic product of nucleophilic addition over enolization.[11]

  • Use of Additives (Luche Reduction Conditions): Adding a Lewis acid like anhydrous cerium(III) chloride (CeCl₃) to the ketone before introducing the Grignard reagent can significantly improve yields. CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack.[3][11]

  • "Turbo-Grignard" Reagents: Using Grignard reagents prepared in the presence of lithium chloride (RMgCl·LiCl) can increase their reactivity and favor addition. LiCl helps break up Grignard reagent aggregates, leading to more reactive monomeric species.[11][13][14]

  • Change of Reagent: In some cases, organolithium reagents, which are generally more nucleophilic and less basic than their Grignard counterparts, may provide better results.[11]

Q4: My reaction is producing a significant amount of a dimeric byproduct (R-R) instead of the Grignard reagent (R-MgX). What is this and how can I prevent it?

A4: This is a classic side reaction known as Wurtz coupling , where the Grignard reagent formed (R-MgX) reacts with the unreacted organic halide (R-X) to form a homocoupled product (R-R).[11][15] This is particularly problematic with reactive halides like benzylic or allylic halides.[16]

  • Minimization Strategies:

    • Slow Addition: Add the organic halide dropwise from an addition funnel to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[11][16]

    • Dilute Conditions: Using a larger volume of solvent can reduce the frequency of collisions between the Grignard reagent and the unreacted halide.[11]

    • Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the coupling reaction.[11][16]

    • Solvent Choice: For reactive halides, THF can sometimes promote more Wurtz coupling compared to solvents like 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether.[16]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Reaction does not initiate (solution remains clear, no exotherm)1. Inactive magnesium surface (MgO layer).[1] 2. Wet glassware or solvent.[5]1. Activate Magnesium: Add a crystal of I₂, a few drops of 1,2-dibromoethane, or use sonication.[2][3] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere. Use anhydrous grade solvents.[7]
Low or no yield of desired alcohol; starting ketone recovered 1. Enolization: Grignard reagent acted as a base.[10][11] 2. Reduction: Hydride transfer from a β-hydrogen on the Grignard reagent.[10]1. Lower Temperature: Add the Grignard reagent at -78 °C.[11] 2. Use Additives: Pre-treat the ketone with anhydrous CeCl₃ before adding the Grignard reagent.[11] 3. Change Reagent: Consider using a "Turbo-Grignard" (RMgCl·LiCl) or an organolithium reagent.[11]
Significant formation of Wurtz coupling byproduct (R-R) High local concentration of organic halide reacting with the formed Grignard reagent.[11][15]1. Slow Addition: Add the organic halide dropwise to the magnesium suspension.[16] 2. Use Dilute Conditions: Increase the solvent volume.[11] 3. Lower Temperature: Maintain the reaction at a lower temperature (e.g., 0 °C).[16]
Reaction mixture turns dark brown/black Decomposition of the Grignard reagent, often due to prolonged heating or impurities.[3]Avoid excessive heating. Monitor the reaction by observing magnesium consumption and proceed to the next step promptly once formation is complete.
A white precipitate forms before workup The Grignard reagent has been exposed to moisture or atmospheric oxygen, forming magnesium hydroxides or alkoxides.[3][15]Ensure the reaction is maintained under a strict inert atmosphere (N₂ or Ar).

Data Presentation: Solvent Effects

The choice of solvent is critical for success. While THF is common, 2-MeTHF offers several advantages for reactions with bulky substrates, including a higher boiling point and reduced water miscibility, which simplifies workup.[17][18][19]

SolventBoiling Point (°C)Key AdvantagesKey DisadvantagesTypical Yields
Diethyl Ether (Et₂O) 34.6Well-established, easy to remove.[4]Highly flammable, prone to peroxide formation.[4]Good to Excellent[4]
Tetrahydrofuran (THF) 66Higher boiling point than ether, good solvating power.[4]Miscible with water, complicating workup; forms explosive peroxides.[4]Good to Excellent[4]
2-Methyltetrahydrofuran (2-MeTHF) ~80"Green" solvent, less prone to peroxide formation, limited water miscibility simplifies workup.[4][17]Chloro-Grignards can have lower solubility.[17]Good to Excellent, often superior to THF[4][19]

Visualizing Reaction Challenges and Workflows

Troubleshooting Workflow for Grignard Reaction Failure

G Start Reaction Start CheckInit Exotherm or Color Change? Start->CheckInit ActivateMg Activate Mg: - Add I2 / Dibromoethane - Crush Mg - Apply Heat / Sonication CheckInit->ActivateMg No FormationOK Grignard Formation Successful CheckInit->FormationOK  Yes CheckDry Check Anhydrous Conditions: - Flame-dry glassware - Use dry solvent ActivateMg->CheckDry CheckDry->CheckInit AddSubstrate Slowly Add Ketone/Electrophile at Low Temperature FormationOK->AddSubstrate Workup Aqueous Workup (e.g., NH4Cl) AddSubstrate->Workup Analyze Analyze Product Mixture Workup->Analyze Success Desired Product Isolated Analyze->Success High Yield LowYield Low Yield / Starting Material Analyze->LowYield Starting Material Recovered Wurtz Wurtz Coupling Product (R-R) Analyze->Wurtz Dimer (R-R) Found Optimize Optimize Conditions: - Use CeCl3 - Lower Temperature (-78 C) - Use Turbo-Grignard LowYield->Optimize Optimize->Start OptimizeWurtz Optimize Formation: - Slow halide addition - Dilute conditions Wurtz->OptimizeWurtz OptimizeWurtz->Start G cluster_reactants Reactants cluster_products Reaction Pathways & Products Ketone Bulky Ketone (with α-proton) Addition 1,2-Nucleophilic Addition (Desired Pathway) Ketone->Addition Enolization Enolization (Base) Ketone->Enolization Reduction Reduction Ketone->Reduction Grignard Bulky Grignard Reagent (R-MgX) Grignard->Addition Grignard->Enolization Grignard->Reduction  Has β-H Product Tertiary Alcohol (After Workup) Addition->Product StartMat Starting Ketone (After Workup) Enolization->StartMat ReducedProd Secondary Alcohol (After Workup) Reduction->ReducedProd

References

Technical Support Center: Fractional Distillation of Close-Boiling Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the fractional distillation of close-boiling alkane isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it so difficult to separate close-boiling alkane isomers using conventional fractional distillation?

Separating alkane isomers is challenging due to their similar chemical properties and boiling points.[1] Conventional fractional distillation relies on differences in boiling points to separate components of a liquid mixture.[1] For alkane isomers with very small differences in their boiling points, this method necessitates distillation columns with a high number of theoretical plates and high reflux ratios, leading to significant energy consumption and potentially making the process economically unfeasible.[1] For instance, separating n-pentane and isopentane (B150273) via conventional distillation is often considered impractical due to the large number of trays required.[1]

Q2: My fractional distillation is not achieving the desired separation. What are the common causes and how can I troubleshoot this?

Poor separation can stem from several factors:

  • Insufficient Theoretical Plates: The fractionating column may not have enough theoretical plates to separate components with very close boiling points.[1][2] You may need to use a longer column or a more efficient packing material.

  • Incorrect Reflux Ratio: A low reflux ratio can lead to incomplete separation. Increasing the reflux ratio can improve purity but will also increase the distillation time and energy cost.[1]

  • Distillation Rate Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation. A slow and steady distillation rate is crucial for optimal results.[3] The ring of condensate should rise slowly and gradually up the fractionating column.[3]

  • Heat Loss from the Column: If the column is not properly insulated, it can lead to premature condensation and disrupt the equilibrium, thereby reducing separation efficiency. Wrapping the column with glass wool or aluminum foil can help mitigate this issue.[3]

  • Flooding or Channeling in Packed Columns: Uneven packing or an excessively high boil-up rate can lead to flooding (where liquid fills the column) or channeling (where vapor bypasses the packing). Both conditions significantly reduce the efficiency of the separation. Ensure the packing is uniform and operate at an appropriate vapor velocity.

Q3: How do I choose the right packing material for my distillation column?

The choice of packing material influences the efficiency of the separation by affecting the surface area available for vapor-liquid contact.[4]

  • For smaller diameter columns, small-sized random packings like Pro-Pak® are often favored for higher efficiency due to reduced column wall effects.[5]

  • Common types of packing materials include:

    • Random Packings: Pro-Pak®, saddles (e.g., porcelain Berl saddles), and Raschig rings.[4][5][6][7]

    • Structured Packings: Woven wire mesh or corrugated sheet metal.[5]

    • Other Materials: Glass beads are also used and are durable and chemically inert.[4][6]

  • Key properties to consider when selecting a packing material include its surface area, void fraction (empty space), and ability to promote turbulence, all of which contribute to more efficient separation.[4]

Q4: When should I consider using extractive or azeotropic distillation instead of conventional fractional distillation?

Extractive and azeotropic distillation are advanced techniques used when conventional distillation is impractical, particularly for separating components with very close boiling points or those that form azeotropes.[1][8]

  • Extractive Distillation: This method is effective for separating alkane isomers with very close boiling points.[1] It involves adding a high-boiling, non-volatile solvent to the distillation column, which alters the relative volatilities of the isomers, making them easier to separate.[1]

  • Azeotropic Distillation: This technique is used to break azeotropes, which are mixtures with a constant boiling point that cannot be separated by simple distillation.[9] An entrainer is added to form a new, lower-boiling azeotrope with one of the components, allowing for its separation.[10]

Q5: How do I select an appropriate solvent (entrainer) for extractive or azeotropic distillation?

The selection of a suitable solvent or entrainer is critical for the success of these advanced distillation techniques.

  • For Extractive Distillation: The solvent should have a high boiling point and selectively interact with one of the isomers to increase the volatility of the other.[1] N-methyl pyrrolidone (NMP) is an example of a solvent used for the extractive distillation of n-pentane and isopentane.[1]

  • For Azeotropic Distillation: The entrainer is chosen based on its ability to form a new, low-boiling azeotrope with one of the components in the mixture.[10] For separating hydrocarbon mixtures, various substances can be used to form azeotropes.[11] The new azeotrope is then distilled off, and the entrainer can be recovered and reused.[10]

Data Presentation

Table 1: Boiling Points of Common Close-Boiling Alkane Isomers

Alkane Isomer PairBoiling Point of Isomer 1 (°C)Boiling Point of Isomer 2 (°C)Difference in Boiling Point (°C)
n-Butane / Isobutane (B21531)-0.5-11.711.2
n-Pentane / Isopentane36.127.78.4
n-Hexane / 2-Methylpentane (B89812)68.760.38.4
2-Methylpentane / 3-Methylpentane60.363.33.0
2,2-Dimethylbutane / 2,3-Dimethylbutane49.758.08.3

Note: Boiling points are at standard atmospheric pressure. Data is compiled from various chemical data sources.

Table 2: Properties of Selected Distillation Column Packing Materials

Packing MaterialTypeMaterialKey Features
Pro-Pak® (0.24")Random316 Stainless SteelHigh mass transfer rates, low pressure drop, suitable for vacuum distillation.[5]
Raschig RingsRandomCeramic, Metal, Plastic, or GlassCorrosion and thermal shock resistant, hollow design for effective vapor-liquid contact.[4]
Berl SaddlesRandomPorcelainIncreased surface area compared to rings.[6][7]
Glass BeadsRandomBorosilicate or Soda Lime GlassChemically inert, will not affect delicate compounds.[4][6]
Structured PackingStructuredMetal Gauze or SheetHigh efficiency and low pressure drop, but can be more expensive.[5]

Experimental Protocols

Protocol 1: Conventional Fractional Distillation of n-Butane and Isobutane

Objective: To separate a mixture of n-butane and isobutane.[1]

Materials:

  • A feed mixture of n-butane and isobutane (e.g., 70% n-butane, 30% isobutane).[1]

  • A distillation column with a sufficient number of theoretical plates (e.g., 74 valve trays).[1]

  • Heating mantle, condenser, and collection flasks.

Procedure:

  • Pressurize the distillation system to maintain the components in a liquid state at the operating temperatures (typically 50-100 psig).[1]

  • Introduce the feed stream onto the appropriate tray of the distillation column (e.g., tray 37 of a 74-tray column).[1]

  • Heat the bottom of the column using a heating mantle.

  • As the mixture boils, the vapor will rise through the column.

  • Control the temperature at the top of the column to be at or slightly below the boiling point of the more volatile component (isobutane).

  • Return a portion of the condensed liquid (distillate) to the top of the column as reflux.[1]

  • Collect the remaining portion as the isobutane-rich distillate.[1]

  • Continuously withdraw the n-butane-rich bottoms product.[1]

  • Monitor the composition of the distillate and bottoms products using gas chromatography to ensure the desired purity is achieved.[1]

Protocol 2: Extractive Distillation of n-Pentane and Isopentane

Objective: To separate a mixture of n-pentane and isopentane using an entrainer.

Materials:

  • A feed mixture of n-pentane and isopentane.[1]

  • N-methyl pyrrolidone (NMP) as the solvent (entrainer).[1]

  • An extractive distillation column and a solvent recovery column.[1]

Procedure:

  • Preheat the alkane isomer feed and introduce it into the middle section of the extractive distillation column.[1]

  • Introduce the NMP solvent near the top of the column. A typical solvent-to-feed mass ratio can range from 1:1 to 5:1.[1]

  • Heat the bottom of the column. The NMP will selectively interact with n-pentane, increasing the relative volatility of isopentane.

  • The more volatile isopentane will move up the column and be collected as the distillate.[1]

  • The bottoms product, a mixture of n-pentane and NMP, is sent to a solvent recovery column.

  • In the recovery column, n-pentane is separated from the higher-boiling NMP.

  • The recovered NMP is cooled and recycled back to the extractive distillation column.

  • Analyze the composition of the products using gas chromatography.[1]

Protocol 3: Azeotropic Distillation of Hexane (B92381) Isomers

Objective: To separate a mixture of n-hexane and 2-methylpentane using an entrainer to form an azeotrope.

Materials:

  • A mixture of hexane isomers (n-hexane and 2-methylpentane).

  • An appropriate entrainer that forms a minimum-boiling azeotrope with one of the isomers (e.g., a suitable alcohol or ketone).

Procedure:

  • Charge the distillation column with the mixture of hexane isomers and the entrainer.

  • Heat the mixture to its boiling point.

  • The entrainer will form a minimum-boiling azeotrope with one of the hexane isomers (e.g., n-hexane).[1]

  • This azeotrope will vaporize and be collected as the overhead distillate.[1]

  • The other isomer (2-methylpentane), having a higher effective boiling point in the mixture, will remain in the bottom of the column.[1]

  • Condense the overhead vapor.

  • If the entrainer is immiscible with the alkane at lower temperatures, the two phases can be separated in a decanter.[1]

  • Return the entrainer-rich phase to the distillation column as reflux.[1] The alkane-rich phase is withdrawn as the product.[1]

  • The bottoms product from the distillation column is the purified other isomer.[1]

  • Analyze the composition of the products using gas chromatography.[1]

Visualizations

Fractional_Distillation_Workflow cluster_column Fractionating Column cluster_top Top of Column cluster_bottom Bottom of Column Feed Feed (Alkane Isomer Mixture) Vapor_Rises Vapor Rises and Cools Feed->Vapor_Rises Heat Condensation Vapor Condenses on Packing Vapor_Rises->Condensation Condenser Condenser Vapor_Rises->Condenser Vapor to Top Liquid_Flows_Down Liquid Flows Down Condensation->Liquid_Flows_Down Equilibrium Vapor-Liquid Equilibrium Liquid_Flows_Down->Equilibrium Reboiler Reboiler Liquid_Flows_Down->Reboiler Liquid to Bottom Equilibrium->Vapor_Rises Reflux_Splitter Reflux Splitter Condenser->Reflux_Splitter Condensed Liquid Reflux_Splitter->Liquid_Flows_Down Distillate Distillate (More Volatile Isomer) Reflux_Splitter->Distillate Product Reboiler->Vapor_Rises Vapor Bottoms Bottoms (Less Volatile Isomer) Reboiler->Bottoms Product

Caption: Workflow for conventional fractional distillation.

Extractive_Distillation_Workflow cluster_ext_column Extractive Distillation Column cluster_recovery_column Solvent Recovery Column Feed Feed (Alkane Isomers) Separation Separation (Altered Volatility) Feed->Separation Solvent_In Solvent (Entrainer) In Solvent_In->Separation Volatile_Isomer_Vapor More Volatile Isomer Vapor Separation->Volatile_Isomer_Vapor Bottoms_Mixture Bottoms (Less Volatile Isomer + Solvent) Separation->Bottoms_Mixture Distillate Distillate (More Volatile Isomer Product) Volatile_Isomer_Vapor->Distillate Condense Recovery_Separation Separation Bottoms_Mixture->Recovery_Separation Recovered_Solvent Recovered Solvent Recovery_Separation->Recovered_Solvent Less_Volatile_Isomer Less Volatile Isomer Product Recovery_Separation->Less_Volatile_Isomer Recovered_Solvent->Solvent_In Recycle

Caption: Workflow for extractive distillation.

Troubleshooting_Logic Start Poor Separation Observed Check_Rate Is Distillation Rate Slow and Steady? Start->Check_Rate Check_Reflux Is Reflux Ratio Sufficiently High? Check_Rate->Check_Reflux Yes Action_Rate Decrease Heating Rate Check_Rate->Action_Rate No Check_Insulation Is Column Well Insulated? Check_Reflux->Check_Insulation Yes Action_Reflux Increase Reflux Ratio Check_Reflux->Action_Reflux No Check_Packing Is Packing Material Appropriate? Check_Insulation->Check_Packing Yes Action_Insulate Insulate Column Check_Insulation->Action_Insulate No Consider_Advanced Consider Extractive or Azeotropic Distillation Check_Packing->Consider_Advanced Yes Action_Packing Use More Efficient Packing Check_Packing->Action_Packing No

Caption: Troubleshooting logic for poor separation.

References

Technical Support Center: Column Chromatography for Purification of Nonpolar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of nonpolar compounds using column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography of nonpolar compounds.

Issue 1: Poor Separation or No Separation of Compounds

Question: My nonpolar compounds are eluting together from the column, resulting in poor or no separation. What could be the cause, and how can I fix it?

Answer: Poor separation is a common issue that can stem from several factors related to the mobile phase, stationary phase, or column packing.

  • Incorrect Solvent System: The polarity of the eluent may be too high, causing all compounds to travel with the solvent front.[1] For nonpolar compounds, a nonpolar solvent system is typically required.[2]

    • Solution: Decrease the polarity of the mobile phase. If you are using a solvent mixture (e.g., ethyl acetate (B1210297)/hexane), decrease the proportion of the more polar solvent (ethyl acetate).[3] It is crucial to select a solvent system that provides a good separation of spots on a preliminary Thin Layer Chromatography (TLC) analysis.[4][5]

  • Improper Column Packing: Channels or cracks in the stationary phase can lead to an uneven flow of the mobile phase, preventing proper separation.

    • Solution: Ensure the column is packed uniformly. The slurry packing method, where the stationary phase is mixed with the initial mobile phase solvent before being added to the column, is often preferred to minimize air bubbles and channels.[6] Gently tap the column during packing to encourage even settling of the adsorbent.[6]

  • Column Overloading: Applying too much sample to the column can lead to broad bands that overlap.[2]

    • Solution: Use an appropriate amount of adsorbent for the quantity of your sample. A general guideline is a 20:1 to 50:1 ratio of stationary phase weight to sample weight.[7] For difficult separations, a higher ratio may be necessary.[7]

Issue 2: Compound Elutes Too Quickly

Question: My nonpolar compound is eluting from the column very quickly, close to the solvent front, leading to poor separation from other nonpolar impurities. How can I increase its retention?

Answer: Rapid elution of nonpolar compounds is a frequent challenge in normal-phase chromatography where a polar stationary phase is used.

  • High Eluent Polarity: The mobile phase is too polar and is not allowing the nonpolar compound to interact sufficiently with the stationary phase.

    • Solution: Switch to a less polar solvent system. For very nonpolar compounds, you might start with 100% hexane (B92381) or petroleum ether and gradually increase the polarity if needed.[8]

  • Inappropriate Stationary Phase: While silica (B1680970) gel and alumina (B75360) are common polar stationary phases, for some nonpolar compounds, a less polar or even a nonpolar stationary phase might be more suitable.

    • Solution: Consider using a less polar stationary phase like Florisil® or deactivated silica gel.[1] Alternatively, reversed-phase chromatography, which utilizes a nonpolar stationary phase (like C18-silica) and a polar mobile phase, can be very effective for purifying nonpolar compounds.[2][4] In reversed-phase HPLC, nonpolar compounds are retained more strongly.[9]

Issue 3: Tailing or Streaking of Compound Bands

Question: I am observing tailing or streaking of my compound bands on the column and in the collected fractions. What is causing this, and how can I achieve sharper bands?

Answer: Tailing or streaking can be caused by several factors, including interactions with the stationary phase, sample application, and solvent issues.[2]

  • Compound Overloading: Too much sample applied to the column can lead to tailing.[2]

    • Solution: Reduce the amount of sample loaded onto the column.

  • Insolubility of the Compound: If the compound is not fully soluble in the mobile phase, it can lead to streaking as it dissolves and re-precipitates on the column.

    • Solution: Ensure your compound is soluble in the chosen eluent. If your crude mixture is not soluble in the elution solvent, you can use a dry loading technique.[10][11] This involves pre-adsorbing your sample onto a small amount of silica gel, which is then added to the top of the column.[10][11]

  • Acidic Nature of Silica Gel: Some compounds can interact with the acidic silanol (B1196071) groups on the surface of silica gel, leading to tailing.

    • Solution: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (B128534) (1-3%), to the solvent system.[10]

Issue 4: Low Recovery of the Purified Compound

Question: After performing column chromatography, the yield of my purified nonpolar compound is very low. What are the possible reasons for this?

Answer: Low recovery can be a frustrating issue, and it can be attributed to several factors during the purification process.

  • Compound Irreversibly Adsorbed: The compound may be too strongly adsorbed to the stationary phase and is not eluting with the chosen solvent system.

    • Solution: Gradually increase the polarity of the mobile phase to elute more strongly retained compounds.[3] If the compound is still not eluting, it may have decomposed on the column.

  • Compound Decomposition: Some compounds are unstable on polar stationary phases like silica gel.[1]

    • Solution: Test the stability of your compound on silica gel using a 2D TLC plate.[1] If it is unstable, consider using a less reactive stationary phase like deactivated silica or alumina, or switch to reversed-phase chromatography.[1]

  • Dilute Fractions: The compound may have eluted, but the fractions are too dilute to be detected.[1][3]

    • Solution: Concentrate the fractions you expect to contain your compound before analysis by TLC.[1][3]

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for my nonpolar compound?

A1: The choice depends on the properties of your compound and the impurities you are trying to separate from.

  • Normal-Phase Chromatography: This is the traditional method using a polar stationary phase (e.g., silica gel, alumina) and a nonpolar mobile phase (e.g., hexane, ethyl acetate).[9] It is often the first choice for separating nonpolar compounds from more polar impurities.[7] The nonpolar compounds will elute first.[7]

  • Reversed-Phase Chromatography: This method uses a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water, methanol, acetonitrile).[9] It is particularly useful for purifying nonpolar compounds from very nonpolar impurities, as the target compound will be retained more strongly on the column.[2][4]

Q2: How do I select the right solvent system for my nonpolar compound?

A2: The ideal solvent system should provide good separation of your target compound from impurities.

  • Use Thin Layer Chromatography (TLC): TLC is an essential tool for quickly screening different solvent systems.[4][5] The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4, and there is a clear separation from other spots.[12]

  • Start with a Nonpolar Solvent: For nonpolar compounds in normal-phase chromatography, begin with a highly nonpolar solvent like hexane or petroleum ether.[8]

  • Gradually Increase Polarity: If your compound is not moving from the baseline on the TLC plate, gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate or diethyl ether.[8] Common solvent systems for nonpolar compounds include mixtures of hexane/ethyl acetate or hexane/diethyl ether.[8]

Q3: What are some good starting solvent systems for flash column chromatography of a very nonpolar compound?

A3: For very nonpolar compounds, you should start with a very nonpolar mobile phase. Good starting points for normal-phase flash chromatography include:

  • 100% Hexane or Petroleum Ether[8]

  • 5% Diethyl ether in Hexane[8]

  • 5% Ethyl acetate in Hexane[8]

Q4: My compound is not soluble in the solvent system I want to use for the column. What should I do?

A4: This is a common problem, especially when using highly nonpolar solvent systems like hexane.

  • Dry Loading: The recommended solution is to use a dry loading technique.[10][11] Dissolve your crude mixture in a suitable solvent (one that dissolves it well, like dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder.[10][11] This powder can then be carefully added to the top of your packed column.[10][11]

  • Minimal Strong Solvent: A riskier alternative is to dissolve the sample in a minimal amount of a stronger (more polar) solvent and load it onto the column.[3] However, this can disrupt the packing at the top of the column and may lead to poorer separation.

Data Presentation

Table 1: Elutropic Series (Solvent Polarity)

This table lists common chromatography solvents in order of increasing polarity, which is useful for selecting an appropriate mobile phase.

SolventPolarity Index
Hexane / Petroleum EtherVery Low
TolueneLow
Dichloromethane (B109758)Medium
Diethyl EtherMedium
Ethyl AcetateMedium-High
AcetoneHigh
MethanolVery High
WaterExtremely High

Note: The eluting power increases with solvent polarity in normal-phase chromatography.[7]

Table 2: Common Stationary Phases for Column Chromatography

Stationary PhasePolarityTypical Applications
Silica GelPolar, slightly acidicGeneral purpose for a wide range of compounds.[7]
AluminaPolar (available in acidic, neutral, or basic forms)Good for separation of amines and other basic compounds (using basic alumina) or acidic compounds (using acidic alumina).[7]
C18-bonded SilicaNonpolarUsed in reversed-phase chromatography for nonpolar compounds.[4][9]
Florisil®Polar (Magnesium Silicate)A less acidic alternative to silica gel.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column for Normal-Phase Chromatography

  • Preparation: Choose a column of appropriate size for the amount of sample to be purified. Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[7] Add a layer of sand over the plug.

  • Making the Slurry: In a beaker, weigh the required amount of silica gel (typically 20-50 times the weight of the crude sample).[7] Add the initial, least polar solvent of your mobile phase system to the silica gel to form a slurry.[6]

  • Packing the Column: Clamp the column in a vertical position. Fill the column about halfway with the mobile phase solvent.[6] Pour the silica gel slurry into the column.

  • Settling the Packing: Open the stopcock at the bottom of the column to allow the solvent to drain, and continuously tap the side of the column gently to ensure the silica gel packs down evenly without cracks or air bubbles.[6] Add more solvent as needed to keep the silica gel submerged.

  • Finalizing the Column: Once the silica gel has settled, allow the solvent to drain until it is just level with the top of the silica gel surface.[6] Carefully add a thin layer of sand on top of the silica gel to protect the surface from being disturbed during sample and solvent addition.

Protocol 2: Dry Loading a Sample

  • Sample Preparation: Dissolve your crude sample in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or acetone).

  • Adsorption onto Silica: To this solution, add a small amount of silica gel (approximately 2-3 times the weight of your sample).

  • Solvent Removal: Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica gel.[10][11]

  • Loading the Column: Carefully add this powder to the top of your packed and equilibrated column.

  • Elution: Gently add the mobile phase to the column and begin the elution process.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis cluster_result Result prep_tlc 1. TLC Analysis to Find Solvent System prep_column 2. Prepare and Pack Column prep_tlc->prep_column load_sample 3. Load Sample prep_column->load_sample elute_column 4. Elute with Mobile Phase load_sample->elute_column collect_fractions 5. Collect Fractions elute_column->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions 7. Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent 8. Evaporate Solvent combine_fractions->evaporate_solvent pure_compound Pure Compound evaporate_solvent->pure_compound

Caption: General workflow for column chromatography purification.

troubleshooting_workflow start Poor Separation of Nonpolar Compounds check_rf Are Rf values on TLC appropriate (0.2-0.4)? start->check_rf check_loading Was the column overloaded? check_rf->check_loading Yes adjust_solvent Solution: Decrease mobile phase polarity check_rf->adjust_solvent No reduce_load Solution: Reduce sample load check_loading->reduce_load Yes check_packing Is column packing uniform (no cracks/channels)? check_loading->check_packing No repack_column Solution: Repack column carefully (slurry method) check_packing->repack_column No check_tailing Is there streaking or tailing? check_packing->check_tailing Yes dry_load Solution: Use dry loading or add base (e.g., TEA) to eluent check_tailing->dry_load Yes consider_rp Consider alternative: Reversed-Phase Chromatography check_tailing->consider_rp No

Caption: Troubleshooting decision tree for poor separation.

References

Technical Support Center: Purification of 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 4,4-Diethyl-2,2-dimethylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, a highly branched alkane, can result in several impurities depending on the synthetic route. Common methods like Grignard reactions or Wurtz coupling can produce structurally similar byproducts that are challenging to separate.

Potential impurities include:

  • Isomers: Other C12 alkanes with different branching patterns may form due to rearrangements or side reactions.

  • Unreacted Starting Materials: Residual alkyl halides or ketones from the synthesis.

  • Coupling Byproducts: Symmetrical alkanes formed from the coupling of two identical alkyl groups.[1]

  • Elimination Products: Alkenes resulting from side reactions, particularly with sterically hindered substrates.[1]

Q2: My GC-MS analysis shows multiple peaks close to my product's retention time. How can I identify these impurities?

A2: The presence of multiple peaks near the expected retention time for this compound suggests the presence of isomeric impurities. Mass spectrometry (MS) alone may not be sufficient to distinguish between isomers, as they often exhibit similar fragmentation patterns.[2][3]

To identify these impurities, consider the following:

  • High-Resolution GC: Employing a long, non-polar capillary column can improve the separation of isomers.[4]

  • Kovats Retention Index: Comparing the retention indices of the unknown peaks with literature values for known branched alkanes can aid in their identification.[2]

  • Reference Standards: If available, co-injecting commercially available isomers can confirm their presence.

  • NMR Spectroscopy: For isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Q3: I am observing a lower than expected yield of this compound. What are the possible causes?

A3: Low yields in the synthesis of highly branched alkanes can be attributed to several factors:

  • Side Reactions: Competing reactions, such as elimination or the formation of coupling byproducts, can consume the reactants and reduce the yield of the desired product.[1][5]

  • Steric Hindrance: The bulky nature of the reactants required to synthesize a highly branched alkane can slow down the reaction rate.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion or the formation of undesired products.

  • Purification Losses: The purification process itself, especially when dealing with closely boiling isomers, can lead to a loss of the final product.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Presence of lower boiling point impurities in GC-MS Unreacted starting materials (e.g., alkyl halides) or smaller alkane byproducts.Perform fractional distillation to remove the more volatile components.
Presence of higher boiling point impurities in GC-MS Symmetrical coupling byproducts with a higher molecular weight.Fractional distillation can be effective if the boiling point difference is significant. Preparative gas chromatography may be necessary for close-boiling impurities.[6]
Broad or tailing peaks in GC analysis The GC column may be overloaded, or the injection temperature may be too low.Optimize the injection volume and temperature. Ensure the use of a suitable non-polar column for alkane analysis.[4]
Product appears to be a mixture of isomers The synthetic route may inherently produce multiple isomers, or rearrangements may have occurred.Purification by preparative gas chromatography is often the most effective method for separating isomers.[6] Fractional distillation may be attempted if the boiling points are sufficiently different.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Fractional distillation is a suitable method for separating components with different boiling points.[7][8] For this compound, this can be effective for removing impurities that have a significantly different volatility.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source (optional, for high-boiling compounds)

Procedure:

  • Place the impure this compound into the round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Begin heating the flask gently.

  • Monitor the temperature at the distillation head. The temperature will rise as the most volatile component begins to vaporize and ascend the column.

  • Collect the fraction that distills over at a constant temperature. This first fraction will be enriched in the lower-boiling point impurities.

  • As the temperature begins to rise again, change the receiving flask to collect the main fraction corresponding to the boiling point of this compound.

  • Continue distillation until the temperature starts to drop or rise significantly, indicating that the main product has been collected.

  • Analyze the collected fractions by GC-MS to assess their purity.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound.[9]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-1) of at least 30 meters in length is recommended for good separation of hydrocarbon isomers.[4]

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program: Start with an initial temperature below the boiling point of the most volatile component and gradually ramp up to a temperature that allows for the elution of all components. A typical program might be: 50°C for 2 min, then ramp to 250°C at 10°C/min.

  • MS Detector: If using a mass spectrometer, operate in electron ionization (EI) mode.

Procedure:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or pentane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC.

  • Acquire the data according to the established temperature program.

  • Analyze the resulting chromatogram to determine the number of components and their relative peak areas.

  • Examine the mass spectrum of each peak to aid in identification. The mass spectrum of branched alkanes is characterized by fragmentation at the branching points.[3]

Visualizations

Impurity_Removal_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_decision Purification Decision cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound GC_MS GC-MS Analysis Crude_Product->GC_MS Initial Assessment Purity_Check Purity > 99%? GC_MS->Purity_Check Fractional_Distillation Fractional Distillation Purity_Check->Fractional_Distillation No (Significant boiling point difference) Prep_GC Preparative GC Purity_Check->Prep_GC No (Isomeric impurities) Pure_Product Pure Product Purity_Check->Pure_Product Yes Fractional_Distillation->GC_MS Re-analysis Prep_GC->GC_MS Re-analysis

Caption: Workflow for the purification and analysis of this compound.

This technical support guide is intended for informational purposes only and should be used by qualified professionals. Always follow appropriate laboratory safety procedures.

References

Stability issues of 4,4-Diethyl-2,2-dimethylhexane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4,4-Diethyl-2,2-dimethylhexane. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential stability issues encountered during experimental work with this highly branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a saturated hydrocarbon, this compound is generally considered chemically stable. However, two primary concerns under experimental conditions are its susceptibility to thermal decomposition at elevated temperatures and oxidation , particularly in the presence of oxidizing agents or initiators. Due to its branched structure containing tertiary carbon atoms, it can be more prone to initial oxidation than linear alkanes.

Q2: Is this compound reactive towards acids and bases?

A2: Alkanes, including branched isomers like this compound, are generally unreactive towards common acids and bases under normal conditions.[1] They lack lone pairs or pi bonds to attract electrophiles or acidic protons to be removed by bases. However, under forcing conditions with very strong acids (superacids), complex reactions such as isomerization or cracking can occur.

Q3: How does branching affect the stability of this compound compared to a linear C12 alkane?

A3: Branched alkanes are generally more thermodynamically stable than their straight-chain isomers. This increased stability is attributed to factors such as a more compact structure, which leads to lower overall energy.

Q4: What are the likely degradation products of this compound?

A4: Under thermal stress , degradation (pyrolysis or cracking) will likely produce a mixture of smaller alkanes and alkenes. Oxidative degradation is expected to initially form hydroperoxides at the tertiary carbon positions, which can then decompose into a variety of oxygenated products, including alcohols, ketones, and carboxylic acids.

Q5: How should this compound be stored to ensure its stability?

A5: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from heat, sparks, and open flames. It should also be protected from direct sunlight to prevent any potential photodegradation. Storage in an inert atmosphere (e.g., nitrogen or argon) can further minimize the risk of oxidation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Unexpected side products in a reaction. 1. Thermal decomposition: The reaction temperature may be too high, causing the alkane to crack. 2. Oxidation: Presence of atmospheric oxygen or oxidizing impurities in reagents. 3. Reaction with container material: Although unlikely, interaction with certain reactive surfaces at high temperatures.1. Lower the reaction temperature if possible. Consider using a milder solvent with a lower boiling point. 2. Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). Use freshly purified reagents. 3. Use inert reaction vessels (e.g., glass or Teflon-lined).
Inconsistent reaction outcomes. 1. Variability in solvent/reagent purity: Contaminants could be initiating side reactions. 2. Inconsistent temperature control: Fluctuations in temperature can affect reaction rates and stability. 3. Exposure to light: If reactions are sensitive to light, ambient lighting could be a factor.1. Use high-purity, freshly opened or purified solvents and reagents. 2. Ensure accurate and stable temperature control using a reliable heating mantle or oil bath with a thermostat. 3. Protect the reaction from light by wrapping the glassware in aluminum foil.
Loss of sample during workup. High volatility of the compound: this compound is a volatile organic compound.Minimize evaporation by working at lower temperatures during extraction and concentration steps. Use a rotary evaporator with a chilled condenser and avoid excessive vacuum.

Data Presentation

Condition Stability of this compound Potential Degradation Products
Thermal (High Temperature) LowSmaller alkanes and alkenes (e.g., isobutane, isobutene, propane, propene)
Oxidative (e.g., KMnO₄, H₂O₂) Low to ModerateAlcohols, ketones, carboxylic acids
Acidic (Strong, e.g., H₂SO₄) High (at RT), Low (at high temp/conc.)Isomerization and cracking products
Basic (Strong, e.g., NaOH) HighGenerally unreactive
Photochemical (UV light) ModerateRadical-initiated degradation products

Experimental Protocols

The following are generalized protocols that can be adapted to assess the stability of this compound.

Protocol 1: Thermal Stability Assessment

Objective: To determine the temperature at which significant thermal decomposition of this compound begins. This can be adapted from methods like ASTM D3241 for thermal oxidation stability of fuels.[2][3][4][5][6]

Materials:

  • This compound

  • High-purity nitrogen or argon

  • Sealed reaction vials or a small-scale pyrolysis reactor

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Heating block or oven with precise temperature control

Procedure:

  • Place a known amount of this compound into several reaction vials.

  • Purge each vial with an inert gas (nitrogen or argon) to remove oxygen.

  • Seal the vials tightly.

  • Place the vials in a heating block or oven at a series of increasing temperatures (e.g., 200°C, 250°C, 300°C, 350°C, 400°C) for a fixed duration (e.g., 1 hour).

  • Include a control vial kept at room temperature.

  • After heating, allow the vials to cool to room temperature.

  • Analyze the contents of each vial by GC-MS to identify and quantify any degradation products.

Analysis:

  • Compare the chromatograms of the heated samples to the control.

  • The appearance of new peaks indicates decomposition.

  • The temperature at which significant degradation is observed is the approximate onset of thermal decomposition.

Protocol 2: Oxidative Stability Assessment

Objective: To evaluate the susceptibility of this compound to oxidation. This protocol is a modification of standard oxidation stability tests for fuels (e.g., ASTM D873).[7][8][9][10][11]

Materials:

  • This compound

  • Oxidizing agent (e.g., potassium permanganate (B83412) solution, hydrogen peroxide)

  • Suitable solvent (e.g., acetone, acetic acid)

  • Reaction flask with a condenser

  • Stir plate and stir bar

  • GC-MS or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Dissolve a known amount of this compound in a suitable solvent in a reaction flask.

  • Add a controlled amount of the oxidizing agent.

  • Stir the mixture at a constant temperature (e.g., room temperature or slightly elevated) for a set period.

  • Take aliquots of the reaction mixture at different time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Quench the reaction in the aliquots (e.g., by adding a reducing agent for permanganate).

  • Analyze the aliquots by GC-MS or HPLC to monitor the disappearance of the parent compound and the formation of oxidation products.

Analysis:

  • Plot the concentration of this compound as a function of time to determine the rate of degradation.

  • Identify the major oxidation products using mass spectrometry.

Mandatory Visualization

Experimental_Workflow_Thermal_Stability cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis A Weigh Compound B Place in Vials A->B C Purge with N2/Ar B->C D Seal Vials C->D E Heat at T1 F Heat at T2 G Heat at T3 H Control (RT) I Cool to RT E->I F->I G->I H->I J GC-MS Analysis I->J K Data Interpretation J->K

Caption: Workflow for Thermal Stability Assessment of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Unexpected Side Products Observed Temp High Reaction Temperature? Start->Temp Oxidation Presence of Oxygen? Start->Oxidation Reagents Impure Reagents? Start->Reagents LowerTemp Lower Reaction Temperature Temp->LowerTemp Yes InertAtmosphere Use Inert Atmosphere (N2/Ar) Oxidation->InertAtmosphere Yes PurifyReagents Purify Reagents Reagents->PurifyReagents Yes

Caption: Troubleshooting logic for unexpected side products in reactions.

References

Troubleshooting low yield in alkane synthesis from tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of alkanes from tertiary alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide robust alternative protocols.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction to reduce a tertiary alcohol via dehydration and hydrogenation resulted in a mixture of isomeric alkanes, significantly lowering the yield of my desired product. What is the cause?

A1: This is a classic problem caused by carbocation rearrangement . The standard two-step method of acid-catalyzed dehydration followed by hydrogenation proceeds through an E1 elimination mechanism.[1][2][3] This mechanism involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water.[3][4][5] If a hydride or alkyl group on an adjacent carbon can shift to form a more stable (e.g., another tertiary or a resonance-stabilized) carbocation, this rearrangement will occur.[6][7] This leads to a mixture of alkene intermediates, which, upon hydrogenation, yields a mixture of the corresponding alkane isomers.[8][9]

G cluster_start Step 1: Dehydration (E1) cluster_rearrangement The Problem start Tertiary Alcohol protonation Protonated Alcohol (Good Leaving Group) start->protonation + H+ carbocation1 Initial Tertiary Carbocation protonation->carbocation1 - H2O rearrangement 1,2-Hydride or Alkyl Shift carbocation1->rearrangement alkene1 Expected Alkene carbocation1->alkene1 - H+ carbocation2 Rearranged (More Stable) Tertiary Carbocation rearrangement->carbocation2 alkene2 Rearranged Alkene carbocation2->alkene2 alkane1 Desired Alkane alkene1->alkane1 + H2, Pd/C alkane2 Isomeric Alkane (Impurity) alkene2->alkane2

Caption: Carbocation rearrangement pathway in E1 dehydration of tertiary alcohols.

Q2: How can I prevent carbocation rearrangement and improve the yield of my desired alkane?

A2: To prevent rearrangement, you must use a method that avoids the formation of a carbocation intermediate. Two highly effective strategies are the conversion of the alcohol to a tosylate followed by reduction, and the Barton-McCombie deoxygenation.

  • Method A: Tosylation-Reduction. This two-step process first converts the alcohol into a p-toluenesulfonate (tosylate), which is an excellent leaving group.[10][11] The C-O bond of the alcohol remains intact during this step, so no rearrangement occurs.[4][12] The tosylate is then reduced with a strong hydride source, such as lithium aluminum hydride (LiAlH₄), in an Sₙ2 reaction to yield the desired alkane.[11]

  • Method B: Barton-McCombie Deoxygenation. This is a radical-based deoxygenation reaction that completely bypasses ionic intermediates.[13][14] The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate.[15][16] This derivative is then treated with a radical initiator (like AIBN) and a hydrogen atom donor to produce the alkane.[13][16] While traditionally reliant on toxic tributyltin hydride, modern protocols use less toxic alternatives like silanes.[14]

ParameterAcid-Catalyzed DehydrationTosylation-ReductionBarton-McCombie Deoxygenation
Intermediate CarbocationTosylate (Anionic)Alkyl Radical
Rearrangement Risk Very HighNoneNone
Key Reagents H₂SO₄ or H₃PO₄; H₂, Pd/CTsCl, Pyridine (B92270); LiAlH₄NaH, CS₂, MeI; Bu₃SnH, AIBN
Typical Yield Variable, often low for pure productGood to ExcellentGood to Excellent
Substrate Scope Limited by rearrangementBroadBroad, very mild conditions

Q3: During an acid-catalyzed dehydration, my reaction mixture turned dark brown or black, and the final yield was extremely low.

A3: This is likely due to the use of concentrated sulfuric acid (H₂SO₄). Besides being a strong acid, H₂SO₄ is also a potent oxidizing agent.[17] It can oxidize the alcohol and subsequent alkene products, leading to the formation of carbonaceous char and gaseous byproducts like CO₂ and SO₂.[17] To avoid this, consider using concentrated phosphoric(V) acid (H₃PO₄), which is a much weaker oxidizing agent and generally produces cleaner dehydration reactions.[17]

Q4: I am observing a significant amount of a high-boiling point byproduct, which I suspect is an ether.

A4: Ether formation is a common side reaction in the acid-catalyzed dehydration of alcohols, particularly if the reaction temperature is too low.[3][9] Under these conditions, an intermolecular Sₙ2 reaction (for primary alcohols) or Sₙ1 reaction (for tertiary alcohols) between two alcohol molecules can compete with the E1 elimination pathway. To favor elimination and minimize ether formation, ensure the reaction is heated sufficiently. The optimal temperature varies by substrate, but for tertiary alcohols, it is typically in the range of 25–80°C.[3]

Detailed Experimental Protocols

Protocol 1: Alkane Synthesis via Tosylation and Reduction

This protocol details the conversion of a tertiary alcohol to its corresponding alkane by first forming a tosylate ester, followed by hydride reduction.

Step 1: Tosylation of the Tertiary Alcohol

  • Dissolve the tertiary alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, ~0.5 M).

  • Add pyridine (1.5 eq.) to the solution. Cool the mixture to 0 °C in an ice bath.[18]

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.[18]

  • Quench the reaction by adding cold water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by column chromatography if necessary.

Step 2: Reduction of the Alkyl Tosylate

  • Carefully add lithium aluminum hydride (LiAlH₄, ~2.0 eq.) to a flask containing anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (N₂ or Ar) at 0 °C.

  • Dissolve the alkyl tosylate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with fresh THF or diethyl ether.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the alkane. Purify as needed.

G start Start: Tertiary Alcohol in DCM add_py Add Pyridine, Cool to 0 °C start->add_py add_tscl Add Tosyl Chloride (TsCl) add_py->add_tscl stir_tosyl Stir 4-6h at 0 °C add_tscl->stir_tosyl workup_tosyl Aqueous Workup (Wash & Dry) stir_tosyl->workup_tosyl isolate_tosyl Isolate Alkyl Tosylate workup_tosyl->isolate_tosyl add_tosylate Add Tosylate Solution isolate_tosyl->add_tosylate setup_lah Prepare LiAlH₄ in THF at 0 °C setup_lah->add_tosylate reflux Warm to RT, then Reflux add_tosylate->reflux workup_reduc Quench (Fieser Workup) reflux->workup_reduc isolate_alkane Filter & Isolate Alkane workup_reduc->isolate_alkane

Caption: Experimental workflow for the Tosylation-Reduction of a tertiary alcohol.

Protocol 2: Barton-McCombie Deoxygenation

This protocol describes the deoxygenation of a tertiary alcohol via a xanthate intermediate. Caution: This procedure involves pyrophoric reagents (NaH) and toxic, foul-smelling compounds (CS₂). All steps must be performed in a well-ventilated fume hood under an inert atmosphere.

Step 1: Formation of the Xanthate Ester

  • To a flame-dried flask under an inert atmosphere, add the tertiary alcohol (1.0 eq.) and anhydrous THF (~0.5 M).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in oil, 1.5 eq.) portion-wise. Stir for 30 minutes at 0 °C.[16]

  • Add carbon disulfide (CS₂, 5.0 eq.) dropwise at 0 °C. The solution will typically turn yellow or orange.

  • Allow the mixture to warm to room temperature and stir for 1 hour.[16]

  • Add methyl iodide (MeI, 5.0 eq.) and continue stirring at room temperature for 1-2 hours or until TLC indicates completion.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude xanthate by column chromatography.

Step 2: Radical Deoxygenation

  • Dissolve the purified xanthate (1.0 eq.) in a degassed solvent such as toluene (B28343) or benzene (B151609) (~0.1 M).

  • Add tributyltin hydride (n-Bu₃SnH, 1.5-2.0 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.2 eq.).[16]

  • Heat the mixture to 80-110 °C (depending on the solvent) for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product will contain tin byproducts. These can be removed by dissolving the residue in acetonitrile (B52724) and washing with hexane, or by flash chromatography on silica (B1680970) gel. Treating the crude mixture with a KF solution can also precipitate the tin as insoluble fluorides.[15]

  • The purified product is the desired alkane.

G cluster_xanthate Step 1: Xanthate Formation cluster_radical Step 2: Radical Reaction cluster_purify Step 3: Purification a1 Alcohol + NaH in THF a2 Add CS₂ a1->a2 a3 Add MeI a2->a3 a4 Isolate Xanthate a3->a4 b1 Xanthate + Bu₃SnH + AIBN in Toluene a4->b1 b2 Heat to 80-110 °C b1->b2 b3 Crude Alkane + Tin Byproducts b2->b3 c1 Remove Tin Byproducts (Chromatography or KF) b3->c1 c2 Pure Alkane c1->c2

Caption: Reaction pathway for the Barton-McCombie deoxygenation.

Frequently Asked Questions (FAQs)

Q: What is the best general method for converting a tertiary alcohol to an alkane with high yield and purity? A: For most substrates, the Tosylation-Reduction method is highly reliable and avoids the rearrangement and oxidation side reactions common to acid-catalyzed dehydration. It uses common reagents and established procedures to deliver high yields of the desired alkane.

Q: Are there any one-pot methods to directly reduce a tertiary alcohol to an alkane? A: Yes, modern methods for direct deoxygenation are emerging. For example, a method using indium(III) chloride (InCl₃) as a catalyst with chlorodiphenylsilane as the hydride source has been shown to selectively reduce secondary and tertiary alcohols.[19][20] Another protocol uses a titanium catalyst for the direct dehydroxylation of tertiary alcohols under mild conditions.[20][21] These methods can be highly effective but may require more specialized reagents.

Q: How do I choose between the Tosylation-Reduction and the Barton-McCombie method? A: The choice depends on your substrate's functional group tolerance.

  • Choose Tosylation-Reduction for most standard applications. However, be aware that the reducing agent, LiAlH₄, will also reduce other functional groups like esters, amides, and ketones.

  • Choose Barton-McCombie Deoxygenation for complex molecules with sensitive functional groups that would not survive LiAlH₄ reduction.[15] The radical conditions are milder and more chemoselective. The main drawback is the use and removal of tin reagents, although tin-free alternatives are available.[14][15]

Q: How can I definitively confirm that carbocation rearrangement has occurred in my reaction? A: The most effective way is to analyze your product mixture using spectroscopic and chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can separate the different isomers and their mass spectra will confirm they have the same molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is invaluable for determining the precise connectivity of the carbon skeleton, allowing you to distinguish between the expected product and any rearranged isomers.[8]

References

Technical Support Center: Alkane Synthesis Without Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkane synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve issues related to rearrangement reactions during the synthesis of alkanes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting a Friedel-Crafts alkylation with a primary alkyl halide and obtaining a mixture of products. How can I synthesize the desired straight-chain alkylated product?

A: This is a classic issue of carbocation rearrangement. Direct Friedel-Crafts alkylation with primary alkyl halides often leads to a mixture of products due to the rearrangement of the initially formed primary carbocation to a more stable secondary or tertiary carbocation.[1][2] For instance, the reaction of benzene (B151609) with n-propyl chloride yields isopropylbenzene as the major product, with only a small amount of the desired n-propylbenzene.[3]

Troubleshooting:

  • Friedel-Crafts Acylation followed by Reduction: The most reliable method to synthesize straight-chain alkyl benzenes is to first perform a Friedel-Crafts acylation, which is not susceptible to rearrangement, followed by a reduction of the resulting ketone to the desired alkane.[4][5] This two-step process provides a much cleaner product with a significantly higher yield.[1]

    • Acylation Step: React the aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid (e.g., AlCl₃). The acylium ion intermediate is resonance-stabilized and does not rearrange.[5][6]

    • Reduction Step: The resulting ketone can be reduced to the corresponding alkane using methods like the Clemmensen reduction (Zn(Hg), HCl) or the Wolff-Kishner reduction (H₂NNH₂, KOH).[7][8]

Q2: What are the key differences between the Clemmensen and Wolff-Kishner reductions for converting my acyl group to an alkyl group?

A: Both the Clemmensen and Wolff-Kishner reductions effectively convert ketones to alkanes, but they operate under starkly different pH conditions. The choice between them depends on the functional groups present in your molecule.[4][5]

  • Clemmensen Reduction: This reaction is carried out in strongly acidic conditions using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[9] It is unsuitable for substrates that are sensitive to acid.[9]

  • Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions, using hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures.[10][11] It is ideal for substrates with acid-sensitive functional groups.[10]

Q3: My starting materials do not include an aromatic ring. What are some reliable methods for forming C-C bonds between alkyl groups without rearrangement?

A: For the synthesis of alkanes from non-aromatic precursors, several methods can form C-C bonds without the risk of carbocation rearrangements.

  • Corey-House Synthesis: This is a powerful and versatile method for coupling two alkyl groups.[12] It involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[13] This reaction is known for its high yields and tolerance of a wide range of functional groups.[12][14] A key advantage is its ability to synthesize symmetrical, unsymmetrical, straight-chain, and branched-chain alkanes.[13]

  • Suzuki Coupling: While traditionally used for forming aryl-aryl bonds, advancements have extended the Suzuki coupling to alkyl-alkyl bond formation.[15][16] This palladium-catalyzed reaction couples an organoboron compound with an alkyl halide.[16] It offers mild reaction conditions and a high degree of functional group tolerance.[16]

Q4: I am performing a catalytic hydrogenation of an alkene to an alkane. Is there a risk of isomerization?

A: Yes, isomerization can be a side reaction during catalytic hydrogenation, particularly with certain catalysts like palladium on carbon (Pd/C).[17] The mechanism can involve reversible steps where the alkene may isomerize before being fully hydrogenated.[17] To minimize this, consider using a different catalyst, such as platinum (Pt), which is less prone to causing isomerization.

Data Presentation: Comparison of Synthetic Routes

The following tables provide a quantitative comparison of different synthetic methods for preparing alkanes, highlighting the impact of rearrangement reactions on product distribution and yield.

Table 1: Synthesis of n-Propylbenzene from Benzene

MethodReagentsMajor Product(s)Approximate Yield of n-PropylbenzeneReference(s)
Friedel-Crafts Alkylationn-Propyl chloride, AlCl₃Isopropylbenzene, n-PropylbenzenePoor[3]
Friedel-Crafts Acylation followed by Wolff-Kishner Reduction1. Propanoyl chloride, AlCl₃ 2. H₂NNH₂, KOHn-Propylbenzene~86% (overall)[18]

Note: The overall yield for the acylation-reduction is calculated from the reported yields of 90.1% for the acylation and 95.6% for the reduction.[18]

Table 2: Rearrangement-Free Alkane Synthesis Methods

MethodReactantsProductReported YieldReference(s)
Corey-House SynthesisLithium dimethylcuprate, 1-Iodooctane (B127717)Nonane98%
Corey-House SynthesisLithium di-n-butylcuprate, 1-BromopentaneNonane90%
Suzuki CouplingCyclohexyl bromide, 9-Pentyl-9-BBNPentylcyclohexane91%[15]
Suzuki Coupling1-Bromoadamantane, 9-Butyl-9-BBN1-Butyladamantane85%[15]

Experimental Protocols

Protocol 1: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Wolff-Kishner Reduction

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone (B1677668) [18]

  • To a stirred solution of benzene (8.5 molar equivalents) and anhydrous aluminum chloride (1.1 molar equivalents), add propanoyl chloride (1.0 molar equivalent) dropwise at a temperature of 50°C.

  • After the addition is complete, raise the temperature to 80°C and continue stirring for 4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and wash it successively with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain propiophenone. The reported yield for this step is 90.1%.[18]

Step 2: Wolff-Kishner Reduction of Propiophenone to n-Propylbenzene [18]

  • In a round-bottom flask equipped with a reflux condenser, combine propiophenone (1.0 molar equivalent), hydrazine hydrate (B1144303) (4.0 molar equivalents), and potassium hydroxide (2.0 molar equivalents) in a high-boiling solvent like ethylene (B1197577) glycol.

  • Heat the mixture to 120°C and maintain this temperature for 2 hours.

  • Increase the temperature to 160°C and continue to heat for an additional 4 hours, allowing water and excess hydrazine to distill off.

  • Cool the reaction mixture, add water, and extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by distillation to yield n-propylbenzene. The reported yield for this step is 95.6%.[18]

Protocol 2: Corey-House Synthesis of Nonane

Step 1: Preparation of Lithium Dimethylcuprate (Gilman Reagent)

  • Under an inert atmosphere (e.g., argon), add freshly cut lithium metal (2.2 equivalents) to dry diethyl ether.

  • To this suspension, add methyl bromide (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.

  • After the lithium has dissolved, cool the resulting methyllithium (B1224462) solution to 0°C.

  • In a separate flask, prepare a suspension of copper(I) iodide (0.5 equivalents) in dry diethyl ether at 0°C.

  • Slowly add the methyllithium solution to the copper(I) iodide suspension with vigorous stirring. The formation of the Gilman reagent is indicated by a color change.

Step 2: Coupling Reaction

  • To the freshly prepared lithium dimethylcuprate solution at 0°C, add 1-iodooctane (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain nonane.

Mandatory Visualizations

Carbocation_Rearrangement cluster_0 Friedel-Crafts Alkylation of Benzene with n-Propyl Chloride n-Propyl_Chloride CH3CH2CH2Cl Primary_Carbocation CH3CH2CH2+ n-Propyl_Chloride->Primary_Carbocation + AlCl3 AlCl3 AlCl3 Rearrangement 1,2-Hydride Shift Primary_Carbocation->Rearrangement n-Propylbenzene n-Propylbenzene (Minor Product) Primary_Carbocation->n-Propylbenzene + Benzene Secondary_Carbocation CH3CH(+)CH3 Rearrangement->Secondary_Carbocation Isopropylbenzene Isopropylbenzene (Major Product) Secondary_Carbocation->Isopropylbenzene + Benzene Benzene Benzene

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Acylation_Reduction_Workflow Start Start: Synthesize Straight-Chain Alkylbenzene Acylation Step 1: Friedel-Crafts Acylation (Aromatic Ring + Acyl Halide + AlCl3) Start->Acylation Acylium_Ion Intermediate: Acylium Ion (Resonance Stabilized, No Rearrangement) Acylation->Acylium_Ion Ketone Product: Aryl Ketone Acylium_Ion->Ketone Reduction Step 2: Reduction (Clemmensen or Wolff-Kishner) Ketone->Reduction Final_Product Final Product: Straight-Chain Alkylbenzene Reduction->Final_Product

Caption: Workflow for rearrangement-free alkylbenzene synthesis.

Reaction_Parameter_Influence cluster_reaction Reaction Conditions cluster_outcome Synthetic Outcome Reaction_Type Choice of Reaction Rearrangement Carbocation Rearrangement Reaction_Type->Rearrangement Influences Selectivity Product Selectivity Reaction_Type->Selectivity Determines Catalyst Catalyst Selection Catalyst->Selectivity Affects Yield Reaction Yield Catalyst->Yield Impacts Temperature Reaction Temperature Temperature->Rearrangement Can Influence Temperature->Yield Affects

Caption: Influence of reaction parameters on synthesis outcome.

References

Validation & Comparative

Differentiating Dodecane Isomers: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of dodecane (B42187) (C12H26) isomers is a critical challenge in various scientific disciplines, from petrochemical analysis to environmental monitoring and drug development. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted technique for the separation and identification of these closely related structural variants. This guide provides an objective comparison of GC-MS methodologies for differentiating dodecane isomers, supported by experimental data, detailed protocols, and visual workflows to aid in analytical method development and data interpretation.

Chromatographic Separation of Dodecane Isomers

The separation of dodecane isomers by gas chromatography is primarily achieved based on differences in their boiling points and molecular shapes. Non-polar stationary phases are generally preferred for this application, as they facilitate elution in order of increasing boiling point. Increased branching in alkane isomers typically leads to a lower boiling point and, consequently, a shorter retention time compared to their linear counterpart.

Comparative Retention Data

The Kovats retention index (RI) is a standardized measure of retention in gas chromatography, which helps in comparing retention data across different systems. The following table summarizes the Kovats retention indices for n-dodecane and several of its isomers on standard non-polar stationary phases.

Compound NameStructureKovats Retention Index (Non-Polar Column)
n-DodecaneCH3(CH2)10CH31200[1]
2-MethylundecaneCH3CH(CH3)(CH2)8CH3~1165[2]
3-MethylundecaneCH3CH2CH(CH3)(CH2)7CH3~1170[3]
4-MethylundecaneCH3(CH2)2CH(CH3)(CH2)6CH3~1161[4]
5-MethylundecaneCH3(CH2)3CH(CH3)(CH2)5CH3~1156[5][6]
3-EthyldecaneCH3(CH2)6CH(CH2CH3)CH2CH3~1158[7]
5-EthyldecaneCH3(CH2)4CH(CH2CH3)(CH2)3CH3~1146[8]
2,9-DimethyldecaneCH3CH(CH3)(CH2)6CH(CH3)CH3~1130-1146[9]
3,6-DimethyldecaneCH3(CH2)3CH(CH3)CH2CH2CH(CH3)CH2CH3~1129[10]
3,8-DimethyldecaneCH3CH2CH(CH3)(CH2)3CH(CH3)CH2CH3~1140[1]

Note: Retention indices are approximate and can vary slightly depending on the specific non-polar column (e.g., DB-1, HP-5MS, SE-30) and the temperature program used.

Mass Spectrometric Differentiation

Electron ionization (EI) mass spectrometry of alkanes typically yields a series of fragment ions corresponding to the loss of alkyl radicals. While the mass spectra of isomers can be similar, the relative abundances of key fragment ions can provide valuable information for differentiation.

Key Fragmentation Patterns

The fragmentation of branched alkanes is characterized by preferential cleavage at the branching point, leading to the formation of more stable secondary or tertiary carbocations[11]. This results in a different pattern of ion abundances compared to the straight-chain isomer.

n-Dodecane: The mass spectrum of n-dodecane exhibits a characteristic pattern of ion clusters separated by 14 amu (CH2), with prominent peaks at m/z 43, 57, 71, and 85. The molecular ion (M+) at m/z 170 is typically of low abundance.

Branched Dodecane Isomers:

  • Methylundecanes: The location of the methyl group influences the fragmentation pattern. For example, in 2-methylundecane, a prominent ion at m/z 155 (M-15, loss of a methyl group) is observed. Cleavage at the branch point leads to characteristic ions.

  • Dimethyldecanes and Ethyldecanes: The fragmentation patterns become more complex with increased branching. The base peak and the relative intensities of other major fragments are indicative of the specific isomer. For instance, cleavage at the ethyl branch in ethyldecanes will result in a significant M-29 peak.

The following table summarizes the key mass spectral fragments for selected dodecane isomers.

Compound NameMolecular Ion (m/z 170) AbundanceBase Peak (m/z)Key Fragment Ions (m/z) and their Significance
n-Dodecane Low5743, 71, 85 (Characteristic alkane fragmentation)
2-Methylundecane Low4357, 71, 85, 155 (M-15)[6]
3-Methylundecane Low4357, 71, 85, 141 (M-29)[3][5]
4-Methylundecane Low5743, 71, 85, 127 (M-43)[11]
5-Methylundecane Low5743, 71, 85, 113 (M-57)[3]
5-Ethyldecane Low5743, 71, 85, 141 (M-29), 113 (M-57)[12]
2,3-Dimethyldecane Very Low4357, 71, 85[13]

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of dodecane isomers is provided below. Optimization of specific parameters may be required depending on the instrument and the complexity of the sample matrix.

Sample Preparation
  • Prepare a standard solution of the dodecane isomer(s) of interest in a volatile, non-polar solvent such as hexane (B92381) or pentane. A typical concentration is 10-100 µg/mL.

  • Transfer the solution to a 2 mL autosampler vial.

  • For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interferences.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass selective detector.

  • GC Column: A non-polar capillary column, such as a DB-1 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for optimal separation.

  • Injector: Split/splitless inlet.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-200.

Workflow for Dodecane Isomer Differentiation

The following diagram illustrates the logical workflow for the GC-MS analysis and differentiation of dodecane isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Containing Dodecane Isomers Dilution Dilution in Hexane/Pentane Sample->Dilution Standard Alkane Standards (for RI calculation) Standard->Dilution Injection Injection Dilution->Injection GC_Separation GC Separation (Non-polar column) Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectra Mass Spectra of Eluted Peaks Detection->Mass_Spectra RI_Calc Retention Index Calculation Chromatogram->RI_Calc Library_Search Mass Spectral Library Search Mass_Spectra->Library_Search Comparison Comparison of RI and Mass Spectra RI_Calc->Comparison Library_Search->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for the GC-MS analysis of dodecane isomers.

By carefully selecting the GC column and optimizing the analytical parameters, coupled with a systematic analysis of retention indices and mass spectral fragmentation patterns, researchers can confidently differentiate and identify dodecane isomers in complex mixtures. This guide provides a foundational framework for developing robust and reliable GC-MS methods for this purpose.

References

Validating the Structure of 4,4-Diethyl-2,2-dimethylhexane: A Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive comparison of expected ¹H and ¹³C NMR data for 4,4-Diethyl-2,2-dimethylhexane against standard chemical shift ranges, offering a framework for structure validation.

This document outlines the detailed experimental protocols for acquiring NMR spectra and presents the predicted spectral data in clear, tabular formats. Furthermore, a logical workflow for the structure validation process is visualized using the DOT language.

Predicted NMR Data for Structure Validation

The chemical structure of this compound dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. Due to the molecule's symmetry, several protons and carbons are chemically equivalent, leading to a simplified spectrum. The following tables summarize the predicted chemical shifts, multiplicities, and integrations for each unique nucleus, compared with typical ranges for similar chemical environments.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

Protons (Label)Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationTypical Range for Alkyl Protons (ppm)[2]
-CH₃ (a)~ 0.85Triplet6H0.7 - 1.3
-CH₂- (b)~ 1.25Quartet4H1.2 - 1.6
-CH₂- (c)~ 1.15Singlet2H1.2 - 1.6
-C(CH₃)₃ (d)~ 0.88Singlet9H0.7 - 1.3

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Label)Chemical Shift (δ, ppm) (Predicted)Typical Range for Alkyl Carbons (ppm)[1]
-C H₃ (a)~ 810 - 20
-C H₂- (b)~ 2520 - 30
-C H₂- (c)~ 4530 - 40
-C (CH₃)₃ (d)~ 3230 - 40
C -(CH₃)₃ (e)~ 3130 - 40
C (CH₂CH₃)₂ (f)~ 3830 - 40

Experimental Protocol

A detailed methodology for the acquisition of high-quality NMR spectra is crucial for accurate structure validation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • The sample should be equilibrated to the probe temperature (typically 298 K) before data acquisition.

  • Standard instrument shimming procedures must be performed to ensure a homogeneous magnetic field and high-resolution spectra.

3. ¹H NMR Data Acquisition:

  • A standard single-pulse experiment should be used.

  • Key acquisition parameters include:

    • Spectral width: ~16 ppm

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse width: Calibrated 90° pulse

4. ¹³C NMR Data Acquisition:

  • A proton-decoupled ¹³C NMR experiment (e.g., using the zgpg pulse program) should be performed to obtain a spectrum with singlet signals for each unique carbon.

  • Key acquisition parameters include:

    • Spectral width: ~220 ppm

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse width: Calibrated 90° pulse

5. Data Processing:

  • The acquired Free Induction Decays (FIDs) should be Fourier transformed.

  • Phase and baseline corrections should be applied to the resulting spectra.

  • The chemical shifts should be referenced to the internal standard (TMS).

  • Integration of the ¹H NMR signals and peak picking of the ¹³C NMR signals should be performed.

Structure Validation Workflow

The following diagram illustrates the logical steps involved in validating the structure of this compound using NMR spectroscopy.

Figure 1. NMR Structure Validation Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Analysis & Comparison cluster_validation Conclusion synthesis Synthesize this compound purification Purify Compound synthesis->purification prep Sample Preparation (CDCl3, TMS) purification->prep h1_acq 1H NMR Acquisition prep->h1_acq c13_acq 13C NMR Acquisition prep->c13_acq process Process Spectra (FT, Phase, Baseline) h1_acq->process c13_acq->process h1_analysis Analyze 1H Data (δ, Multiplicity, Integration) process->h1_analysis c13_analysis Analyze 13C Data (δ) process->c13_analysis compare Compare with Predicted Data & Typical Values h1_analysis->compare c13_analysis->compare validation Structure Validated? compare->validation success Structure Confirmed validation->success Yes fail Structure Inconsistent validation->fail No

Caption: Logical workflow for the validation of this compound structure using NMR.

References

Boiling Point Battle: A Comparative Analysis of n-Dodecane and its Branched Isomer, 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical principles governing the boiling points of a linear and a highly branched C12 alkane, supported by experimental data and standardized protocols.

In the realm of organic chemistry and drug development, a thorough understanding of the physical properties of molecules is paramount. The boiling point, a fundamental characteristic, is significantly influenced by a molecule's structure. This guide provides a comparative analysis of the boiling points of two C12 alkanes: the linear n-dodecane and the highly branched 4,4-Diethyl-2,2-dimethylhexane. While both share the same molecular formula (C12H26), their distinct structural arrangements lead to notable differences in their boiling points, a key parameter impacting their handling, purification, and application.

Executive Summary of Boiling Points

The following table summarizes the boiling points of n-dodecane and a comparable highly branched C12 isomer, 2,2,3,3,4,4-hexamethylhexane (B14562152), which serves as a proxy for this compound due to the lack of readily available experimental data for the latter. This comparison effectively illustrates the impact of molecular branching on volatility.

Compound NameMolecular FormulaStructureBoiling Point (°C)
n-DodecaneC12H26Straight-chain215-217[1]
2,2,3,3,4,4-HexamethylhexaneC12H26Highly branched~192[2]
This compoundC12H26Highly branchedPredicted to be lower than n-dodecane

The Science Behind the Difference: Molecular Structure and Intermolecular Forces

The significant difference in the boiling points of n-dodecane and its branched isomers can be attributed to the nature and magnitude of intermolecular forces, specifically London dispersion forces.

n-Dodecane: As a long, straight-chain molecule, n-dodecane has a larger surface area. This allows for more points of contact between adjacent molecules, leading to stronger London dispersion forces. Overcoming these stronger intermolecular attractions requires more energy, resulting in a higher boiling point.

This compound: In contrast, the extensive branching in this compound results in a more compact, spherical shape.[3] This reduces the surface area available for intermolecular interactions.[3] Consequently, the London dispersion forces between molecules of this compound are weaker than those between n-dodecane molecules. Less energy is needed to overcome these weaker forces, leading to a lower boiling point.[3] The boiling point of the highly branched isomer 2,2,3,3,4,4-hexamethylhexane at approximately 192°C further supports this principle.[2]

G cluster_n_dodecane n-Dodecane cluster_branched This compound Large Surface Area Large Surface Area Stronger London Dispersion Forces Stronger London Dispersion Forces Large Surface Area->Stronger London Dispersion Forces Higher Boiling Point Higher Boiling Point Stronger London Dispersion Forces->Higher Boiling Point Small Surface Area Small Surface Area Weaker London Dispersion Forces Weaker London Dispersion Forces Small Surface Area->Weaker London Dispersion Forces Lower Boiling Point Lower Boiling Point Weaker London Dispersion Forces->Lower Boiling Point Molecular Structure Molecular Structure Molecular Structure->Large Surface Area Linear Molecular Structure->Small Surface Area Branched

Caption: Relationship between molecular structure and boiling point.

Experimental Determination of Boiling Points

The boiling points cited in this guide are determined through standardized experimental protocols. The most common methods include:

1. Distillation Method:

This is a macroscopic method suitable for larger sample volumes.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

  • Procedure:

    • The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The flask is heated, and the liquid begins to boil. The vapor travels into the condenser, where it is cooled and condenses back into a liquid, which is collected in the receiving flask.

    • The temperature is recorded when it stabilizes, representing the boiling point of the liquid.

2. Capillary Method (Siwoloboff Method):

This micro-method is ideal for small sample quantities.

  • Apparatus: A capillary tube (sealed at one end), a small test tube or fusion tube, a thermometer, a heating bath (e.g., a Thiele tube with oil), and a means to attach the tube to the thermometer.

  • Procedure:

    • A few drops of the liquid are placed in the small test tube.

    • The capillary tube is placed in the test tube with its open end downwards.

    • The test tube is attached to a thermometer and heated in the heating bath.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is then discontinued, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

G cluster_distillation Distillation Method cluster_capillary Capillary Method A1 Place liquid in distillation flask B1 Heat the flask A1->B1 C1 Vapor rises and enters condenser B1->C1 D1 Vapor condenses to liquid C1->D1 E1 Record stable vapor temperature D1->E1 A2 Place liquid and inverted capillary in tube B2 Heat in a bath A2->B2 C2 Observe stream of bubbles from capillary B2->C2 D2 Cool the bath slowly C2->D2 E2 Record temperature when liquid enters capillary D2->E2 Start Start Start->A1 Large Sample Start->A2 Small Sample

Caption: Experimental workflows for boiling point determination.

References

Spectroscopic Duel: Unmasking the Differences Between Branched and Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and drug development, the seemingly subtle distinction between linear and branched alkanes can have profound implications for a molecule's physical properties, reactivity, and biological activity. Understanding and confirming the specific isomeric structure is therefore a critical step in chemical synthesis and characterization. This guide provides an objective comparison of how infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) can be employed to differentiate between these two classes of saturated hydrocarbons, supported by experimental data and detailed protocols.

At a Glance: Spectroscopic Signatures

The key to distinguishing between linear and branched alkanes lies in how their structural differences manifest in their interactions with various forms of energy. Branching introduces unique structural motifs, such as tertiary and quaternary carbons, and alters the symmetry and vibrational modes of the molecule compared to its linear counterpart. These differences are captured by various spectroscopic techniques, providing a molecular fingerprint for each isomer.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data obtained from IR, NMR, and Mass Spectrometry that allow for the differentiation of branched versus linear alkanes.

Table 1: Infrared (IR) Spectroscopy - Characteristic Vibrational Frequencies

Vibrational ModeLinear Alkanes (cm⁻¹)Branched Alkanes (cm⁻¹)Notes
C-H Stretching 2962-28532962-2853This region is present in both but the relative intensity of the -CH₃ vs. -CH₂ peaks can be indicative.
-CH₃ Asymmetric Stretch ~2962~2962
-CH₂ Asymmetric Stretch ~2926~2926
-CH₃ Symmetric Stretch ~2872~2872
-CH₂ Symmetric Stretch ~2853~2853
C-H Bending (Scissoring) ~1465 (-CH₂), ~1450 (-CH₃)~1465 (-CH₂), ~1450 (-CH₃)In branched alkanes, the presence of a tertiary C-H may show a weak band around 1340 cm⁻¹.
-CH₃ Symmetric Bend (Umbrella) ~1375~1385-1380 and ~1370A splitting of this band into a doublet is characteristic of a gem-dimethyl group (-C(CH₃)₂), a common feature in branched alkanes. A single peak at ~1370-1365 cm⁻¹ can indicate a tert-butyl group.
-CH₂ Rocking ~720Absent or weakA rocking vibration band around 720 cm⁻¹ is characteristic of a chain of four or more methylene (B1212753) groups, and is thus a strong indicator of a linear alkane.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Typical Chemical Shifts (δ, ppm)

NucleusEnvironmentLinear Alkanes (ppm)Branched Alkanes (ppm)Notes
¹H NMR -CH₃ (Primary) 0.8 - 1.00.8 - 1.2Generally more shielded (lower ppm) in linear alkanes.
-CH₂- (Secondary) 1.2 - 1.41.2 - 1.7Can be deshielded in branched alkanes due to proximity to branching points.
-CH- (Tertiary) N/A1.5 - 2.0The presence of a signal in this region is a strong indicator of a branched alkane.
¹³C NMR -CH₃ (Primary) 10 - 1510 - 25
-CH₂- (Secondary) 20 - 3520 - 40
-CH- (Tertiary) N/A25 - 45A signal in this range is indicative of a tertiary carbon.
-C- (Quaternary) N/A30 - 50The presence of a quaternary carbon signal is definitive proof of branching.

Table 3: Mass Spectrometry - Fragmentation Patterns

FeatureLinear AlkanesBranched AlkanesNotes
Molecular Ion (M⁺) Peak Present, but intensity decreases with increasing chain length.Weak or absent, especially in highly branched structures.[2][3][4]The higher stability of carbocations formed from branched alkanes drives extensive fragmentation.[2]
Fragmentation Pattern A series of cluster peaks separated by 14 amu (loss of -CH₂ groups).[2]Dominated by cleavage at the branching point to form more stable secondary and tertiary carbocations.[2][3]The most stable carbocation will often result in the base peak.
Common Fragment Ions (m/z) CₙH₂ₙ₊₁⁺ (e.g., 29, 43, 57, 71...)Fragments corresponding to the loss of the largest alkyl group at the branch point are favored.[3]For example, 2-methylpentane (B89812) will show a prominent peak at m/z 43 (isopropyl cation) and 71 (loss of a methyl group).

Experimental Protocols

Accurate spectroscopic analysis relies on meticulous experimental execution. Below are detailed methodologies for the key experiments cited.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a liquid or solid alkane sample to identify characteristic vibrational modes.

Methodology:

  • Sample Preparation:

    • Liquid Samples: A drop of the neat liquid alkane is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin film.

    • Solid Samples: A small amount of the solid alkane is finely ground with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (a mineral oil) and then placing the paste between salt plates.

  • Instrument Setup:

    • The Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • A background spectrum of the empty sample compartment (or the salt plates/KBr pellet alone) is recorded.

  • Data Acquisition:

    • The prepared sample is placed in the sample holder of the spectrometer.

    • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Analysis:

    • The resulting spectrum (transmittance vs. wavenumber) is analyzed for the presence and position of characteristic absorption bands as detailed in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the alkane.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of the alkane sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean NMR tube.

    • A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution to provide a chemical shift reference at 0 ppm.

    • The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable field.

    • The magnetic field homogeneity is optimized by "shimming" the instrument to obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Due to the low natural abundance of ¹³C, more scans are typically required. Proton decoupling is often used to simplify the spectrum and enhance the signal.

  • Data Processing and Analysis:

    • The FID is Fourier transformed to produce the NMR spectrum (intensity vs. chemical shift in ppm).

    • The spectrum is phased and the baseline is corrected.

    • The chemical shifts, integration (for ¹H NMR), and splitting patterns of the signals are analyzed to deduce the structure, as outlined in Table 2.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the alkane to infer its structure.

Methodology:

  • Sample Introduction:

    • For volatile alkanes, the sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) for separation of mixtures.

  • Ionization:

    • Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. This is a "hard" ionization technique that provides rich fragmentation information.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis:

    • A detector records the abundance of ions at each m/z value.

    • The resulting mass spectrum (relative abundance vs. m/z) is analyzed for the molecular ion peak and the characteristic fragmentation pattern as described in Table 3.[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow for spectroscopic analysis and the fundamental differences in mass spectrometry fragmentation between linear and branched alkanes.

Spectroscopic_Analysis_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Acquire Mass Spectrum M_ion Analyze Molecular Ion (M⁺) Peak MS->M_ion MS_Frag Analyze Fragmentation Pattern M_ion->MS_Frag M_ion_weak Weak or Absent M⁺ M_ion->M_ion_weak Suggests Branching M_ion_present Present M⁺ M_ion->M_ion_present Suggests Linear MS_Frag_branched Cleavage at Branch Points MS_Frag->MS_Frag_branched MS_Frag_linear Series of CₙH₂ₙ₊₁⁺ Fragments MS_Frag->MS_Frag_linear IR Acquire IR Spectrum CH_bend Analyze C-H Bending Region (~1375 cm⁻¹) IR->CH_bend CH_rock Check for -CH₂ Rocking (~720 cm⁻¹) CH_bend->CH_rock CH_bend_split Split Peak (~1380, 1370 cm⁻¹) CH_bend->CH_bend_split gem-dimethyl CH_bend_single Single Peak (~1375 cm⁻¹) CH_bend->CH_bend_single CH_rock_absent Absent CH_rock->CH_rock_absent CH_rock_present Present CH_rock->CH_rock_present NMR Acquire ¹H and ¹³C NMR Spectra H_NMR Analyze ¹H NMR: - Number of Signals - Chemical Shifts - Integration - Splitting Patterns NMR->H_NMR C_NMR Analyze ¹³C NMR: - Number of Signals - Chemical Shifts (Tertiary/Quaternary C) H_NMR->C_NMR NMR_branched Presence of -CH, Quaternary C signals Complex Splitting C_NMR->NMR_branched NMR_linear Simpler Spectrum Characteristic -CH₂ signals C_NMR->NMR_linear M_ion_weak->MS_Frag_branched M_ion_present->MS_Frag_linear Branched Branched Alkane MS_Frag_branched->Branched Linear Linear Alkane MS_Frag_linear->Linear CH_bend_split->Branched CH_bend_single->Linear CH_rock_absent->Branched CH_rock_present->Linear NMR_branched->Branched NMR_linear->Linear

Caption: Logical workflow for spectroscopic differentiation of alkanes.

Mass_Spectrometry_Fragmentation cluster_linear Linear Alkane (e.g., n-Hexane) cluster_branched Branched Alkane (e.g., 2-Methylpentane) n_hexane [CH₃(CH₂)₄CH₃]⁺˙ M⁺ (m/z 86) n_hexane_frag1 Loss of -CH₃ [C₅H₁₁]⁺ (m/z 71) n_hexane->n_hexane_frag1 n_hexane_frag2 Loss of -C₂H₅ [C₄H₉]⁺ (m/z 57) n_hexane_frag1->n_hexane_frag2 n_hexane_frag3 Loss of -C₃H₇ [C₃H₇]⁺ (m/z 43) n_hexane_frag2->n_hexane_frag3 iso_hexane [CH₃CH(CH₃)(CH₂)₂CH₃]⁺˙ M⁺ (m/z 86, weak) iso_hexane_frag1 Cleavage at Branch Loss of -C₃H₇ [CH₃CH(CH₃)]⁺ (m/z 43, Base Peak) iso_hexane->iso_hexane_frag1 Favored iso_hexane_frag2 Cleavage at Branch Loss of -CH₃ [CH(CH₃)(CH₂)₂CH₃]⁺ (m/z 71) iso_hexane->iso_hexane_frag2 title Mass Spectrometry Fragmentation Comparison

References

Validating the Purity of 4,4-Diethyl-2,2-dimethylhexane: A Comparative Guide to Elemental Analysis and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of elemental analysis with alternative analytical techniques for validating the purity of the branched alkane, 4,4-diethyl-2,2-dimethylhexane. Experimental data, detailed protocols, and a logical workflow are presented to assist in selecting the most appropriate methodology for purity assessment.

Quantitative Data Summary

The purity of a synthesized or purchased batch of this compound can be assessed by comparing the experimentally determined elemental composition with the theoretical values. Furthermore, chromatographic and spectroscopic methods can provide quantitative purity values and identify specific impurities. The following table summarizes the expected and potential experimental results from elemental analysis, alongside typical performance metrics for Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterElemental AnalysisGas Chromatography (GC-FID)Nuclear Magnetic Resonance (¹H NMR)
Principle Combustion of the sample and quantification of resulting gases (CO₂ and H₂O).Separation of volatile compounds based on their partitioning between a stationary and a mobile phase.Quantification based on the direct proportionality between the integral of a signal and the number of corresponding nuclei.
Theoretical %C 84.62%N/AN/A
Theoretical %H 15.38%N/AN/A
Typical Experimental Purity (%) Dependent on the absence of other organic compounds.≥99.5%≥99.0%
Limit of Detection (LOD) ~0.1% for elemental composition deviation.~0.01% for volatile impurities.~0.1% for proton-containing impurities.
Limit of Quantitation (LOQ) N/A for direct purity percentage.~0.05% for volatile impurities.~0.5% for proton-containing impurities.
Identified Impurities Cannot identify specific impurities; indicates the presence of compounds with different C:H ratios.Isomers, shorter or longer chain alkanes, residual solvents.Structurally similar compounds, residual solvents containing protons.
Structural Information None.None directly; retention time can suggest identity.Provides detailed structural information for the main component and any observed impurities.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are the protocols for elemental analysis, GC, and NMR.

Elemental Analysis (Combustion Method)

This protocol outlines the determination of the carbon and hydrogen content in this compound using a modern elemental analyzer.

Instrumentation: A CHN/O/S elemental analyzer equipped with a microbalance.

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a tin capsule using a microbalance. The sample must be free of solvent and other contaminants.

  • Combustion: The encapsulated sample is introduced into a high-temperature (typically 900-1100°C) combustion tube. In an oxygen-rich environment, the sample undergoes complete combustion.

  • Reduction and Gas Separation: The combustion gases (CO₂, H₂O, and others) are passed through a reduction tube to convert nitrogen oxides to N₂. The gases are then separated using chromatographic columns.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of CO₂, H₂O, and N₂.

  • Calculation: The instrument's software calculates the percentage of carbon and hydrogen in the original sample based on the detector's response and the initial sample weight.

Gas Chromatography (GC)

This method is ideal for separating and quantifying volatile impurities in this compound.

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-1 or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as hexane (B92381) or pentane.

  • Injection: Inject 1 µL of the prepared solution into the GC inlet, which is heated to a temperature sufficient to vaporize the sample and solvent (e.g., 250°C).

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the capillary column. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure the separation of compounds with different boiling points.

  • Detection: As components elute from the column, they are detected by the FID. The FID generates a signal proportional to the amount of carbon atoms in the analyte.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The area of each peak is integrated, and the purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) can be used to determine the purity of this compound and provide structural confirmation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound (e.g., 10 mg) and a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay between scans.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integration and Calculation: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Purity Validation Workflow

The following diagram illustrates a logical workflow for the purity validation of this compound, from initial assessment to in-depth analysis.

Purity_Validation_Workflow Sample Sample of this compound Initial_Screen Initial Purity Screen Sample->Initial_Screen EA Elemental Analysis Initial_Screen->EA Composition Check GC Gas Chromatography (GC-FID) Initial_Screen->GC Volatile Impurities NMR NMR Spectroscopy (¹H NMR) Initial_Screen->NMR Structural Confirmation & Quantification Compare_Theoretical Compare with Theoretical C: 84.62%, H: 15.38% EA->Compare_Theoretical Purity_High Purity ≥ 99%? GC->Purity_High NMR->Purity_High Compare_Theoretical->Purity_High Deviation < 0.4%? Identify_Impurities Identify & Quantify Impurities Purity_High->Identify_Impurities No Pass Purity Validated Purity_High->Pass Yes Fail Further Purification Required Identify_Impurities->Fail

Caption: Workflow for purity validation of this compound.

Comparison and Conclusion

Elemental Analysis serves as a fundamental check of the bulk elemental composition of the sample. A significant deviation from the theoretical percentages of carbon and hydrogen indicates the presence of impurities. However, this technique cannot identify the nature of these impurities and is insensitive to isomeric impurities.

Gas Chromatography (GC) is a highly sensitive method for detecting and quantifying volatile impurities. For a non-polar compound like this compound, GC with a non-polar column and an FID detector is an excellent choice for routine quality control and for identifying trace amounts of related hydrocarbon impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative ¹H NMR, offers the dual advantage of providing an absolute measure of purity against a certified standard and confirming the chemical structure of the main component. While generally less sensitive than GC for trace impurities, it is a powerful tool for identifying and quantifying structurally similar impurities and non-volatile contaminants.

A Comparative Analysis of the Physical Properties of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the key physical properties of n-dodecane and several of its branched-chain isomers. The selection of isomers aims to illustrate the impact of molecular structure, specifically the degree and nature of branching, on macroscopic physical properties such as boiling point, melting point, density, and viscosity. All data presented is sourced from peer-reviewed literature and established chemical databases.

Comparative Data of Dodecane (B42187) Isomers

The following table summarizes the key physical properties of n-dodecane and three of its isomers. These isomers were chosen to represent varying degrees of branching, from a single methyl group to a highly branched structure.

Isomer NameIUPAC NameStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Viscosity (mPa·s at 20°C)
n-DodecaneDodecaneCH₃(CH₂)₁₀CH₃216.3[1][2]-9.6[1][3]0.749[1]1.34[4]
Isododecane2-MethylundecaneCH₃(CH₂)₈CH(CH₃)₂210[5]-46.8[5]0.740~1.0
---2,2,4,6,6-Pentamethylheptane(CH₃)₃CCH₂CH(CH₃)CH₂C(CH₃)₃177.1[6][7]-67[8]0.749[8]~0.9
---2,2,4,4,6-Pentamethylheptane(CH₃)₃CCH₂C(CH₃)₂CH₂CH(CH₃)₂184[9]-83[9]0.764[9]Not available

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physical properties listed above.

Boiling Point Determination (Capillary Method)

The capillary method is a common and accurate technique for determining the boiling point of a liquid, especially when only a small sample is available.[10][11][12][13][14]

Apparatus:

  • Melting point apparatus or Thiele tube

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid paraffin (B1166041) or silicone oil (for Thiele tube)

Procedure:

  • A small amount of the liquid sample (a few mL) is placed into the small test tube.[14]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[14]

  • The test tube is attached to a thermometer and heated in a melting point apparatus or a Thiele tube filled with oil.[12]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13]

Melting Point Determination

A melting point apparatus is a standard piece of laboratory equipment used to determine the melting point of a solid.[5][15][16][17][18]

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • The solid sample is finely ground to a powder.[16]

  • A small amount of the powdered sample is packed into the closed end of a capillary tube to a height of 2-3 mm.[17][18]

  • The capillary tube is placed into the heating block of the melting point apparatus.[15][17]

  • The sample is heated at a controlled rate. A rapid heating rate can be used initially, but the rate should be slowed to 1-2 °C per minute as the expected melting point is approached.[16]

  • The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has turned into a clear liquid.[5]

Density Determination (Pycnometer Method)

A pycnometer, or density bottle, is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[8][19][20][21]

Apparatus:

  • Pycnometer (density bottle)

  • Analytical balance

  • Thermostatic bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed on an analytical balance.[21]

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.[19]

  • The filled pycnometer is placed in a thermostatic bath to bring it to a constant, known temperature (e.g., 20 °C).[19]

  • The stopper is inserted, and any excess liquid that overflows through the capillary is carefully wiped away.[19]

  • The filled pycnometer is reweighed.

  • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Viscosity Determination (Rotational Viscometer)

A rotational viscometer measures the torque required to rotate a spindle immersed in a fluid at a constant speed, which is then used to calculate the viscosity.[22][23][24][25][26]

Apparatus:

  • Rotational viscometer

  • Appropriate spindle for the expected viscosity range

  • Beaker or sample container

  • Thermostatic bath

Procedure:

  • The appropriate spindle is selected and attached to the viscometer.[23][24]

  • The liquid sample is placed in a beaker, and the viscometer is positioned so that the spindle is immersed in the liquid to the marked level.[23]

  • The sample is allowed to reach thermal equilibrium in a thermostatic bath.[24]

  • The viscometer motor is started, and the spindle rotates at a set speed.[23]

  • The instrument measures the torque required to maintain the set speed and displays the viscosity reading. The reading is allowed to stabilize before being recorded.[26]

Isomer Structure and Physical Properties

The relationship between the molecular structure of dodecane isomers and their physical properties can be visualized as a logical flow. Increased branching generally leads to a more compact, spherical shape, which affects intermolecular forces and, consequently, the physical properties.

G Relationship between Dodecane Isomer Structure and Physical Properties cluster_structure Molecular Structure cluster_properties Physical Properties n-Dodecane n-Dodecane Boiling_Point Boiling Point n-Dodecane->Boiling_Point Higher (stronger van der Waals forces) Melting_Point Melting Point n-Dodecane->Melting_Point Higher (better crystal packing) Density Density n-Dodecane->Density Generally higher Viscosity Viscosity n-Dodecane->Viscosity Higher Branched_Isomers Branched Isomers (e.g., 2-Methylundecane, 2,2,4,6,6-Pentamethylheptane) Branched_Isomers->Boiling_Point Lower (weaker van der Waals forces) Branched_Isomers->Melting_Point Lower (poorer crystal packing) Branched_Isomers->Density Generally lower Branched_Isomers->Viscosity Lower

Caption: Logical flow of structural impact on physical properties of dodecane isomers.

Conclusion

The physical properties of dodecane isomers are significantly influenced by their molecular structure. As the degree of branching increases, the boiling point, melting point, density, and viscosity generally decrease compared to the linear n-dodecane. This is primarily due to the disruption of intermolecular van der Waals forces and the less efficient packing of branched molecules in the solid state. This comparative guide provides essential data and methodologies for researchers working with these compounds, highlighting the importance of isomeric purity in applications where specific physical properties are critical.

References

Distinguishing 4,4-Diethyl-2,2-dimethylhexane from its Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced field of chemical analysis, particularly within drug development and materials science, the precise identification of isomeric compounds is paramount. 4,4-Diethyl-2,2-dimethylhexane, a dodecane (B42187) isomer with the molecular formula C12H26, presents a significant analytical challenge due to the existence of its 354 structural isomers. This guide provides a comprehensive comparison of analytical techniques to effectively distinguish this compound from a selection of its isomers with varying branching patterns: the linear n-dodecane, the moderately branched 5-methylundecane, and the terminally branched 2-methyldecane. This comparison is supported by experimental data and detailed analytical protocols.

Comparative Analysis of Physicochemical and Spectroscopic Data

The differentiation of these isomers relies on subtle differences in their physical properties and their distinct responses to various analytical techniques. Gas chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. For nonpolar alkanes, boiling point and molecular shape are the primary determinants of retention time. Increased branching leads to a more compact molecular structure, resulting in a lower boiling point and, consequently, a shorter retention time. The Kovats retention index (RI) is a standardized measure of retention, which is particularly useful for comparing data across different systems.

CompoundStructureBoiling Point (°C) (Predicted)Kovats Retention Index (Non-polar column)
This compoundHighly Branched~195~1150
n-DodecaneLinear216.31200
5-MethylundecaneModerately Branched~210~1156
2-MethyldecaneTerminally Branched~209~1166

Note: Boiling points are predicted values and may vary. Retention indices are approximate and can vary based on the specific GC conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals are unique for each isomer.

¹H NMR Spectroscopy Data (Predicted)

CompoundKey Proton Environments and Predicted Chemical Shifts (δ, ppm)
This compound - CH₃ (t-butyl): ~0.85 (s, 9H) - CH₂ (ethyl): ~1.25 (q, 8H) - CH₃ (ethyl): ~0.75 (t, 6H) - CH₂ (hexane backbone): ~1.15 (s, 2H)
n-Dodecane - CH₃ (terminal): ~0.88 (t, 6H) - CH₂ (internal): ~1.26 (m, 20H)
5-Methylundecane - CH₃ (terminal): ~0.88 (t, 6H) - CH₃ (methyl branch): ~0.85 (d, 3H) - CH₂ and CH (backbone): ~1.2-1.4 (m)
2-Methyldecane - CH₃ (terminal): ~0.88 (t, 3H) - CH₃ (isopropyl): ~0.86 (d, 6H) - CH₂ and CH (backbone): ~1.2-1.5 (m)

¹³C NMR Spectroscopy Data (Predicted)

CompoundPredicted Chemical Shifts (δ, ppm)
This compound ~8.0 (CH₃ ethyl), ~25.0 (CH₂ ethyl), ~31.0 (C quat, C4), ~32.0 (CH₃ t-butyl), ~37.0 (C quat, C2), ~50.0 (CH₂ hexane)
n-Dodecane ~14.1 (CH₃), ~22.7, ~29.4, ~29.7, ~31.9 (CH₂)
5-Methylundecane ~14.1 (CH₃ terminal), ~19.5 (CH₃ branch), ~22.7, ~27.0, ~29.5, ~31.9, ~33.0, ~36.5 (CH₂, CH)
2-Methyldecane ~14.1 (CH₃ terminal), ~22.7 (CH₃ isopropyl), ~23.0, ~27.5, ~29.5, ~30.0, ~32.0, ~39.0, ~46.0 (CH₂, CH)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The fragmentation pattern is highly dependent on the stability of the resulting carbocations. Branched alkanes tend to fragment at the branching points to form more stable secondary and tertiary carbocations.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 170 (weak or absent)141: [M-C₂H₅]⁺ (loss of an ethyl group) 113: [M-C₄H₉]⁺ (loss of a t-butyl group) 57: [C₄H₉]⁺ (t-butyl cation, often the base peak) 29: [C₂H₅]⁺ (ethyl cation)
n-Dodecane 170 (present)A series of peaks separated by 14 amu (CH₂) units, e.g., 155, 141, 127, 113, 99, 85, 71, 57, 43. The molecular ion is more prominent than in branched isomers.
5-Methylundecane 170 (weak)127: [M-C₃H₇]⁺ (loss of a propyl group) 99: [M-C₅H₁₁]⁺ (loss of a pentyl group) 71: [C₅H₁₁]⁺ 43: [C₃H₇]⁺
2-Methyldecane 170 (weak)155: [M-CH₃]⁺ (loss of a methyl group) 43: [C₃H₇]⁺ (isopropyl cation, often the base peak) 57: [C₄H₉]⁺

Experimental Protocols

To reliably distinguish between these isomers, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a 1 mg/mL solution of the alkane isomer in a volatile solvent such as hexane (B92381) or pentane.

  • If analyzing a mixture, ensure the concentration is within the linear range of the detector.

GC-MS Parameters:

  • Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms) is suitable for separating alkane isomers. A typical dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Filter the solution into a clean 5 mm NMR tube.

NMR Spectrometer Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

  • ¹H NMR:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Use proton decoupling to obtain singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical spectral width: 0 to 220 ppm.

Logical Workflow for Isomer Differentiation

The following workflow provides a systematic approach to distinguish this compound from its isomers.

G Workflow for Isomer Identification cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Confirmation Sample Isomer Sample GCMS GC-MS Analysis Sample->GCMS RetentionTime Retention Time Comparison GCMS->RetentionTime MassSpectrum Mass Spectrum Analysis GCMS->MassSpectrum NMR_Analysis NMR Spectroscopy (1H & 13C) RetentionTime->NMR_Analysis Ambiguous Structure_Confirmation Structure Confirmation RetentionTime->Structure_Confirmation Unique RT MassSpectrum->NMR_Analysis Ambiguous MassSpectrum->Structure_Confirmation Unique MS NMR_Analysis->Structure_Confirmation

A Comparative Guide to Analytical Techniques for the Characterization of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detailed characterization of highly branched alkanes is a critical task in various scientific fields, from petroleum analysis to the development of new pharmaceuticals. The complex isomeric nature of these molecules necessitates sophisticated analytical techniques to achieve accurate identification and quantification. This guide provides an objective comparison of the primary analytical methods used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Comprehensive Two-Dimensional Gas Chromatography (GCxGC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Performance Comparison

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, such as the complexity of the sample, the need for isomeric separation, and the desired level of sensitivity. The following table summarizes the key quantitative performance metrics for each technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Comprehensive Two-Dimensional Gas Chromatography (GCxGC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution Moderate; co-elution of closely related isomers is common.High to Very High; significantly increased peak capacity allows for the separation of complex isomeric mixtures.High; provides detailed structural information to differentiate isomers, though direct separation in a mixture is not its primary function.
Sensitivity Good to High; typically in the picogram (pg) to femtogram (fg) range, especially in Selected Ion Monitoring (SIM) mode.Very High; the modulation process can lead to signal enhancement, improving signal-to-noise ratios.Moderate to Low; typically requires microgram (µg) to milligram (mg) quantities of sample.
Limit of Detection (LOD) ~2.5 µM for n-alkanes (can vary for branched isomers).Generally lower than 1D-GC due to improved signal-to-noise and separation from background.Highly dependent on the specific nucleus and experiment; generally in the millimolar (mM) to micromolar (µM) range.
Limit of Quantification (LOQ) ~5 µM for n-alkanes (can vary for branched isomers).Typically in the range of 0.1-0.5 mg/kg in soil samples for n-alkanes.Generally in the millimolar (mM) range for accurate quantification.
Primary Application Routine identification and quantification of known branched alkanes in less complex mixtures.Detailed characterization and isomeric separation of highly complex hydrocarbon mixtures.Unambiguous structure elucidation and determination of branching patterns.

In-Depth Analysis of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly effective for the analysis of volatile and semi-volatile compounds like branched alkanes.

Strengths:

  • High Sensitivity: Especially when operating in Selected Ion Monitoring (SIM) mode, GC-MS can detect trace amounts of analytes.

  • Rich Structural Information: The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for a given molecule, aiding in its identification. For branched alkanes, fragmentation preferentially occurs at the branching point, leading to the formation of stable carbocations and characteristic mass spectra.

  • Established Libraries: Extensive mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, are available for compound identification by matching fragmentation patterns.

Limitations:

  • Limited Resolution for Complex Isomers: In complex mixtures containing numerous isomers with similar boiling points, co-elution can occur, making it difficult to distinguish between individual compounds.

  • Weak or Absent Molecular Ion: Highly branched alkanes often exhibit a weak or absent molecular ion peak in the mass spectrum, which can complicate the determination of the molecular weight.

Experimental Protocol: GC-MS Analysis of Branched Alkanes

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to a final concentration of approximately 1-100 µg/mL.

  • If necessary, perform a cleanup step such as solid-phase extraction (SPE) to remove interfering matrix components.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used. For improved separation of isomers, a longer column (e.g., 60 m or 100 m) may be employed.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 300°C.

    • Final hold: 10 minutes at 300°C.

  • Injector: Split/splitless injector at 280°C. A splitless injection is often used for trace analysis.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-550.

    • Solvent Delay: 3-5 minutes.

3. Data Analysis:

  • Identify peaks by comparing their mass spectra with reference spectra in a commercial library (e.g., NIST).

  • Use retention indices (Kovats indices) to aid in the identification of isomers.

  • For quantification, create a calibration curve using standards of known concentrations.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC is a powerful enhancement of traditional GC that utilizes two columns with different stationary phases to achieve a much higher degree of separation. This technique is particularly well-suited for the analysis of extremely complex mixtures of hydrocarbons, including highly branched alkanes.

Strengths:

  • Enhanced Peak Capacity and Resolution: By separating compounds based on two different properties (e.g., volatility and polarity), GCxGC can resolve components that would co-elute in a one-dimensional separation.

  • Structured Chromatograms: The resulting two-dimensional chromatogram often shows structured patterns where chemically related compounds (e.g., isomers of a particular carbon number) elute in specific regions, simplifying identification.

  • Improved Sensitivity: The modulation process, which focuses the effluent from the first column before it enters the second, can lead to an increase in the signal-to-noise ratio.

Limitations:

  • Complex Data Analysis: The large and complex datasets generated by GCxGC require specialized software for visualization and analysis.

  • Method Development: Optimizing the column set, temperature program, and modulation parameters can be more time-consuming than for conventional GC.

Experimental Protocol: GCxGC-TOF-MS Analysis of Highly Branched Alkanes

1. Sample Preparation:

  • Prepare the sample as described for GC-MS analysis. Due to the higher sensitivity, lower concentrations may be sufficient.

2. GCxGC-TOF-MS Instrumentation and Conditions:

  • GCxGC System: LECO Pegasus® 4D GCxGC-TOFMS or equivalent.

  • First Dimension (1D) Column: A non-polar column such as an Rxi-5Sil MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Second Dimension (2D) Column: A more polar column, for example, a Stabilwax (1.5 m x 0.15 mm i.d., 0.15 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Primary Oven Temperature Program:

    • Initial temperature: 35°C, hold for 5 minutes.

    • Ramp: 2°C/min to 320°C.

    • Final hold: 10 minutes at 320°C.

  • Secondary Oven Temperature Program:

    • Typically programmed with a 5-10°C offset from the primary oven.

  • Modulator: A thermal modulator is commonly used.

    • Modulation Period: 4-6 seconds.

    • Hot Pulse Duration: 0.6-0.8 seconds.

  • Injector: Split/splitless injector at 300°C.

  • Time-of-Flight Mass Spectrometer (TOF-MS) Parameters:

    • Acquisition Rate: 100-200 spectra/s.

    • Mass Range: m/z 35-600.

    • Ion Source Temperature: 250°C.

3. Data Analysis:

  • Use specialized software (e.g., LECO ChromaTOF) for data processing, visualization, and peak identification.

  • Group compounds into classes based on their location in the 2D chromatogram.

  • Quantification is typically performed using the flame ionization detector (FID) signal if a dual-detector setup is used, or by using the total ion chromatogram (TIC) from the TOF-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules. It provides detailed information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry.

Strengths:

  • Definitive Structure Elucidation: A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can provide a complete picture of the molecular structure, including the precise location and nature of branching.

  • Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered after analysis.

  • Quantitative Analysis (qNMR): With careful experimental setup, NMR can be used for accurate quantitative analysis without the need for identical reference standards.

Limitations:

  • Lower Sensitivity: NMR is inherently less sensitive than mass spectrometry-based techniques, requiring larger sample amounts.

  • Complex Spectra: For large or complex mixtures of isomers, the NMR spectra can become very crowded and difficult to interpret.

Experimental Protocol: NMR Analysis of Highly Branched Alkanes

1. Sample Preparation:

  • Dissolve 5-20 mg of the purified branched alkane or mixture in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 1-5 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2-5 seconds.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings and establish proton connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the carbon skeleton.

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

  • Assign proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

  • The chemical shifts of protons in alkanes are typically in the upfield region of the spectrum (0.5 - 2.0 ppm). Branching points (methine and quaternary carbons) have characteristic chemical shifts in the ¹³C NMR spectrum.

Logical Workflow for Characterization

The selection and sequence of analytical techniques often follow a logical progression, starting with a broader screening method and moving towards more detailed structural elucidation if required.

G cluster_0 Initial Analysis cluster_1 Decision Point cluster_2 Advanced Separation cluster_3 Structural Elucidation cluster_4 Outcome ComplexMixture Complex Hydrocarbon Mixture GCMS_Screening GC-MS Screening ComplexMixture->GCMS_Screening Isomer_Resolution Isomeric Resolution Required? GCMS_Screening->Isomer_Resolution GCxGC_Analysis GCxGC Analysis for Isomer Separation Isomer_Resolution->GCxGC_Analysis Yes Identified_Components Identified and Quantified Components Isomer_Resolution->Identified_Components No NMR_Analysis NMR for Unambiguous Structure Determination GCxGC_Analysis->NMR_Analysis If novel structures are present GCxGC_Analysis->Identified_Components NMR_Analysis->Identified_Components

Caption: A typical workflow for the characterization of highly branched alkanes.

Signaling Pathway of Analytical Information

The interplay between these techniques provides a comprehensive understanding of the sample, from a general overview to a detailed molecular structure.

G cluster_GCMS GC-MS cluster_GCxGC GCxGC cluster_NMR NMR cluster_Output Structural Information RetentionTime Retention Time MolecularWeight Molecular Weight RetentionTime->MolecularWeight FragmentationPattern Fragmentation Pattern IsomericStructure Isomeric Structure FragmentationPattern->IsomericStructure TwoD_Retention 2D Retention Times TwoD_Retention->IsomericStructure ClassSeparation Compound Class Separation Quantification Quantification ClassSeparation->Quantification ChemicalShifts Chemical Shifts ChemicalShifts->IsomericStructure CouplingConstants Coupling Constants CouplingConstants->IsomericStructure NOE Nuclear Overhauser Effect ThreeD_Structure 3D Structure NOE->ThreeD_Structure

Caption: Flow of information from analytical techniques to structural characterization.

The Impact of Molecular Architecture on Fuel Performance: A Comparative Analysis of 4,4-Diethyl-2,2-dimethylhexane and Other Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of dodecane (B42187) isomers reveals a significant correlation between molecular structure and key fuel performance indicators. While experimental data for 4,4-diethyl-2,2-dimethylhexane is limited in publicly accessible literature, established structure-property relationships in alkanes allow for a robust comparative analysis against its isomers, such as the linear n-dodecane and the highly branched 2,2,4,6,6-pentamethylheptane (B104275) (iso-dodecane). This guide synthesizes available data to illuminate these differences, providing valuable insights for researchers in fuel science and chemical engineering.

The performance of a hydrocarbon fuel is intrinsically linked to its molecular structure. For isomers of dodecane (C12H26), variations in the arrangement of carbon atoms lead to distinct physical and combustion properties. Generally, increased branching in the carbon chain lowers the cetane number, a key measure of ignition quality in diesel fuels, while also affecting physical properties like density and viscosity.

Comparative Fuel Properties of Dodecane Isomers

The following table summarizes key fuel performance data for n-dodecane and the highly branched iso-dodecane. Due to the lack of specific experimental data for this compound, its properties are qualitatively assessed based on established structure-property principles.

Propertyn-Dodecane2,2,4,6,6-Pentamethylheptane (iso-dodecane)This compound (Predicted)
Molecular Structure Straight ChainHighly BranchedBranched
Cetane Number (CN) ~75-82[1][2]~16.8 (Derived)[3]Lower than n-dodecane, likely higher than iso-dodecane
**Density @ 20°C (g/cm³) **~0.749[4]~0.746Similar to other branched isomers
Kinematic Viscosity @ 40°C (mm²/s) ~1.36Data not readily availableLikely lower than n-dodecane

Note: The properties for this compound are predicted based on general trends observed for alkane isomers.

The Influence of Molecular Structure on Fuel Performance

The degree of branching in an alkane's structure directly impacts its combustion and physical properties. This relationship can be visualized as a signaling pathway where the molecular architecture dictates the ultimate fuel performance.

cluster_0 Molecular Structure cluster_1 Fuel Performance Linear Chain (n-dodecane) Linear Chain (n-dodecane) High Cetane Number High Cetane Number Linear Chain (n-dodecane)->High Cetane Number Higher Viscosity Higher Viscosity Linear Chain (n-dodecane)->Higher Viscosity Increased Branching Increased Branching Lower Cetane Number Lower Cetane Number Increased Branching->Lower Cetane Number Lower Viscosity Lower Viscosity Increased Branching->Lower Viscosity High Branching (iso-dodecane) High Branching (iso-dodecane) High Branching (iso-dodecane)->Lower Cetane Number High Branching (iso-dodecane)->Lower Viscosity FuelSample Fuel Sample Cetane Cetane Number (ASTM D613) FuelSample->Cetane Density Density (ASTM D4052) FuelSample->Density Viscosity Viscosity (ASTM D7042) FuelSample->Viscosity Data Performance Data Cetane->Data Density->Data Viscosity->Data

References

A Researcher's Guide to Alkane Isomer Separation in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and identification of alkane isomers are critical for ensuring the purity of starting materials, intermediates, and final products. This guide provides a comprehensive comparison of the retention times of common alkane isomers in gas chromatography (GC), supported by experimental data and detailed protocols.

The elution order of alkane isomers in gas chromatography is fundamentally governed by their boiling points and molecular structure, particularly when using a non-polar stationary phase. Straight-chain alkanes, having larger surface areas and stronger van der Waals forces, exhibit higher boiling points and, consequently, longer retention times compared to their branched-chain isomers. Increased branching leads to a more compact, spherical molecular shape, which reduces the intermolecular forces and lowers the boiling point, resulting in earlier elution from the GC column.

Performance Comparison of Alkane Isomer Retention

The separation of pentane (B18724) and hexane (B92381) isomers on a non-polar stationary phase, such as 100% dimethylpolysiloxane, clearly illustrates this principle. The following tables summarize the boiling points and Kovats retention indices for these isomers, providing a quantitative basis for comparing their elution behavior. The Kovats retention index (I) is a standardized measure that normalizes retention times to those of adjacent n-alkanes, allowing for more consistent comparison of data across different GC systems.

Pentane Isomers
CompoundStructureBoiling Point (°C)Kovats Retention Index (I) on Non-Polar Column
n-PentaneCH₃(CH₂)₃CH₃36.1500
Isopentane (2-Methylbutane)(CH₃)₂CHCH₂CH₃27.7476
Neopentane (2,2-Dimethylpropane)(CH₃)₄C9.5425
Hexane Isomers
CompoundStructureBoiling Point (°C)Kovats Retention Index (I) on Non-Polar Column
n-HexaneCH₃(CH₂)₄CH₃68.7600
3-MethylpentaneCH₃CH₂CH(CH₃)CH₂CH₃63.3590
2-Methylpentane(CH₃)₂CH(CH₂)₂CH₃60.3579
2,3-Dimethylbutane(CH₃)₂CHCH(CH₃)₂58.0567
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃49.7536

Note: Kovats retention indices are compiled from the NIST Chemistry WebBook and are for non-polar stationary phases like 100% dimethylpolysiloxane (e.g., DB-1).

Experimental Protocols

The following is a detailed methodology for the separation and analysis of pentane and hexane isomers using gas chromatography with a flame ionization detector (FID).

Objective:

To separate and identify a mixture of pentane and hexane isomers based on their retention times.

Materials:
  • Gas chromatograph (GC) equipped with a split/splitless injector and a Flame Ionization Detector (FID)

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane)

  • Carrier gas: Helium (99.999% purity)

  • Reference standards: n-pentane, isopentane, neopentane, n-hexane, 2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, and 2,3-dimethylbutane

  • Solvent: Hexane (GC grade)

  • Autosampler vials with septa

  • Microsyringe

Procedure:

1. Standard Preparation:

  • Prepare a stock solution containing an equimolar mixture of all pentane and hexane isomer standards in hexane.

  • Prepare a series of working standards by diluting the stock solution with hexane to various concentrations.

  • Prepare a separate n-alkane standard mixture (e.g., C5-C10) for the determination of Kovats retention indices.

2. GC Instrument Setup:

  • Injector:

    • Temperature: 250 °C

    • Split ratio: 50:1

    • Injection volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp rate: 5 °C/min to 100 °C

    • Hold time: 2 minutes

  • Carrier Gas (Helium):

    • Constant flow rate: 1.0 mL/min

  • Detector (FID):

    • Temperature: 280 °C

    • Hydrogen flow: 30 mL/min

    • Airflow: 300 mL/min

    • Makeup gas (Nitrogen) flow: 25 mL/min

3. Sample Analysis:

  • Inject 1 µL of each working standard solution to generate a calibration curve.

  • Inject 1 µL of the n-alkane standard mixture to determine the retention times for Kovats index calculation.

  • Inject 1 µL of the unknown sample mixture.

4. Data Analysis:

  • Identify the peaks in the chromatogram of the isomer mixture by comparing their retention times with those of the individual standards.

  • Calculate the Kovats retention index for each peak using the retention times of the n-alkanes.

  • Quantify the amount of each isomer in the unknown sample using the calibration curve.

Visualizing the Process and Principles

To better understand the workflow and the underlying principles of alkane isomer separation in GC, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis Standard Standard Mixture (Alkane Isomers) Injector Injector (Vaporization) Standard->Injector Sample Unknown Sample Sample->Injector Column GC Column (Separation) Injector->Column Mobile Phase (He) Detector FID Detector (Signal Generation) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Identification Peak Identification Chromatogram->Identification Retention Time Quantification Quantification Identification->Quantification Peak Area

Caption: Experimental workflow for the gas chromatographic analysis of alkane isomers.

Retention_Principle cluster_gc_behavior GC Elution Behavior Straight Straight-Chain Isomer (e.g., n-Hexane) SurfaceArea Surface Area Straight->SurfaceArea Larger Branched Branched-Chain Isomer (e.g., 2,2-Dimethylbutane) Branched->SurfaceArea Smaller VdW Van der Waals Forces SurfaceArea->VdW Strength BoilingPoint Boiling Point VdW->BoilingPoint Determines RetentionTime Retention Time BoilingPoint->RetentionTime Directly Proportional

Caption: Relationship between alkane isomer structure and GC retention time.

Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor. However, the analysis of branched alkanes can present a complex challenge due to the intricate fragmentation patterns generated upon ionization. This guide provides an objective comparison of the mass spectrometry fragmentation patterns of various branched alkanes, supported by experimental data, detailed protocols, and visual aids to empower confident structural identification.

The fragmentation of alkanes in a mass spectrometer, typically using electron ionization (EI), is governed by the stability of the resulting carbocations. While straight-chain alkanes produce a characteristic series of fragment ions separated by 14 Da (corresponding to CH₂ groups), branched alkanes exhibit distinct fragmentation patterns dominated by cleavage at the branching points. This preferential fragmentation leads to the formation of more stable secondary and tertiary carbocations, providing valuable clues to the molecule's isomeric structure.

Unraveling the Fragments: A Comparative Analysis

The mass spectra of branched alkane isomers, while sharing the same molecular ion, display significant differences in the relative abundances of their fragment ions. These differences serve as a fingerprint for each isomer. The following table summarizes the key fragment ions and their approximate relative abundances for a selection of C6 and C7 branched alkane isomers.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Abundance (%)
2-Methylpentane (B89812) 86 (weak)43 (100), 71 (30), 57 (10), 41 (25), 29 (20)
3-Methylpentane (B165638) 86 (weak)57 (100), 41 (35), 29 (30), 71 (5), 43 (15)
2,3-Dimethylbutane (B166060) 86 (very weak)43 (100), 41 (20), 57 (5), 71 (5)
2-Methylhexane 100 (weak)43 (100), 57 (30), 85 (20), 71 (15), 41 (20)
3-Methylhexane 100 (weak)57 (100), 43 (30), 85 (15), 71 (25), 29 (20)

Note: Relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions.

The data clearly illustrates that the position of the methyl group significantly influences the fragmentation pattern. For instance, 2-methylpentane preferentially cleaves to form the isopropyl cation (m/z 43) as the base peak. In contrast, 3-methylpentane favors the formation of the sec-butyl cation (m/z 57) as its most abundant fragment. Symmetrical molecules like 2,3-dimethylbutane show a strong preference for cleavage that results in the stable isopropyl cation (m/z 43).

The Fragmentation Pathway: A Visual Explanation

The fragmentation of a branched alkane is a predictable process driven by carbocation stability. The following diagram illustrates the primary fragmentation pathways for 2-methylpentane upon electron ionization.

M [2-Methylpentane]⁺˙ m/z = 86 F1 [C₃H₇]⁺ m/z = 43 (Isopropyl cation) M->F1 Loss of •C₃H₇ F2 [C₅H₁₁]⁺ m/z = 71 M->F2 Loss of •CH₃ F3 [C₄H₉]⁺ m/z = 57 M->F3 Loss of •C₂H₅ R1 •C₃H₇ R2 •CH₃ R3 •C₂H₅

Fragmentation of 2-methylpentane.

As depicted, the molecular ion of 2-methylpentane can undergo several fragmentation events. The most favorable pathway involves the loss of a propyl radical to form the highly stable secondary isopropyl cation at m/z 43, which is observed as the base peak in the spectrum. Other significant fragmentations include the loss of a methyl radical to form an ion at m/z 71 and the loss of an ethyl radical to produce an ion at m/z 57.

Experimental Protocol: A Guide to Analysis

Reproducible and accurate data are the bedrock of scientific inquiry. The following section details a typical experimental protocol for the analysis of branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve the alkane sample in a volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 10-100 ppm.

  • Ensure the solvent is of high purity to avoid interference.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain 150 °C for 5 minutes.[1]

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electron Ionization (EI).[1]

  • Ionization Energy: 70 eV.[1]

  • Source Temperature: 230 °C.[1]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 35-150.

The following diagram outlines the general workflow for this experimental procedure.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve alkane in volatile solvent GC Gas Chromatography (Separation of Isomers) P1->GC MS Mass Spectrometry (Fragmentation and Detection) GC->MS Eluting Analytes DA1 Mass Spectrum Acquisition MS->DA1 DA2 Library Matching & Fragmentation Analysis DA1->DA2 DA3 Structural Elucidation DA2->DA3

GC-MS workflow for branched alkane analysis.

Beyond Conventional EI-MS: Alternative Approaches

While Electron Ionization GC-MS is a powerful tool, other techniques can provide complementary or more detailed information for the analysis of branched alkanes.

  • Soft Ionization Techniques: Methods like Chemical Ionization (CI) and Field Ionization (FI) are "softer" ionization techniques that impart less energy to the analyte molecule. This results in a more abundant molecular ion and less fragmentation, which can be particularly useful for confirming the molecular weight of highly branched alkanes where the molecular ion is weak or absent in EI.

  • High-Resolution Mass Spectrometry (HRMS): Coupled with GC, HRMS provides highly accurate mass measurements of both molecular and fragment ions. This precision allows for the determination of the elemental composition of ions, which can be invaluable in distinguishing between isobaric species (ions with the same nominal mass but different elemental formulas).

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific fragment ion from the initial mass spectrum is selected and subjected to further fragmentation. This technique can provide more detailed structural information by probing the connectivity of the atoms within a fragment, aiding in the differentiation of complex isomers.

  • Two-Dimensional Gas Chromatography (GCxGC): For highly complex mixtures of hydrocarbons, GCxGC offers significantly enhanced separation power compared to conventional GC. This can be crucial for resolving co-eluting isomers before they enter the mass spectrometer, leading to cleaner mass spectra and more confident identifications.

Conclusion

The mass spectrometric fragmentation of branched alkanes, while complex, follows predictable pathways governed by fundamental principles of carbocation stability. By carefully analyzing the relative abundances of key fragment ions, researchers can confidently distinguish between different isomers. This guide has provided a comparative overview of fragmentation patterns, a detailed experimental protocol for GC-MS analysis, and an introduction to alternative techniques. Armed with this knowledge, scientists and professionals in drug development and other fields can more effectively navigate the intricacies of branched alkane analysis, leading to more accurate and reliable structural elucidation.

References

A Comparative Guide to Purity Assessment of Synthesized 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4,4-Diethyl-2,2-dimethylhexane, a highly branched, non-polar alkane. The selection of an appropriate analytical technique is critical for ensuring the quality and reliability of research and development outcomes. This document outlines the performance of common analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—supported by experimental data and detailed protocols.

Introduction to Purity Assessment of Branched Alkanes

The synthesis of highly branched alkanes like this compound can be complex, often involving methods such as Grignard reactions or other C-C coupling techniques.[1][2] These synthetic routes can introduce a variety of impurities, including structural isomers, diastereomers (if chiral centers are present), unreacted starting materials, and byproducts from side reactions like Wurtz-type coupling.[3] Accurate purity determination is therefore essential.

The choice of analytical method depends on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and the desired level of sensitivity and precision.

Comparative Analysis of Purity Assessment Methods

The following sections compare the performance of GC-FID, GC-MS (in both SCAN and Selected Ion Monitoring modes), and qNMR for the purity assessment of this compound.

GC-FID is a robust and widely used technique for the quantitative analysis of volatile organic compounds, including hydrocarbons.[4] The flame ionization detector exhibits a linear response over a wide range of concentrations and is highly sensitive to compounds containing carbon-hydrogen bonds.

Table 1: Performance Characteristics of GC-FID for Branched Alkane Analysis

ParameterTypical Performance
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Linearity (R²) > 0.999
Precision (RSD) < 2%
Key Advantages High precision, wide linear range, robust
Key Limitations Does not provide structural information for impurity identification

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It can be operated in two primary modes: SCAN mode for general screening and identification of unknowns, and Selected Ion Monitoring (SIM) mode for targeted analysis with enhanced sensitivity.[5]

Table 2: Performance Characteristics of GC-MS for Branched Alkane Analysis

ParameterGC-MS (SCAN Mode)GC-MS (SIM Mode)
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 pg/mL
Limit of Quantitation (LOQ) 0.3 - 3 ng/mL3 - 30 pg/mL
Linearity (R²) > 0.995> 0.998
Precision (RSD) < 5%< 3%
Key Advantages Provides structural information, high sensitivity (SIM)Provides structural information, high sensitivity (SIM)
Key Limitations Lower sensitivity in SCAN modeRequires knowledge of target ions

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity assessment.[8]

Table 3: Performance Characteristics of qNMR for Purity Assessment

ParameterTypical Performance
Precision (RSD) < 1%
Accuracy High (traceable to SI units)
Key Advantages Primary analytical method, no identical standard needed, provides structural information
Key Limitations Lower sensitivity than GC-MS, requires soluble sample, potential for signal overlap

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Objective: To determine the purity of this compound by percentage area normalization.

Instrumentation: Gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a high-purity volatile solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL.

  • Instrumental Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).

    • Detector Temperature: 300 °C

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.

Objective: To identify and quantify potential impurities in the synthesized this compound.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with a capillary column as described for GC-FID.

Procedure:

  • Sample Preparation: Prepare the sample as described for the GC-FID protocol.

  • Instrumental Parameters (GC): Use the same parameters as for the GC-FID method.

  • Instrumental Parameters (MS):

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode:

      • SCAN Mode: Mass range of 40-300 m/z for initial impurity identification.

      • SIM Mode: Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, 113, 141) and any identified impurities for sensitive quantification.[9]

  • Data Analysis:

    • In SCAN mode, identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

    • In SIM mode, quantify impurities using an external or internal standard calibration curve.

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, with a known purity) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Assessment cluster_decision Decision synthesis Synthesis of this compound initial_char Initial Characterization (e.g., TLC, melting point) synthesis->initial_char gc_fid GC-FID (Quantitative Screening) initial_char->gc_fid Purity > 95%? gc_ms GC-MS (Impurity ID & Quantification) gc_fid->gc_ms Impurities detected qnmr qNMR (Absolute Purity) gc_fid->qnmr High accuracy needed gc_ms->qnmr Confirm structure & purity pass Purity Meets Specification gc_ms->pass fail Further Purification Required gc_ms->fail qnmr->pass qnmr->fail

Caption: Workflow for the purity assessment of synthesized compounds.

Analytical_Method_Comparison cluster_methods Analytical Methods cluster_outputs Primary Outputs compound Synthesized this compound gc_fid GC-FID compound->gc_fid gc_ms GC-MS compound->gc_ms qnmr qNMR compound->qnmr quant Quantitative Purity (%) gc_fid->quant gc_ms->quant id Impurity Identification gc_ms->id qnmr->id absolute Absolute Purity (SI Traceable) qnmr->absolute

References

Safety Operating Guide

Proper Disposal of 4,4-Diethyl-2,2-dimethylhexane: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the disposal of 4,4-Diethyl-2,2-dimethylhexane based on its chemical properties and information available for similar substances. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals must consult the substance-specific SDS and adhere to all applicable local, state, and federal regulations for hazardous waste disposal.

Immediate Safety and Logistical Information

This compound is a flammable liquid hydrocarbon. Proper handling and disposal are crucial to ensure laboratory safety and environmental protection. The primary hazards associated with this and similar branched alkanes include flammability, potential for skin irritation, and toxicity to aquatic life with long-lasting effects.[1] Therefore, it must be treated as hazardous waste and disposed of accordingly. Under no circumstances should this chemical be poured down the drain.[2][3]

Quantitative Data Summary

While detailed experimental data for this compound is limited, the following table summarizes its computed chemical and physical properties.

PropertyValueSource
Molecular FormulaC₁₂H₂₆PubChem[4]
Molecular Weight170.33 g/mol PubChem[4]
IUPAC NameThis compoundPubChem[4]
CAS Number62184-89-8PubChem[4]
XLogP3-AA (LogP)5.8PubChem[4]

Experimental Protocols: Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. The following protocol outlines the steps for the safe collection and preparation of this chemical waste for disposal.

Objective: To safely collect and store this compound waste for pickup by a certified hazardous waste management company.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Flame-retardant lab coat

  • Designated hazardous waste container (glass or polyethylene, with a secure screw cap)[2][5]

  • Hazardous waste labels

  • Fume hood

Methodology:

  • Segregation:

    • Collect waste this compound in a dedicated, properly labeled waste container.[6]

    • Do not mix with other waste streams, particularly halogenated solvents, as this can increase disposal costs and complexity.[7]

  • Container Management:

    • Use a container that is compatible with flammable hydrocarbons. The original product container is often a suitable choice.[2]

    • Fill the container to no more than 80% of its capacity to allow for vapor expansion.[5]

    • Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[2][5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.[2][6]

    • Indicate the associated hazards (e.g., "Flammable Liquid").

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[6]

    • Ensure the storage area is compliant with all institutional and regulatory requirements for flammable liquid storage.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

    • Follow all institutional procedures for scheduling a hazardous waste pickup.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Non-Halogenated Flammable Liquid) ppe->segregate container Use Designated Waste Container (Fill to <80%) segregate->container label Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) container->label store Store in a Cool, Ventilated Area (Away from Ignition Sources) label->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4,4-Diethyl-2,2-dimethylhexane. As a flammable liquid hydrocarbon, this compound requires strict adherence to safety protocols to mitigate risks in the laboratory environment. The following procedural guidance is based on established best practices for handling chemicals of this class, ensuring the safety of personnel and the integrity of research.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with flammable liquid hydrocarbons.

Protection Type Recommended PPE Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash-prone operations.Protects against splashes and vapors that can cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which may cause irritation or dermatitis.
Body Protection Flame-resistant lab coat or coveralls.Protects against splashes and potential flash fires.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of vapors, which can cause respiratory irritation and central nervous system effects.
Foot Protection Closed-toe shoes made of a chemically resistant material.Protects feet from spills.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to prevent ignition and exposure.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, hot surfaces, and static electricity. Use non-sparking tools and intrinsically safe equipment.

  • Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.

Storage:

  • Containers: Store in tightly closed, properly labeled containers.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.

  • Fire Safety: Store in a flammable liquid storage cabinet. Ensure appropriate fire extinguishers (e.g., dry chemical, CO2) are readily available.

Disposal Plan

The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.

Waste Segregation and Collection:

  • Waste Identification: All waste containing this compound must be classified as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container that is compatible with flammable liquid hydrocarbons.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols (e.g., flammable).

  • Segregation: Do not mix with other waste streams, especially incompatible chemicals like oxidizers.

Disposal Procedure:

  • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying, the container label should be defaced before disposal, following institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

A 1. Pre-Operation Safety Check B 2. Don Appropriate PPE A->B C 3. Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D 4. Dispense Chemical (Grounding and Bonding) C->D E 5. Perform Experiment D->E F 6. Collect Waste in Labeled Container E->F G 7. Clean Work Area & Decontaminate Equipment F->G I 9. Store Waste Container in Designated Area F->I H 8. Doff PPE G->H J 10. Personal Hygiene (Wash Hands) H->J

Caption: Workflow for Handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.